molecular formula C28H48N2O8 B15577867 Tco-peg4-tco

Tco-peg4-tco

Cat. No.: B15577867
M. Wt: 540.7 g/mol
InChI Key: ZLDVUVLAIKSQGP-LEWNYYKSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tco-peg4-tco is a useful research compound. Its molecular formula is C28H48N2O8 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H48N2O8

Molecular Weight

540.7 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H48N2O8/c31-27(37-25-11-7-3-1-4-8-12-25)29-15-17-33-19-21-35-23-24-36-22-20-34-18-16-30-28(32)38-26-13-9-5-2-6-10-14-26/h1-3,5,25-26H,4,6-24H2,(H,29,31)(H,30,32)/b3-1-,5-2-

InChI Key

ZLDVUVLAIKSQGP-LEWNYYKSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG4-TCO: A Homobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG4-TCO, a homobifunctional crosslinking reagent that leverages bioorthogonal click chemistry for the precise and efficient conjugation of biomolecules. This compound is a valuable tool in a wide range of applications, including the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the construction of complex biomolecular architectures.

Core Concepts: The Power of TCO-Tetrazine Ligation

At the heart of this compound's functionality is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety. This bioorthogonal reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reported to exceed 800 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions currently available.[1][2]

Key features of the TCO-tetrazine ligation include:

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (pH 6-9, room temperature) without the need for cytotoxic copper catalysts.[1][2][3]

  • High Specificity and Selectivity: TCO and tetrazine groups react exclusively with each other, even in complex biological media, without cross-reactivity with other functional groups found in biomolecules.[1][2]

  • Stability: Both the TCO and tetrazine moieties, as well as the resulting covalent bond, are stable in aqueous environments.[2][3]

  • Efficiency: The rapid kinetics allow for efficient conjugation even at low concentrations of reactants.[1][3]

The this compound linker possesses two TCO groups, enabling the crosslinking of two tetrazine-functionalized molecules. The central tetraethylene glycol (PEG4) spacer enhances the reagent's hydrophilicity, improving its solubility in aqueous buffers and reducing the potential for aggregation of the conjugated biomolecules.[2][4][5] Furthermore, the flexible PEG4 linker minimizes steric hindrance, facilitating the reaction between the TCO groups and their tetrazine targets.[2][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds. This information is essential for accurate experimental design and execution.

Property Value Source
Molecular Weight 540.7 g/mol BroadPharm
Purity Typically >95% (as determined by HPLC for related compounds)[4][6][7]
Solubility Soluble in DMSO, DMF, and DCM (for related compounds)[6][7]
Storage Conditions Store at -20°C, desiccated and protected from light[4][6][7]
Reaction Parameter Value Source
TCO-Tetrazine Reaction Kinetics > 800 M⁻¹s⁻¹[1][2]
Optimal Reaction pH 6.0 - 9.0[3]
Reaction Time Typically 30 - 120 minutes at room temperature[2]
Recommended Reactant Molar Ratio 1:1 or a slight excess of one component[2]

Experimental Protocols

This section provides a detailed protocol for a typical protein-protein crosslinking experiment using this compound. This protocol assumes that the proteins of interest have been pre-functionalized with tetrazine moieties.

Materials
  • Tetrazine-functionalized Protein A (in a suitable buffer, e.g., PBS, pH 7.4)

  • Tetrazine-functionalized Protein B (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) for purification

Procedure
  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application, but a 10 mM stock solution is a good starting point.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine the tetrazine-functionalized Protein A and Protein B in the desired molar ratio in PBS (pH 7.4).

    • Add the this compound stock solution to the protein mixture. A 1:1 molar ratio of TCO groups to the total tetrazine groups is a common starting point. The final concentration of the proteins should be in the low micromolar range to facilitate the reaction.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The optimal incubation time may need to be determined empirically.

  • Purification of the Crosslinked Conjugate:

    • Following the incubation, purify the crosslinked product from unreacted this compound and other small molecules using a size-exclusion chromatography column (e.g., a desalting column).

    • Equilibrate the SEC column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the purified conjugate.

  • Analysis and Storage:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE to confirm crosslinking.

    • Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

TCO-Tetrazine Ligation Pathway

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO This compound Dihydropyridazine Stable Dihydropyridazine Linkage TCO->Dihydropyridazine Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Dihydropyridazine

Caption: The reaction mechanism of TCO-tetrazine ligation.

Experimental Workflow for Protein Crosslinking

Crosslinking_Workflow A Prepare Tetrazine-labeled Proteins A and B C Mix Proteins A and B with this compound A->C B Prepare this compound Stock Solution in DMSO B->C D Incubate at Room Temperature (1-2 hours) C->D E Purify via Size-Exclusion Chromatography D->E F Analyze Crosslinked Product (e.g., SDS-PAGE) E->F

Caption: A generalized experimental workflow for protein crosslinking.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker that offers researchers significant advantages in terms of reaction speed, specificity, and biocompatibility. Its hydrophilic PEG4 spacer further enhances its utility in aqueous environments. By understanding the core principles of TCO-tetrazine chemistry and following optimized experimental protocols, scientists and drug development professionals can effectively utilize this compound to advance their research in a wide array of applications, from fundamental studies of protein interactions to the development of novel therapeutics and diagnostics.

References

An In-depth Technical Guide to the TCO-PEG4-TCO Linker: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the TCO-PEG4-TCO linker has emerged as a powerful tool in the field of bioconjugation and targeted therapeutics. This technical guide delves into the core mechanism of action of this compound, its physicochemical properties, and its applications, providing a comprehensive resource for its effective implementation in research and development.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The fundamental mechanism of action for this compound lies in the bioorthogonal click chemistry of its terminal trans-cyclooctene (TCO) groups. TCO is a strained alkene that exhibits exceptional reactivity towards tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2] This reaction is characterized by its extremely fast kinetics and high selectivity, allowing for the rapid and efficient formation of a stable dihydropyridazine linkage under mild, physiological conditions without the need for a toxic catalyst like copper.[1][3][4]

The reaction is considered bioorthogonal because the TCO and tetrazine moieties are largely unreactive with other functional groups found in complex biological systems, ensuring that the conjugation is highly specific to the intended targets.[3] This high degree of selectivity is crucial for applications within living cells or organisms.[3]

The central tetraethylene glycol (PEG4) spacer plays a critical role in the functionality of the this compound linker. This hydrophilic spacer enhances the aqueous solubility of the molecule and reduces aggregation of labeled biomolecules.[1][5] Furthermore, the flexible nature of the PEG4 chain minimizes steric hindrance, allowing for more efficient ligation of the terminal TCO groups to their tetrazine-containing counterparts.[1][5] Studies have shown that the inclusion of a PEG linker can significantly improve the reactivity of TCO-conjugated molecules.[6]

Physicochemical and Reaction Properties

The this compound linker and its derivatives are characterized by several key properties that make them advantageous for bioconjugation.

PropertyDescriptionSource(s)
Molecular Weight 540.7 g/mol [7]
Reactivity Reacts with tetrazine-containing molecules via inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][8][3][8]
Kinetics The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[1][2][9] Reactions are often complete within minutes to a couple of hours at room temperature.[1][10][1][2][9][10]
Selectivity Highly chemoselective, reacting specifically with tetrazines without interfering with other biological functional groups.[3][4][3][4]
Biocompatibility The reaction occurs efficiently under mild buffer conditions and does not require cytotoxic catalysts.[3][4][3][4]
Stability The TCO functional group is stable in aqueous buffered media for extended periods.[1] However, it can isomerize to the less reactive cis-cyclooctene (CCO) over time, and long-term storage is not recommended.[11][12][1][11][12]
Solubility The PEG4 spacer imparts hydrophilicity, improving solubility in aqueous buffers and common organic solvents like DMSO and DMF.[1][5][12][13][1][5][12][13]

Applications in Research and Drug Development

The unique properties of the this compound linker and its heterobifunctional analogues (e.g., TCO-PEG4-NHS ester, TCO-PEG4-acid) have led to their widespread adoption in various advanced applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the TCO-tetrazine ligation provides a precise and stable method for attaching cytotoxic drugs to antibodies.[10][14] The bioorthogonal nature of the reaction ensures that the conjugation occurs specifically at pre-defined sites on the antibody, leading to more homogeneous and effective ADCs with improved pharmacokinetic properties.[14]

PROTACs (Proteolysis Targeting Chimeras)

TCO-PEG4 based linkers are utilized in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8][15] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery.[15]

Pretargeted Imaging and Therapy

The rapid kinetics of the TCO-tetrazine reaction are particularly advantageous for pretargeted strategies in medical imaging (e.g., PET) and radionuclide therapy.[3][9][16] In this approach, a TCO-modified targeting molecule (like an antibody) is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is introduced, which then "clicks" to the pre-localized targeting molecule.[9][16] This method can improve imaging contrast and reduce off-target toxicity.[9]

Bioconjugation and Fluorescent Labeling

TCO-PEG4 linkers are extensively used for the general bioconjugation of proteins, peptides, and other biomolecules.[14][17] When combined with a fluorescent dye, these linkers enable the specific and efficient fluorescent labeling of biomolecules for applications in cellular imaging, tracking, and flow cytometry.[10][17]

Experimental Protocols

Below are generalized protocols for the use of TCO-PEG4 functionalized molecules in bioconjugation.

Protocol 1: Labeling of Amine-Containing Biomolecules with TCO-PEG4-NHS Ester

This protocol describes the modification of a biomolecule (e.g., a protein) with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.[1]

  • Prepare TCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the biomolecule solution.[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring.[1][10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-30 minutes at room temperature.[1][10]

  • Purification: Remove excess, unreacted TCO reagent using a desalting column or dialysis.[1][10] The TCO-labeled biomolecule is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the conjugation of a TCO-labeled biomolecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled biomolecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the TCO-containing and tetrazine-containing samples in the reaction buffer.

  • Click Reaction: Add the tetrazine-containing sample to the TCO-containing sample. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is often recommended.[1]

  • Incubation: Incubate the reaction for 30-120 minutes at room temperature or 4°C.[1][10]

  • Purification (Optional): If necessary, the resulting conjugate can be purified by size-exclusion chromatography to remove any unreacted components.[1]

Visualizing the Processes

To better illustrate the concepts described, the following diagrams have been generated.

G cluster_0 This compound Structure cluster_1 Reactant cluster_2 Reaction cluster_3 Product TCO1 TCO PEG4 PEG4 Spacer TCO1->PEG4 TCO2 TCO PEG4->TCO2 Reaction iEDDA Click Reaction TCO2->Reaction Tetrazine Tetrazine Tetrazine->Reaction Conjugate Stable Dihydropyridazine Linkage Reaction->Conjugate

Caption: Mechanism of TCO-tetrazine ligation.

G start Start: Biomolecule (e.g., Antibody) step1 Add TCO-PEG4-NHS Ester start->step1 step2 Incubate (1 hr, RT) step1->step2 step3 Quench Reaction step2->step3 step4 Purify (Desalting/Dialysis) step3->step4 intermediate TCO-Labeled Biomolecule step4->intermediate step5 Add Tetrazine-Modified Molecule intermediate->step5 step6 Incubate (30-120 min, RT) step5->step6 end Final Bioconjugate step6->end

Caption: General experimental workflow for bioconjugation.

References

The Principle of TCO-Tetrazine Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has emerged as a cornerstone of bioorthogonal "click" chemistry.[1] Its exceptional reaction kinetics, high specificity, and biocompatibility have made it an indispensable tool for researchers, scientists, and drug development professionals.[2] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine ligation, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows. This powerful chemistry enables the precise and efficient labeling and modification of biomolecules in complex biological systems, driving advancements in targeted drug delivery, molecular imaging, and diagnostics.[1][3]

Core Principles of TCO-Tetrazine Ligation

The TCO-tetrazine click chemistry is a bioorthogonal reaction, meaning it proceeds readily within biological systems without interfering with native biochemical processes.[2] The reaction's foundation lies in the IEDDA cycloaddition, followed by a retro-Diels-Alder reaction.[1]

Mechanism:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile).[4] This [4+2] cycloaddition is the rate-determining step and forms a highly unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This release of nitrogen gas is a key driving force for the reaction's irreversibility.[4]

  • Stable Product Formation: The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Key Characteristics:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[5] This allows for efficient conjugation even at low concentrations typical in biological systems.[2]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.[2]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines or thiols.[2] This ensures that the conjugation is highly specific and avoids off-target reactions.

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible due to the release of nitrogen gas.[1] The resulting conjugate is highly stable under biological conditions.

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data from various sources.

Table 1: Second-Order Rate Constants (k₂) of TCO-Tetrazine Reactions
TCO DerivativeTetrazine DerivativeSolvent/BufferTemperature (°C)k₂ (M⁻¹s⁻¹)Reference(s)
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2,000[6]
TCO derivativesMethyl-substituted tetrazinesAqueous MediaN/A~1,000[1]
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[1]
axial-5-hydroxy-TCO3,6-diphenyl-s-tetrazineN/AN/A80,200 (± 200)[7]
equatorial-5-hydroxy-TCO3,6-diphenyl-s-tetrazineN/AN/A22,600 (± 40)[7]
d-TCO (syn)3,6-di-(2-pyridyl)-s-tetrazineWater25366,000 (± 15,000)
d-TCO (anti)3,6-di-(2-pyridyl)-s-tetrazineWater25318,000 (± 2,900)[7]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[8]
Table 2: Stability of TCO and Tetrazine Derivatives
Derivative TypeGeneral Stability CharacteristicsFactors Affecting StabilityReference(s)
TCO Derivatives
Standard TCOMore stable than strained derivatives but less reactive.Can isomerize to the unreactive cis-isomer in the presence of thiols or copper.[9][10]
Strained TCOs (e.g., s-TCO, d-TCO)More reactive but can be prone to deactivation upon long-term storage and isomerization.Susceptible to isomerization, especially in the presence of thiols. Can be stabilized by complexation with silver(I).[7][9]
Axial vs. Equatorial TCO IsomersAxial isomers are generally more reactive, while equatorial isomers can be more stable.Steric hindrance and electronic effects.[11]
Tetrazine Derivatives
Electron-withdrawing groupsMore reactive but can be susceptible to degradation in aqueous media.pH and presence of nucleophiles.[8][12]
Electron-donating groupsGenerally more stable but less reactive.[8]
Diaryl tetrazinesExhibit a favorable balance between reactivity and stability.[8]
Hydrogen-substituted tetrazinesShow increased reactivity compared to di-substituted tetrazines.Steric effects.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TCO-tetrazine click chemistry.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4-8.5) using a spin desalting column.

    • Adjust the protein concentration to 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester stock solution to the protein solution.[13] The optimal molar excess may need to be determined empirically for each protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[14]

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[14]

  • Purification of the Labeled Protein:

    • Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • The purified TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the bioorthogonal reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein. A 1.1- to 2-fold molar excess of the tetrazine-labeled protein is recommended to ensure complete labeling.[2]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle rotation. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.[15]

  • Purification of the Conjugate:

    • If necessary, purify the final protein-protein conjugate from any excess unreacted protein using size-exclusion chromatography (SEC).[16]

  • Storage:

    • Store the final conjugate at 4°C until further use.[10]

Mandatory Visualizations

Pretargeted Imaging Workflow

Pretargeted imaging is a two-step strategy that separates the targeting of a biomolecule of interest (e.g., a tumor antigen) from the delivery of the imaging agent. This approach improves the target-to-background signal ratio and reduces the radiation dose to non-target tissues.[4]

Caption: Workflow for pretargeted imaging using TCO-tetrazine chemistry.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

TCO-tetrazine chemistry provides a robust method for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted therapeutic agents.

Caption: Workflow for the synthesis of an ADC using TCO-tetrazine ligation.

Troubleshooting and Optimization

Caption: A logical guide to troubleshooting common issues in TCO-tetrazine reactions.

Conclusion

The TCO-tetrazine click chemistry stands out as a powerful and versatile tool in the fields of chemical biology, drug development, and diagnostics. Its unparalleled reaction kinetics, coupled with its biocompatibility and high specificity, enable the precise construction of complex biomolecular architectures in challenging biological environments. This guide has provided a comprehensive overview of the fundamental principles, quantitative data, and practical protocols to empower researchers to effectively harness the potential of this remarkable bioorthogonal reaction. As new TCO and tetrazine derivatives with enhanced stability and reactivity continue to be developed, the applications of this chemistry are poised to expand even further, driving innovation across the scientific landscape.

References

The Pivotal Role of the PEG4 Spacer in TCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the intricate design of linker molecules is paramount to the success of novel drug modalities. Among the various components of these linkers, the spacer element plays a critical role in defining the overall properties and efficacy of the final conjugate. This technical guide delves into the core functions and significance of the polyethylene glycol (PEG) spacer, specifically the discrete four-unit PEG (PEG4), in the context of trans-cyclooctene (TCO) linkers used in bioorthogonal chemistry.

Core Functions and Advantages of the PEG4 Spacer

The incorporation of a PEG4 spacer into TCO linkers is a strategic design choice that imparts several beneficial properties to the resulting bioconjugate. These advantages are crucial for the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PROTACs (Proteolysis-Targeting Chimeras), and agents for pre-targeted imaging and therapy.[1]

Enhanced Hydrophilicity and Solubility

A primary challenge in the development of bioconjugates is the often-hydrophobic nature of therapeutic payloads, such as cytotoxic agents in ADCs.[1][2] This hydrophobicity can lead to aggregation and poor solubility in aqueous environments, compromising the efficacy and safety of the therapeutic.[1][2] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation, handling, and bioavailability.[1][2][3][4]

Reduced Immunogenicity and Enhanced Stability

The PEG component of the linker can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an adverse immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, leading to enhanced stability in biological fluids.[1]

Improved Pharmacokinetics

By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1] This often results in increased drug exposure at the target site and an improved overall therapeutic index.[1] The PEGylation effect is a well-established strategy for extending the in vivo residence time of therapeutic molecules.[5]

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for preserving the biological activity of proteins or antibodies by preventing the payload from sterically hindering their binding sites.[1][6][7][8][9][10] It also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.[1] In a study comparing TCO linkers with and without a PEG4 spacer for antibody conjugation, the inclusion of the PEG4 chain resulted in a more than four-fold increase in the reactivity of the TCO group, suggesting that the spacer prevents the TCO moiety from being buried within the hydrophobic regions of the antibody.[11]

Quantitative Data on PEG4-TCO Linker Properties

The selection of a linker is a data-driven process. The following tables summarize key quantitative and qualitative properties of PEG4-TCO linkers and the impact of PEG spacer length on bioconjugate characteristics.

PropertyValue/DescriptionSource
Chemical Formula C24H38N2O10[12]
Molecular Weight 514.56 g/mol [12]
Purity >95%[12]
Physical Form Colorless oil[12]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[12][13]
Storage Conditions -20°C, protected from light[10][12]

Table 1: Physicochemical Properties of TCO-PEG4-NHS Ester.

Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity.[5]
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation time of the probe. A probe without a PEG linker showed a blood clearance half-life of 5.4 min, which is significantly shorter than that of PEG-linked probes.[5]
Tumor Uptake VariablePotentially ImprovedCan be ReducedWhile PEGylation can improve tumor accumulation by extending circulation time, excessively long linkers might introduce steric hindrance.[5]
In Vivo Reaction Kinetics FastGenerally FastPotentially SlowerLonger PEG chains may sterically hinder the reaction between TCO and tetrazine.[5]

Table 2: Impact of PEG Spacer Length on Tetrazine Probe Performance.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG4-TCO linkers in research and development. Below are representative protocols for antibody conjugation.

General Protocol for Antibody Conjugation with TCO-PEG4-NHS Ester

This protocol outlines the steps for labeling an antibody with a TCO-PEG4-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)[14]

  • TCO-PEG4-NHS ester (reconstituted in anhydrous DMSO to 10 mM immediately before use)[14]

  • Reaction Buffer (e.g., PBS or borate buffer, pH 8.0-8.5)[14]

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)[14]

  • Desalting column (e.g., PD-10) or dialysis equipment for purification[1][14]

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.[14] Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.[14]

  • Conjugation Reaction:

    • Calculate the required amount of TCO-PEG4-NHS ester. A 10- to 20-fold molar excess of the labeling reagent to the antibody is a common starting point.[14] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the TCO-PEG4-NHS ester stock solution to the antibody solution. The volume of DMSO should be kept below 10% of the total reaction volume to avoid antibody precipitation.[14]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[15][16]

  • Quenching: Add 1/10th volume of the Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.[14] Incubate for an additional 15-30 minutes at room temperature.[14]

  • Purification: Remove the unconjugated TCO-PEG4-NHS ester and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.[1][14] The labeled antibody is collected in the eluate or retained within the dialysis tubing.

Protocol for TCO-Oligo Labeling and Conjugation to a Tetrazine-Modified Antibody

This protocol describes a two-step approach where an antibody is first modified with a tetrazine and then conjugated to a TCO-labeled oligonucleotide via the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Materials:

  • mTz-PEG4-NHS ester (for antibody modification)

  • TCO-PEG4-Oligo

  • Purified antibody in 1X Borate Buffered Saline (BBS), pH 7.6[17]

  • 1 M glycine, pH 8.5[17]

  • 10 mM TCO-PEG4-glycine (for quenching)[17]

Procedure:

  • Antibody Modification with Tetrazine:

    • Adjust the antibody concentration to 1 mg/mL in 1X BBS.[17]

    • Add a 1:10 volume of 2 mM mTz-PEG4-NHS ester (final concentration 0.2 mM) to the antibody solution.[17]

    • Incubate for 30 minutes at room temperature.[17]

    • Quench the reaction by adding 1 M glycine to a final concentration of ~20 mM and incubate for an additional 5 minutes at room temperature.[17]

  • Conjugation of TCO-Oligo to Tetrazine-Antibody:

    • Mix the tetrazine-modified antibody with the TCO-PEG4-Oligo. For example, mix 50 µg of the modified antibody with 1,500 pmol of the oligo.[17]

    • Allow the conjugation reaction to proceed overnight at room temperature or 4°C.[17]

  • Quenching: Add 1/10th of the reaction volume of 10 mM TCO-PEG4-glycine to quench any residual tetrazine groups on the antibody.[17]

  • Analysis and Storage: The resulting antibody-oligo conjugate can be analyzed by PAGE and stored at 4°C.[17]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the logical relationships of the components discussed.

experimental_workflow_conjugation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Quenching & Purification antibody Purified Antibody buffer_exchange Buffer Exchange (if needed) antibody->buffer_exchange add_linker Add TCO-PEG4-NHS Ester buffer_exchange->add_linker incubation Incubate (30-60 min, RT) add_linker->incubation quench Quench with Tris Buffer incubation->quench purify Purify (SEC or Dialysis) quench->purify final_product TCO-Labeled Antibody purify->final_product

Caption: General workflow for antibody conjugation with TCO-PEG4-NHS ester.

pretargeting_workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Probe Administration & Reaction cluster_outcome Outcome inject_ab Administer TCO-Modified Antibody accumulation Antibody Accumulates at Target Site inject_ab->accumulation clearance Unbound Antibody Clears from Circulation inject_ab->clearance iedda_reaction In Vivo iEDDA Reaction accumulation->iedda_reaction inject_probe Administer Radiolabeled Tetrazine Probe inject_probe->iedda_reaction probe_clearance Unbound Probe Clears Rapidly inject_probe->probe_clearance imaging Targeted Imaging or Therapy iedda_reaction->imaging

Caption: Logical workflow for pre-targeted imaging or radioimmunotherapy.

peg4_advantages cluster_physicochemical Physicochemical Properties cluster_biological Biological Properties cluster_functional Functional Properties peg4 PEG4 Spacer in TCO Linker solubility Increased Solubility peg4->solubility aggregation Reduced Aggregation peg4->aggregation immunogenicity Reduced Immunogenicity peg4->immunogenicity stability Enhanced Stability peg4->stability pharmacokinetics Improved Pharmacokinetics peg4->pharmacokinetics spacing Optimal Spacing peg4->spacing steric_hindrance Reduced Steric Hindrance peg4->steric_hindrance

Caption: Key advantages conferred by the PEG4 spacer in TCO linkers.

Conclusion

The PEG4 spacer is a small yet powerful component in the design of TCO linkers for bioconjugation. Its ability to enhance solubility, reduce aggregation, improve stability and pharmacokinetic profiles, and provide optimal spacing makes it an indispensable tool for the development of next-generation therapeutics and diagnostic agents. The strategic incorporation of a PEG4 spacer can significantly impact the overall performance and success of complex bioconjugates, underscoring the importance of rational linker design in modern drug development. The detailed protocols and conceptual workflows provided in this guide offer a practical framework for the successful application of PEG4-TCO technology.

References

An In-depth Technical Guide to the Synthesis and Purification of TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of TCO-PEG4-TCO, a homobifunctional crosslinker crucial for advanced bioconjugation and drug delivery applications. The trans-cyclooctene (TCO) moieties at both ends of the polyethylene glycol (PEG) spacer allow for rapid and specific bioorthogonal reactions with tetrazine-tagged molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding readily in aqueous environments without the need for cytotoxic catalysts.[1][2] The central PEG4 linker enhances the solubility and flexibility of the molecule, minimizing steric hindrance during conjugation.[3][4]

Proposed Synthesis of this compound

A robust and straightforward method for the synthesis of this compound involves the reaction of a commercially available diamino-PEG4 linker with an N-hydroxysuccinimide (NHS) ester of TCO. This approach leverages the well-established and highly efficient reaction between a primary amine and an NHS ester to form a stable amide bond.[4]

Reaction Scheme:

Synthesis_Scheme cluster_reaction Reaction Conditions AminoPEG Amino-PEG4-Amino (H₂N-(CH₂CH₂O)₄-H₂N) TCO_PEG_TCO This compound AminoPEG->TCO_PEG_TCO + TCO_NHS 2x TCO-PEG-NHS Ester TCO_NHS->TCO_PEG_TCO Conditions Amine-free buffer (e.g., PBS), pH 7-9 Room Temperature NHS 2x N-hydroxysuccinimide TCO_PEG_TCO->NHS

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established procedures for the reaction of NHS esters with primary amines.

Materials:

  • Amino-PEG4-Amine

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5, or other suitable amine-free buffer at pH 7-9.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Reactant Preparation:

    • Dissolve Amino-PEG4-Amine in the Reaction Buffer to a final concentration of 10-20 mg/mL.

    • Immediately before use, dissolve the TCO-PEG-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 2.2-fold molar excess of the dissolved TCO-PEG-NHS Ester to the Amino-PEG4-Amine solution. The slight excess of the NHS ester ensures complete reaction of the diamino-PEG linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Reaction Quenching:

    • To stop the reaction and hydrolyze any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • The final this compound product can be purified from the reaction mixture to remove excess reagents and byproducts using either SEC or RP-HPLC. The choice of purification method will depend on the scale of the synthesis and the desired purity of the final product.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality and reactivity of the synthesized this compound.

Purification Workflow:

Purification_Workflow Start Crude Reaction Mixture SEC Size-Exclusion Chromatography (SEC) Start->SEC Primary Purification RP_HPLC Reverse-Phase HPLC (RP-HPLC) Start->RP_HPLC Alternative/Higher Resolution Purification Analysis Purity and Identity Analysis SEC->Analysis RP_HPLC->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: General workflow for the purification of this compound.

Characterization Methods:

The identity and purity of the final product should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized this compound.A peak corresponding to the calculated mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and the presence of both TCO and PEG moieties.Characteristic peaks for the protons of the TCO and PEG structures.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak indicating a high degree of purity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the proposed synthesis. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods used.

ParameterValueNotes
Molar Ratio (TCO-NHS:Amino-PEG4-Amine) 2.2 : 1A slight excess of the TCO-NHS ester is recommended.
Reaction Time 1 - 2 hoursCan be monitored by LC-MS for completion.
Reaction Temperature Room Temperature (20-25°C)
Expected Yield > 80%Based on typical NHS ester-amine coupling reactions.
Purity (Post-Purification) > 95%As determined by HPLC.

Conclusion

The synthesis of this compound via the reaction of diamino-PEG4 and a TCO-NHS ester offers a reliable and efficient method for producing this valuable bifunctional crosslinker. The detailed protocol and purification guidelines provided in this technical guide are intended to enable researchers and drug development professionals to successfully synthesize and utilize this compound in their applications, from fundamental research in chemical biology to the development of novel targeted therapeutics and diagnostic agents.

References

Navigating the Solubility of TCO-PEG4-TCO in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually advancing, with click chemistry reagents like trans-cyclooctene (TCO) derivatives playing a pivotal role. TCO-PEG4-TCO, a homobifunctional linker, offers a versatile platform for crosslinking and modifying biomolecules. A critical parameter for its effective use is its solubility in aqueous buffers, which directly impacts reaction efficiency and reproducibility. This technical guide provides an in-depth overview of the solubility characteristics of this compound and related compounds, along with detailed experimental protocols for its handling and use.

Understanding the Solubility Profile of this compound

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the well-documented properties of its constituent parts—the TCO moieties and the polyethylene glycol (PEG) spacer—provide a strong indication of its behavior. The PEG4 spacer is a hydrophilic chain that is known to significantly enhance the aqueous solubility of conjugated molecules.[1][2][3] However, the TCO groups are more hydrophobic in nature.

Generally, TCO-PEG4 derivatives are characterized as having enhanced, yet limited, direct solubility in aqueous buffers. The standard and recommended practice is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[1] This approach ensures complete dissolution and minimizes potential issues like slow solubilization rates and aggregation in the aqueous reaction medium.

Table 1: Qualitative Solubility and Handling of TCO-PEG4 Derivatives

PropertyObservationRecommendations & Best Practices
Aqueous Solubility Limited direct solubility in common buffers (e.g., PBS, HEPES, MES). The PEG4 spacer improves hydrophilicity but may not be sufficient for high concentrations.[1]Prepare a concentrated stock solution (e.g., 1-10 mM) in an anhydrous organic solvent like DMSO or DMF prior to addition to the aqueous reaction buffer.[4]
Organic Solvent Solubility Readily soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6]Use anhydrous-grade solvents to prevent hydrolysis of reactive moieties if present on the TCO-PEG4 derivative (e.g., NHS esters).[4]
Solution Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time in aqueous solutions. Stock solutions in anhydrous organic solvents are more stable when stored properly.It is not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh working solutions in your chosen buffer immediately before use. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Handling This compound and its derivatives can be hygroscopic.Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Store in a desiccated environment at the recommended temperature (typically -20°C).[6]

Experimental Protocol: Preparation of a this compound Working Solution

This protocol provides a generalized method for the preparation of a this compound solution for use in bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate the Reagent: Remove the vial of this compound from storage (-20°C) and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.

  • Prepare a Concentrated Stock Solution:

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

    • Vortex the vial thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Prepare the Aqueous Working Solution:

    • Immediately before initiating the bioconjugation reaction, dilute the concentrated stock solution into the desired aqueous reaction buffer to achieve the final working concentration.

    • For example, to prepare a 100 µM solution in 1 mL of PBS, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

    • Gently mix the solution by pipetting or brief vortexing. The final concentration of the organic solvent in the reaction mixture should be kept low (typically ≤10%) to avoid adverse effects on the biomolecules.[4]

Experimental Workflow: Bioconjugation with this compound

The primary application of this compound is to act as a crosslinker between two molecules that have been functionalized with a complementary reactive group, most commonly a tetrazine, via the inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction.[7]

Bioconjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification & Analysis TCO_stock Prepare this compound Stock Solution (in DMSO) Reaction Combine Reagents in Aqueous Buffer TCO_stock->Reaction Tetrazine_A Prepare Tetrazine-Molecule A Solution (in Buffer) Tetrazine_A->Reaction Tetrazine_B Prepare Tetrazine-Molecule B Solution (in Buffer) Incubate Incubate at RT (30-120 min) Reaction->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A typical experimental workflow for crosslinking two tetrazine-modified molecules using this compound.

This workflow illustrates a common scenario where this compound is used to link two different biomolecules (Molecule A and Molecule B), each previously functionalized with a tetrazine moiety. The fast kinetics of the TCO-tetrazine reaction allows for efficient conjugation in aqueous media under mild conditions.[7]

Conclusion

This compound is a valuable tool for bioconjugation, and understanding its solubility characteristics is paramount for successful experimental outcomes. While direct dissolution in aqueous buffers is limited, a straightforward protocol involving the initial preparation of a concentrated stock solution in an organic solvent like DMSO or DMF enables its effective use in a variety of aqueous reaction systems. By following the handling recommendations and experimental protocols outlined in this guide, researchers can confidently employ this compound in their drug development and scientific research endeavors.

References

TCO-PEG4-TCO for Bioorthogonal Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG4-TCO, a homobifunctional crosslinker, and its application in bioorthogonal labeling. This compound is a key reagent in the field of bioconjugation, enabling the covalent linkage of biomolecules with high efficiency and specificity. Its utility is rooted in the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Core Concepts: The Chemistry of this compound

This compound is a molecule composed of two trans-cyclooctene (TCO) moieties connected by a tetraethylene glycol (PEG4) spacer. The TCO groups are highly reactive dienophiles in the iEDDA reaction, readily and specifically reacting with 1,2,4,5-tetrazine (Tz) derivatives. This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for biological applications.[1][2][3]

The PEG4 linker is a hydrophilic spacer that enhances the water solubility of the molecule and the resulting conjugates.[1][4] It also provides a flexible connection that minimizes steric hindrance, allowing the TCO groups to efficiently react with their tetrazine partners.[1][4]

Quantitative Data: Reaction Kinetics

The reaction between TCO and tetrazine is characterized by its exceptionally fast second-order rate constants (k₂). The table below summarizes the kinetics of various TCO-tetrazine reactions, providing a quantitative basis for experimental design. While the data may not be for this compound specifically, the kinetics are primarily dictated by the TCO and tetrazine structures, and thus serve as a reliable reference.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine463PBS, pH 7.4, 37°C
TCO-PEG4HELIOS 347Me (fluorogenic tetrazine)1806PBS, pH 7.4, 37°C
TCOUnsubstituted Tetrazine26,000PBS, pH 7.4, 37°C
TCO3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine10Methanol
TCO3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine125Methanol

Note: Reaction rates are influenced by the specific substituents on both the TCO and tetrazine rings, as well as the solvent and temperature.[1][5][6][7]

Experimental Protocols

Protocol 1: Homobifunctional Crosslinking of Two Tetrazine-Modified Proteins

This protocol describes the use of this compound to crosslink two different proteins that have been pre-functionalized with tetrazine moieties.

Materials:

  • Protein A, functionalized with a tetrazine group (Protein A-Tz)

  • Protein B, functionalized with a tetrazine group (Protein B-Tz)

  • This compound

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., a tetrazine-containing small molecule)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve Protein A-Tz and Protein B-Tz in PBS to a final concentration of 1-5 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine equimolar amounts of Protein A-Tz and Protein B-Tz.

    • Add the this compound stock solution to the protein mixture to achieve a 0.5-fold molar equivalent to the total protein concentration. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted TCO groups, a small molar excess of a tetrazine-containing molecule can be added and incubated for an additional 15 minutes.

  • Purification:

    • Purify the crosslinked protein conjugate from unreacted components using an SEC column equilibrated with PBS.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked product. Further characterization can be performed by mass spectrometry.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol details the conjugation of a tetrazine-modified antibody to a TCO-functionalized oligonucleotide using this compound as a linker, adapted from a similar heterobifunctional conjugation protocol.[8]

Materials:

  • Antibody, modified with a tetrazine group (Ab-Tz)

  • Oligonucleotide, modified with a tetrazine group (Oligo-Tz)

  • This compound

  • Conjugation Buffer: 1X Borate Buffered Saline (BBS), pH 7.6

  • Anhydrous DMSO

  • Quenching reagent: 10 mM TCO-PEG4-glycine in DMSO

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of Ab-Tz in conjugation buffer at a concentration of 1 mg/mL.

    • Prepare a solution of Oligo-Tz in nuclease-free water.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Two-Step Conjugation:

    • Step 1: Reaction with Antibody: Add a 10-fold molar excess of this compound to the Ab-Tz solution. Incubate for 1 hour at room temperature. Purify the Ab-TCO-PEG4-TCO intermediate using an SEC column to remove excess crosslinker.

    • Step 2: Reaction with Oligonucleotide: Add a 1.5-fold molar excess of the Oligo-Tz to the purified Ab-TCO-PEG4-TCO solution. Incubate overnight at 4°C.

  • Quenching:

    • Add 1/10th of the reaction volume of 10 mM TCO-PEG4-glycine to quench any unreacted tetrazine groups on the oligonucleotide.[8] Incubate for 30 minutes at room temperature.

  • Purification and Storage:

    • Purify the final antibody-oligonucleotide conjugate using an SEC column.

    • Store the purified conjugate at 4°C.

Visualizations: Workflows and Pathways

Pre-targeted Imaging Workflow

This workflow illustrates the use of TCO-functionalized antibodies and tetrazine-labeled imaging agents for targeted imaging in biological systems.[5][6][9][10]

Pretargeted_Imaging cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Clearance and Administration of Imaging Probe cluster_step3 Step 3: Bioorthogonal Reaction and Imaging TCO_Ab TCO-Antibody Conjugate Target Target Cell (e.g., Tumor Cell) TCO_Ab->Target Binding Clearance Clearance of Unbound TCO-Antibody TCO_Ab->Clearance Unbound Tz_Probe Tetrazine-Imaging Probe (e.g., with PET isotope) Reaction In vivo 'Click' Reaction (iEDDA) Tz_Probe->Reaction Imaging PET Imaging Reaction->Imaging

Caption: Workflow for pre-targeted in vivo imaging.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram outlines the steps for synthesizing an ADC using a tetrazine-modified antibody and a TCO-linked drug, with this compound acting as the crosslinker between two tetrazine-functionalized molecules.

ADC_Synthesis Ab Antibody Ab_Tz Tetrazine-Modified Antibody Ab->Ab_Tz Amine Reaction Tz_NHS Tetrazine-NHS Ester Tz_NHS->Ab_Tz Drug_Tz Tetrazine-Modified Drug Tz_NHS->Drug_Tz ADC Antibody-Drug Conjugate (ADC) Ab_Tz->ADC iEDDA Reaction Drug Drug Molecule Drug->Drug_Tz Functionalization Drug_Tz->ADC TCO_Linker This compound TCO_Linker->ADC

References

The Nexus of Bioorthogonal Chemistry: A Technical Guide to TCO-PEG4-TCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and manipulated in complex biological systems. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This reaction stands out for its exceptionally fast kinetics, high specificity, and biocompatibility. The homobifunctional linker, TCO-PEG4-TCO, leverages this chemistry, providing a versatile crosslinking reagent for a multitude of applications in research and therapeutic development. This technical guide delves into the core applications, quantitative data, and experimental methodologies surrounding the use of TCO-based linkers in bioconjugation.

Core Principles: The TCO-Tetrazine Ligation

The foundation of this compound's utility lies in the IEDDA reaction. This "click chemistry" reaction involves the [4+2] cycloaddition between the strained, electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene)[1]. The reaction proceeds rapidly under physiological conditions (pH, temperature, and aqueous environment) without the need for cytotoxic catalysts like copper[2]. The primary driving force is the high ring strain of the TCO molecule. The initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas, resulting in a stable dihydropyridazine product[1]. This rapid and irreversible reaction is ideal for creating stable covalent linkages in complex biological milieu[1][2].

The reaction can be visually monitored as the vibrant pink or red color of the tetrazine disappears upon reaction, which corresponds to a decrease in its absorbance in the 510-550 nm range[1][3].

G cluster_reactants Reactants cluster_products Products TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen Elimination

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Applications of this compound and Related Linkers

While this compound is a homobifunctional crosslinker designed to bridge two tetrazine-modified molecules, its underlying TCO chemistry is shared with heterobifunctional linkers (e.g., TCO-PEG4-NHS ester) that are widely used to first modify a biomolecule. The applications are broad and include:

  • Antibody-Drug Conjugate (ADC) Development: TCO linkers are instrumental in constructing ADCs. An antibody can be modified with a TCO group (via a TCO-NHS ester), and a cytotoxic drug can be attached to a tetrazine. The subsequent click reaction conjugates the drug to the antibody with precision[4]. The hydrophilic PEG4 spacer enhances solubility and reduces the potential for aggregation[5][6].

  • Live Cell Imaging and Labeling: The biocompatibility of the TCO-tetrazine reaction makes it perfect for labeling cell surface proteins. Antibodies functionalized with TCO can be used to target specific cell surface receptors, which are then visualized by adding a tetrazine-fluorophore conjugate[2].

  • Hydrogel Formation: The this compound crosslinker can be used to form hydrogels by reacting with polymers functionalized with tetrazine groups. This allows for the creation of biocompatible scaffolds for 3D cell culture and tissue engineering.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, TCO linkers can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4].

  • Protein-Protein Crosslinking: this compound can covalently link two proteins that have been independently modified with tetrazine moieties, enabling the study of protein-protein interactions.

Quantitative Data: Reaction Kinetics

The kinetics of the TCO-tetrazine reaction are among the fastest in bioorthogonal chemistry. The second-order rate constants are influenced by the specific structures of the TCO and tetrazine derivatives, including their electronic properties and steric hindrance[3].

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO-OH (axial)(13 ± 0.08) x 10³PBS, 37°C
3-methyl-6-phenyl-tetrazinesTCO-acid23,800 ± 40025% ACN/PBS, 20°C[7]
General RangeGeneral TCO> 800Aqueous environments[8]
General RangeGeneral TCO10³ to 10⁶Varies by reactants[1]
Hydrogen-substituted tetrazinesTCOup to 30,000-
Methyl-substituted tetrazinesTCO~1,000-

Note: This table presents a range of reported values. Actual rates depend on specific reactants and experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving TCO-based bioconjugation. Protocol 1 describes the common first step of modifying a protein with a TCO group using a heterobifunctional linker, while Protocol 2 outlines the use of the homobifunctional this compound for crosslinking.

Protocol 1: Functionalization of an Antibody with TCO-PEG4-NHS Ester

This protocol details the modification of primary amines (e.g., lysine residues) on an antibody with TCO groups.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO to 10 mM)[8]

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Spin desalting columns (e.g., 40K MWCO for antibodies)[9]

Methodology:

  • Buffer Exchange: Ensure the antibody solution (typically 1-5 mg/mL) is in an amine-free buffer like PBS. If the storage buffer contains Tris or glycine, perform a buffer exchange using a spin desalting column[8].

  • pH Adjustment: Add 1M NaHCO₃ to the antibody solution to achieve a final concentration of ~50-100 mM (e.g., add 5 µL of 1M NaHCO₃ per 100 µL of protein solution) to raise the pH to ~8.0-8.5 for efficient NHS ester reaction.

  • Labeling Reaction: Add a 10- to 30-fold molar excess of the TCO-PEG4-NHS ester DMSO stock solution to the antibody solution[9]. Incubate for 30-60 minutes at room temperature with gentle mixing[8].

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to hydrolyze any unreacted NHS ester[8].

  • Purification: Remove excess, unreacted TCO reagent and quenching buffer by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS)[8].

  • Characterization: Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by reacting the TCO-antibody with an excess of a tetrazine-fluorophore and measuring the absorbance. Store the purified TCO-labeled antibody at 4°C.

G A 1. Prepare Antibody in Amine-Free Buffer (PBS, pH 7.4) B 2. Adjust pH to 8.0-8.5 with NaHCO₃ A->B C 3. Add TCO-PEG4-NHS Ester (10-30x molar excess) B->C D 4. Incubate 30-60 min at Room Temperature C->D E 5. Quench Reaction with Tris Buffer D->E F 6. Purify Conjugate (Spin Desalting Column) E->F G 7. Characterize & Store TCO-Labeled Antibody F->G

Caption: Workflow for labeling an antibody with TCO-PEG4-NHS Ester.

Protocol 2: Crosslinking Tetrazine-Modified Molecules with this compound

This protocol describes the use of the homobifunctional this compound to crosslink two molecules that have been pre-functionalized with tetrazine groups.

Materials:

  • Tetrazine-modified Molecule A (e.g., Tz-Protein A)

  • Tetrazine-modified Molecule B (e.g., Tz-Peptide B)

  • This compound (dissolved in anhydrous DMSO to 10 mM)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reactant Preparation: Prepare solutions of Tetrazine-modified Molecule A and Tetrazine-modified Molecule B in the reaction buffer.

  • Crosslinking Reaction:

    • For forming a heterodimer (A-B), mix Molecule A and Molecule B in the desired molar ratio (e.g., 1:1).

    • Add this compound to the mixture. A common starting point is a stoichiometric amount (0.5 molar equivalents if crosslinking A to B in a 1:1 ratio) or a slight excess to drive the reaction.

    • Incubate the reaction for 30-120 minutes at room temperature or at 4°C for longer incubation times[8]. The reaction progress can be monitored by the disappearance of the tetrazine color.

  • Purification: Purify the crosslinked conjugate from unreacted starting materials and excess crosslinker using an appropriate method, such as size-exclusion chromatography (SEC), which is effective at separating molecules based on size.

  • Analysis: Analyze the purified product using SDS-PAGE to visualize the formation of a higher molecular weight species corresponding to the crosslinked product. Confirm the identity using mass spectrometry.

G cluster_reactants Reactants Mol_A Tetrazine-Molecule A Mix Mix Reactants in PBS Incubate 30-120 min Mol_A->Mix Mol_B Tetrazine-Molecule B Mol_B->Mix Crosslinker This compound Crosslinker->Mix Purify Purify via Size-Exclusion Chromatography (SEC) Mix->Purify Product Crosslinked Product (A-TCO-PEG4-TCO-B) Purify->Product

Caption: Workflow for crosslinking two tetrazine-modified molecules with this compound.

References

TCO-PEG4-TCO in Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of trans-cyclooctene-polyethylene glycol-trans-cyclooctene (TCO-PEG4-TCO) and its application as a bioorthogonal linker in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details the core chemistry, experimental methodologies, and quantitative data relevant to the use of TCO-based linkers in creating targeted therapeutics.

Introduction to this compound

This compound is a bifunctional linker molecule designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. This linker is composed of three key parts:

  • trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions.[1] Its high ring strain enables exceptionally fast reaction kinetics with its reaction partner, tetrazine.[2]

  • Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol spacer. The PEG moiety enhances the water solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the drug delivery system, reduce aggregation, and minimize non-specific uptake.[2][3]

  • Bifunctionality: The presence of a TCO group at both ends of the PEG4 chain allows for the crosslinking of two different molecules, making it a versatile tool for the modular assembly of complex drug delivery constructs.

The cornerstone of this compound's utility is the iEDDA "click" reaction with tetrazines. This reaction is characterized by its extraordinary speed, high selectivity, and the absence of a need for a catalyst, making it ideal for biological applications.[1][4] The reaction proceeds rapidly under physiological conditions to form a stable dihydropyridazine bond.[2] This chemistry is the foundation for its use in pre-targeted drug delivery and the construction of antibody-drug conjugates (ADCs).

Quantitative Data

The performance of drug delivery systems hinges on quantifiable metrics. While specific data for this compound is limited in publicly available literature, the following tables summarize key quantitative parameters for the underlying TCO-tetrazine bioorthogonal reaction and the performance of drug delivery systems using similar TCO-based linkers.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO and Tetrazine> 800Aqueous Environment[1][2]
TCO and Dipyridyl-Tetrazine57.70Not specified[5]
TCO and Dimethyl-Tetrazine0.54Not specified[5]
TCO and Tetrazine20009:1 Methanol/Water[6]
sTCO and 3,6-dimethyl-1,2,4,5-tetrazine5-fold higher than parent TCOIn vitro[7]

Table 2: In Vivo Performance of Pre-targeted Systems with TCO-Linkers

Targeting AgentRadionuclide/DrugTumor Model% Injected Dose per Gram (%ID/g) in TumorTumor-to-Blood RatioReference(s)
huA33-TCO¹⁷⁷Lu-DOTA-PEG7-TzColorectal CarcinomaNot specified>20-fold improvement[8][9]
CC49-TCO¹¹¹In-DOTA-tetrazineLS174T4.213:1 (tumor-to-muscle)[10]
TCO-modified Cetuximab⁶⁸Ga-tetrazineA431 xenograft3.482.64 (tumor-to-liver)[10]
THIOMAB-TCO¹¹¹In-DOTA-TzBreast Cancer2.6-fold higher in HER2+ vs. HER2- tumorsNot specified[11]

Table 3: Drug Release from Cleavable TCO-Linker Systems

TCO-Linker SystemTriggerRelease YieldRelease Half-lifeReference(s)
TCO with axial allylic carbamateDipyridyl-tetrazine7%Not specified[5]
TCO with axial allylic carbamateDimethyl-tetrazine79%Not specified[5]
TCO-caged phenols with self-immolative linkerTetrazineup to 96% after 2 hoursNot specified[12]
Tetrazine-linked MMAETCO93%Not specified[5]
CC49-sTCO-N-methylbenzylcarbamate3,6-dimethyl-1,2,4,5-tetrazine87% after 1 hourNot specified[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and evaluation of a model drug delivery system utilizing a this compound linker. These protocols are generalized from established procedures for similar TCO-based conjugates.

Synthesis of a this compound-linked Antibody-Drug Conjugate

This protocol describes a two-step process for creating an ADC where an antibody is linked to a drug molecule via the this compound linker. This hypothetical protocol assumes the availability of a tetrazine-functionalized drug and a method to introduce a reactive handle on the antibody for one of the TCO groups. A more common approach in the literature involves heterobifunctional TCO-PEG-X linkers, where X is a group reactive towards the antibody.

Materials:

  • Targeting antibody (e.g., Trastuzumab)

  • This compound linker

  • Tetrazine-functionalized cytotoxic drug

  • Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.4

  • Reaction Buffer B: Amine-free buffer (e.g., PBS), pH 8.0-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system

  • LC-MS system

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at a concentration of 1-5 mg/mL using a desalting column.[2][13]

  • Functionalization of Antibody with this compound (Hypothetical Step): This step would require a reactive handle on the antibody to react with one of the TCO groups. A more practical approach would be to use a heterobifunctional linker (e.g., TCO-PEG4-NHS ester) to first attach the TCO-PEG moiety to the antibody. For the purpose of this guide, we will assume a hypothetical reaction where one TCO group can be selectively reacted.

  • Conjugation of Tetrazine-Drug to TCO-Antibody: a. Prepare a stock solution of the tetrazine-functionalized drug in anhydrous DMSO. b. Add the tetrazine-drug solution to the TCO-functionalized antibody solution at a molar excess (typically 1.05-1.5 equivalents per TCO group).[2] c. Incubate the reaction mixture for 30-120 minutes at room temperature, protected from light.[14]

  • Purification of the ADC: a. Purify the ADC from unreacted drug and linker using a desalting column or SEC.[15] b. The purified ADC should be stored at 4°C.[2]

Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the specific maximum absorbance wavelength of the drug.[15]

  • Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.[15]

  • Confirmation of Conjugation: LC-MS can be used to confirm the successful conjugation and to determine the molecular weight of the final ADC.[16]

In Vitro Evaluation
  • Cell Binding Assay: The binding affinity of the ADC to target cells can be evaluated using flow cytometry or ELISA.

  • Cytotoxicity Assay: The cytotoxic potential of the ADC is assessed by treating target cancer cells with varying concentrations of the ADC and measuring cell viability using assays such as MTT or CellTiter-Glo®.

In Vivo Evaluation
  • Animal Model: An appropriate tumor xenograft model in immunocompromised mice should be established.

  • Biodistribution Study: To determine the tissue distribution of the ADC, it can be radiolabeled and administered to tumor-bearing mice. Tissues are then harvested at various time points and the radioactivity is measured.[11]

  • Efficacy Study: Tumor-bearing mice are treated with the ADC, a control ADC, and a vehicle control. Tumor growth is monitored over time to evaluate the therapeutic efficacy.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug delivery.

iEDDA_Reaction TCO TCO (on Linker) Dihydropyridazine Stable Dihydropyridazine Linkage TCO->Dihydropyridazine + Tetrazine Tetrazine (on Drug) Tetrazine->Dihydropyridazine

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.

ADC_Synthesis_Workflow A Antibody Preparation (Buffer Exchange) B Functionalization of Antibody with one end of this compound A->B D iEDDA Click Reaction (Antibody-TCO + Tetrazine-Drug) B->D C Preparation of Tetrazine-Drug Conjugate C->D E Purification of ADC (SEC) D->E F Characterization (DAR, Purity) E->F G In Vitro Evaluation (Binding, Cytotoxicity) F->G H In Vivo Evaluation (Biodistribution, Efficacy) G->H

Caption: ADC synthesis and evaluation workflow.

Pretargeting_Strategy step1 Step 1: Administer Antibody-TCO Conjugate accumulation Antibody-TCO accumulates at tumor site and clears from circulation step1->accumulation step2 Step 2: Administer Tetrazine-Drug accumulation->step2 click In vivo iEDDA Click Reaction at Tumor Site step2->click clearance Excess Tetrazine-Drug rapidly clears step2->clearance effect Localized Drug Release and Therapeutic Effect click->effect

Caption: Pre-targeting drug delivery strategy.

ADC_MoA admin Systemic Administration of ADC circulation ADC circulates in the bloodstream admin->circulation binding Antibody binds to target antigen on cancer cell surface circulation->binding internalization ADC-antigen complex is internalized (Endocytosis) binding->internalization lysosome Trafficking to lysosome internalization->lysosome release Drug is released from the linker (cleavable) or antibody (non-cleavable) lysosome->release target_interaction Drug interacts with intracellular target (e.g., DNA, microtubules) release->target_interaction apoptosis Induction of Apoptosis target_interaction->apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

The this compound linker represents a powerful tool in the field of drug delivery, offering the advantages of bioorthogonal chemistry for the precise construction of therapeutic agents. Its bifunctionality, combined with the favorable properties imparted by the PEG spacer, allows for the modular assembly of complex drug delivery systems. While the direct experimental data for this compound is still emerging, the extensive research on similar TCO-based linkers provides a strong foundation for its application in pre-targeted therapies and the development of next-generation ADCs. Future work should focus on elucidating the specific characteristics of bifunctional this compound in drug delivery constructs to fully realize its therapeutic potential.

References

The Inverse Electron Demand Diels-Alder (IEDDA) Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, finding widespread application in chemical biology, materials science, and particularly in drug development.[1] Its hallmark features, including exceptionally rapid kinetics, exquisite specificity, and the ability to proceed in complex biological milieu without exogenous catalysts, have established it as an indispensable tool for bioconjugation, in vivo imaging, and the targeted delivery and release of therapeutics.[1][2][3] This technical guide provides a comprehensive exploration of the core principles of IEDDA chemistry, detailed experimental methodologies, and a curated summary of quantitative data to empower researchers in leveraging the full potential of this powerful reaction.

Core Principles of IEDDA Chemistry

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[4] This is in stark contrast to the conventional Diels-Alder reaction, which involves the cycloaddition of an electron-rich diene with an electron-poor dienophile. The accelerated kinetics of the IEDDA reaction are a direct consequence of a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4]

The reaction typically proceeds through a concerted mechanism, forming a highly strained bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a small gaseous molecule, most commonly nitrogen (N₂) when a tetrazine is used as the diene, to form a stable dihydropyridazine product. This dihydropyridazine can then isomerize or be oxidized to the corresponding pyridazine.[5]

Key Features:

  • Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions discovered to date, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][6] This enables efficient conjugation at low reactant concentrations, a critical advantage for in vivo applications.

  • High Specificity and Bioorthogonality: The reaction demonstrates remarkable selectivity, showing no cross-reactivity with the vast array of functional groups present in biological systems, such as amines and thiols.[6] This bioorthogonality allows for precise chemical transformations in living organisms.

  • Biocompatibility: The reaction proceeds readily in aqueous environments, across a range of physiological pH values, and at ambient temperatures, making it highly compatible with biological systems.[6]

  • Irreversibility: The release of a gaseous byproduct, such as N₂, renders the reaction irreversible, ensuring the formation of stable conjugation products.[6]

Quantitative Data: Reaction Kinetics

The rate of an IEDDA reaction is highly dependent on the specific structures of the diene and dienophile. The following tables summarize key quantitative data to aid in the selection of the optimal reactant pair for a given application.

Diene (Tetrazine)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference(s)
3,6-di(pyridin-2-yl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 MeOH/water[7]
3,6-di(pyridin-2-yl)-s-tetrazinenorbornene1.9Not Specified[6]
3-methyl-6-phenyl-s-tetrazineTCO>50,000Not Specified[6]
3-phenyl-1,2,4,5-tetrazineTCO30,000PBS[8]
3-(p-benzylaminocarbonylphenyl)-1,2,4,5-tetrazineTCO13,000PBS[8]
3,6-di-(2-pyridyl)-1,2,4,5-tetrazineexo,exo-5-norbornene-2,3-dimethanolNot SpecifiedNot Specified[9]
3,6-di-(2-pyridyl)-1,2,4,5-tetrazine(±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylateSignificantly slower than unstrained alkenesNot Specified[9]
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)Reference(s)
Tz 1 (bis-hydroxyaryl)rTCO-PEG4Not DeterminedMeCN25[10]
Tz 1 (bis-hydroxyaryl)rTCO-PEG41.1 ± 0.1 x 10⁵PBS37[10]
Tz 2 (bis-hydroxyaryl)rTCO-PEG4Not DeterminedMeCN25[10]
Tz 2 (bis-hydroxyaryl)rTCO-PEG41.4 ± 0.1 x 10⁵PBS37[10]
Tz 3 (bis-hydroxyaryl)rTCO-PEG41.3 ± 0.1 x 10⁵MeCN25[10]
Tz 3 (bis-hydroxyaryl)rTCO-PEG4Not DeterminedPBS37[10]
Tz 4 (bis-hydroxyaryl)rTCO-PEG41.6 ± 0.1 x 10⁵MeCN25[10]
Tz 4 (bis-hydroxyaryl)rTCO-PEG4Not DeterminedPBS37[10]
Tz 5 (bis-hydroxyaryl)rTCO-PEG42.1 ± 0.1 x 10⁵MeCN25[10]
Tz 5 (bis-hydroxyaryl)rTCO-PEG41.5 ± 0.1 x 10⁵PBS37[10]
Tz 6 (bis-hydroxyaryl)rTCO-PEG42.5 ± 0.1 x 10⁵MeCN25[10]
Tz 6 (bis-hydroxyaryl)rTCO-PEG41.8 ± 0.1 x 10⁵PBS37[10]

Experimental Protocols

Synthesis of a Functionalized Tetrazine: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a commonly used tetrazine for bioorthogonal applications.

Materials:

  • 2-cyanopyridine

  • Anhydrous hydrazine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[11]

  • Stir the reaction at room temperature or gently heat to 78°C for 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Oxidation to Tetrazine: Once the formation of the dihydrotetrazine is complete, cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.[11]

  • Purification: Extract the crude product with an organic solvent such as dichloromethane.

  • Purify the extracted product by column chromatography on silica gel to yield the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a colored solid.[11]

Synthesis of a Functionalized trans-Cyclooctene (TCO) Dienophile

This protocol outlines a general three-step synthesis for a functionalized TCO.

Materials:

  • 1,5-cyclooctadiene (COD)

  • meta-chloroperoxybenzoic acid (mCPBA)

  • Lithium aluminum hydride (LiAlH₄)

  • Dichloromethane (DCM)

  • Diethyl ether

  • AgNO₃ impregnated SiO₂ gel

Procedure:

  • Epoxidation: Dissolve 1,5-cyclooctadiene in DCM and cool the solution to -78°C in an acetone-dry ice bath. Slowly add a solution of mCPBA in DCM. The low temperature helps to favor mono-epoxidation.[12]

  • Reduction: After the epoxidation is complete, carefully quench the reaction and extract the epoxide. Reduce the epoxide using LiAlH₄ in a suitable solvent like diethyl ether to yield cis-cyclooct-4-enol.[12]

  • Photoisomerization: The crucial step of converting the cis-isomer to the strained trans-isomer is achieved through photochemical isomerization. Irradiate the cis-cyclooct-4-enol solution with a 254 nm UV lamp. To shift the equilibrium towards the trans product, continuously pass the reaction mixture through a column containing AgNO₃-impregnated silica gel. The silver ions selectively complex with the trans-isomer, allowing for its separation and driving the reaction to completion.[12]

Antibody Labeling via IEDDA

This protocol describes a typical workflow for conjugating a tetrazine-functionalized molecule to a TCO-modified antibody.

Materials:

  • Antibody of interest

  • TCO-NHS ester

  • Tetrazine-fluorophore conjugate

  • Phosphate-buffered saline (PBS)

  • Spin desalting columns

Procedure:

  • Antibody Modification with TCO: React the antibody with a molar excess of TCO-NHS ester in PBS buffer (pH ~7.4-8.0) for 1-2 hours at room temperature. The NHS ester will react with primary amines (e.g., on lysine residues) on the antibody surface.

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's protocol.

  • IEDDA Ligation: To the purified TCO-labeled antibody, add the tetrazine-fluorophore conjugate. The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature or 37°C.

  • Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The antibody-fluorophore conjugate is now ready for downstream applications.

Signaling Pathways and Experimental Workflows

The Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanism

IEDDA_Mechanism Diene Electron-Poor Diene (e.g., Tetrazine) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->TransitionState Intermediate Strained Bicyclic Intermediate TransitionState->Intermediate fast Product Dihydropyridazine Product Intermediate->Product fast, irreversible Byproduct N₂ Gas Intermediate->Byproduct

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.

A Typical Workflow for Antibody Labeling using Tetrazine-TCO Ligation

Antibody_Labeling_Workflow Start Start: Antibody & TCO-NHS Ester Step1 1. Antibody Modification (Reaction with TCO-NHS ester) Start->Step1 Purification1 2. Purification (Remove excess TCO-NHS ester) Step1->Purification1 Step2 3. IEDDA Ligation (Add Tetrazine-Fluorophore) Purification1->Step2 Purification2 4. Final Purification (Remove excess Tetrazine-Fluorophore) Step2->Purification2 End End: Labeled Antibody Purification2->End Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Therapy InjectAntibody Inject TCO-modified Antibody AntibodyLocalization Antibody accumulates at tumor site InjectAntibody->AntibodyLocalization Clearance Unbound antibody clears from circulation AntibodyLocalization->Clearance InjectTetrazine Inject Tetrazine-Drug Conjugate Clearance->InjectTetrazine Time Delay IEDDA IEDDA reaction occurs at the tumor site InjectTetrazine->IEDDA DrugRelease Drug is released specifically at the tumor IEDDA->DrugRelease

References

An In-depth Technical Guide on TCO-PEG4-TCO for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is paramount, as it facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][3][5]

While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and solubility profoundly influence the PROTAC's overall efficacy, including cell permeability, pharmacokinetic properties, and the stability of the crucial ternary complex.[4][6][7] In recent years, the integration of bioorthogonal chemistry into PROTAC design has offered unprecedented modularity and efficiency. This guide focuses on a specific and powerful bifunctional linker, TCO-PEG4-TCO , detailing its structure, advantages, and application in the development of next-generation PROTACs.

This compound: A Bioorthogonal Linker for Modular PROTAC Assembly

The this compound linker combines two key chemical motifs: the trans-cyclooctene (TCO) group and a 4-unit polyethylene glycol (PEG) chain. This combination provides a unique set of advantages for PROTAC development.

  • TCO (trans-cyclooctene): As a highly strained alkene, TCO is a cornerstone of bioorthogonal chemistry. It reacts with extreme speed and specificity with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][8] This "click chemistry" reaction is exceptionally fast, occurs under mild, biocompatible conditions, and is orthogonal to native cellular processes, making it ideal for the final assembly step of a PROTAC.[]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG component is a flexible, hydrophilic chain composed of repeating ethylene glycol units.[10] The inclusion of a PEG4 spacer in a PROTAC linker serves multiple critical functions:

    • Enhanced Solubility: It significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[10][11]

    • Optimized Spacing: It provides a defined and flexible length to bridge the distance between the POI and the E3 ligase, which is crucial for forming a productive ternary complex.[6]

    • Improved Permeability: It can help tune the physicochemical properties of the PROTAC to enhance cell membrane permeability.[10]

  • Bifunctional TCO-TCO Design: The presence of a TCO group at both ends of the PEG4 linker allows for a highly modular and efficient PROTAC assembly strategy. Researchers can independently synthesize or procure a tetrazine-modified POI ligand and a tetrazine-modified E3 ligase ligand. These two precursors can then be "clicked" onto the this compound linker in a single, high-yielding step to form the final PROTAC.[4][6] This approach, often termed CLIPTAC (in-cell click-formed proteolysis-targeting chimeras), simplifies synthesis and allows for the rapid generation of a library of PROTAC candidates with varied linkers or ligands.[12][13]

Quantitative Data on TCO-PEG Linked PROTACs

The efficacy of a PROTAC is measured by its ability to induce the degradation of a target protein. Key metrics include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[14] While specific data for PROTACs using the exact this compound linker is often embedded within broader proprietary studies, the following table summarizes representative data for PROTACs utilizing similar PEG-based linkers to illustrate typical performance benchmarks.

PROTAC TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
SMARCA2/4VHLPEG250-30065-70MV-4-11[4]
BTKCRBNNon-covalent2.297Mino[15]
HDAC1VHLBenzamide-PEG550>80HCT116[16]
HDAC3VHLBenzamide-PEG530>90HCT116[16]
KRAS G12CCRBNNot Specified~30>90K562[17]
BRD4CRBNPEG-Alkyne200Not ReportedCell-free assay[18]

Note: This table is a compilation of data from various PROTAC studies to provide a general performance context. The linker composition and length are critical variables that must be empirically optimized for each specific POI-E3 ligase pair.[6]

Key Experimental Protocols

The development of a this compound based PROTAC involves modular synthesis followed by rigorous biological evaluation.

Protocol 1: Modular Synthesis of a this compound PROTAC via IEDDA Reaction

This protocol outlines the final assembly step using the bioorthogonal click reaction.[19]

  • Preparation of Precursors:

    • Synthesize or obtain a tetrazine-functionalized ligand for the Protein of Interest (POI-Tz).

    • Synthesize or obtain a tetrazine-functionalized ligand for the chosen E3 ligase (e.g., VHL or CRBN) (E3L-Tz).

    • Ensure all precursors are of high purity (>95%) as determined by HPLC and LC-MS.

  • Reaction Setup:

    • In a suitable anhydrous solvent (e.g., DMF or DMSO), dissolve the POI-Tz precursor.

    • In a separate vial, dissolve the E3L-Tz precursor in the same solvent.

    • In a third vial, dissolve this compound (1.0 equivalent) in the same solvent.

  • Click Reaction:

    • To a reaction vessel, add the solution of this compound.

    • Slowly add the POI-Tz solution (1.0-1.1 equivalents) and the E3L-Tz solution (1.0-1.1 equivalents) to the linker solution.

    • Stir the reaction mixture at room temperature. The IEDDA reaction is typically rapid and should proceed to completion within 1-4 hours.[19]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the appearance of the desired PROTAC product mass.

    • Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blotting for In-Cell Protein Degradation

This is the standard method to quantify PROTAC-induced degradation of the target protein.[14][20]

  • Cell Culture and Treatment:

    • Plate the desired cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC concentrations for a specified duration (typically 18-24 hours).

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for all samples.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the POI.

    • Probe a separate membrane or the same stripped membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[14]

  • Detection and Analysis:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[14]

Visualizing Key Pathways and Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, forming a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[1][3] This proximity enables the E3 ligase to attach multiple ubiquitin molecules to the POI.[21][22] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[5][21]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub Ub Ubiquitin (Ub) Ub->E1 E1_Ub->E2 E3 E3 Ligase E2_Ub->E3 POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Recycled POI_Ub Polyubiquitinated POI Ternary->POI_Ub Polyubiquitination Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-induced protein degradation pathway.

Modular PROTAC Assembly Workflow

The use of a this compound linker enables a highly efficient, modular synthesis strategy based on the IEDDA click chemistry reaction. This workflow simplifies the generation of diverse PROTAC libraries by allowing for the late-stage combination of pre-functionalized precursors.

PROTAC_Assembly_Workflow start Start: Precursor Synthesis poi_ligand Synthesize/Obtain POI Ligand start->poi_ligand e3_ligand Synthesize/Obtain E3 Ligase Ligand start->e3_ligand poi_tz Functionalize with Tetrazine (Tz) poi_ligand->poi_tz e3_tz Functionalize with Tetrazine (Tz) e3_ligand->e3_tz click_reaction IEDDA Click Reaction (POI-Tz + E3-Tz + Linker) poi_tz->click_reaction e3_tz->click_reaction linker This compound Linker linker->click_reaction purification Purification (Prep-HPLC) click_reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC Molecule characterization->final_protac

Caption: Modular workflow for PROTAC synthesis using this compound.

In Vitro PROTAC Characterization Workflow

Once synthesized, a PROTAC must be evaluated for its ability to induce protein degradation in a cellular context. This workflow outlines the key steps from cell treatment to data analysis.

PROTAC_Characterization_Workflow start Start: Cell Culture treatment Treat Cells with PROTAC Dilution Series start->treatment incubation Incubate (e.g., 24 hours) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Quantify Bands & Normalize to Loading Control detection->analysis end Determine DC50 & Dmax analysis->end

Caption: Standard workflow for characterizing PROTAC activity in cells.

References

TCO-PEG4-TCO in Antibody-Drug Conjugate (ADC) Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The strategic linkage of a potent cytotoxic payload to a tumor-targeting monoclonal antibody (mAb) offers the potential for highly specific and effective cancer treatment. Central to the success of an ADC is the linker technology, which must ensure stability in circulation and controlled drug release at the tumor site. This technical guide delves into the core of a promising bioorthogonal linker technology: TCO-PEG4-TCO, and its role in advancing ADC research.

The this compound linker leverages the principles of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] Specifically, it utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine.[3][4] This bioorthogonal reaction proceeds with exceptionally fast kinetics, enabling precise and stable conjugation of drugs to antibodies without the need for harsh reaction conditions that could compromise the antibody's integrity.[4][5]

The this compound Linker: Structure and Mechanism

The this compound linker is a heterobifunctional molecule featuring two TCO groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The PEG4 unit enhances solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the overall pharmacokinetic properties of the ADC.[6][7] The dual TCO moieties allow for the potential of creating more complex ADC constructs or for multi-functionalization.

The core of this technology lies in the IEDDA reaction, a powerful tool for bioconjugation. The strained double bond of the TCO group readily and specifically reacts with an electron-deficient tetrazine, forming a stable covalent bond.[8] This "click" reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for applications in complex biological systems, including in vivo.[9][10]

A key application of TCO linkers in ADC research is in the development of "click-to-release" systems.[9][10][11] In this approach, the ADC remains inert until it encounters a tetrazine-containing activator molecule at the tumor site. This triggers the cleavage of the linker and the release of the cytotoxic payload, offering a high degree of spatial and temporal control over drug activation.[9][10][11] This strategy can be particularly advantageous for targeting non-internalizing antigens or for enhancing the bystander effect, where the released drug can kill neighboring tumor cells that may not express the target antigen.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of TCO-based linkers in ADC research, compiled from various preclinical studies.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) of TCO-Tetrazine Reaction ~2000 M⁻¹s⁻¹Reaction between trans-cyclooctene and 3,6-di-(2-pyridyl)-s-tetrazine[13]
up to 3.3 x 10⁶ M⁻¹s⁻¹Optimized TCO and tetrazine pairs[14]
In Vivo Deactivation Half-Life of TCO Linker ~5.5 daystc-ADC in mice[3][11]
In Vitro Drug Release >90% within 4 hoursTCO-caged doxorubicin with tetrazine activator in PBS buffer[9]
90% drug release within 1 hourtc-ADC with activator in PBS at 37°C[11]
ADC ConstructCell LineIC₅₀Reference(s)
tc-ADC (TCO-MMAE) + activatorLS174T (colorectal cancer)185 pM[15]
tc-ADC (TCO-MMAE) + activatorOVCAR-3 (ovarian cancer)35 pM[15]
Maleamic methyl ester-based ADC (MMAE)SK-BR-3 (HER2+)~13-50 ng/mL[13]
Maleamic methyl ester-based ADC (MMAE)BT-474 (HER2+)~13-50 ng/mL[13]
N-aryl maleimide MMAE ADC-Maintained high cytotoxicity after long-term serum exposure[16]
N-alkyl maleimide MMAE ADC-Lost potency over time in serum[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound technology in ADC research. The following are generalized protocols for key experimental procedures.

Protocol 1: Antibody Modification with a Tetrazine Moiety

This protocol describes the introduction of a tetrazine handle onto a monoclonal antibody for subsequent reaction with a TCO-linker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Ester Stock Solution: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry. Store the mAb-Tz at 4°C.[7]

Protocol 2: Conjugation of TCO-PEG4-Drug to Tetrazine-Modified Antibody

This protocol outlines the "click" reaction between the tetrazine-modified antibody and a TCO-PEG4-functionalized drug.

Materials:

  • Tetrazine-modified antibody (mAb-Tz)

  • TCO-PEG4-Drug conjugate

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare a stock solution of the TCO-PEG4-Drug conjugate in a suitable solvent (e.g., DMSO).

  • Click Reaction: Add a slight molar excess (e.g., 1.5 equivalents) of the TCO-PEG4-Drug solution to the mAb-Tz solution.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC from unreacted TCO-PEG4-Drug and other small molecules using size-exclusion chromatography (SEC) or dialysis.

Protocol 3: In Vitro Drug Release Assay

This protocol describes how to trigger and quantify the release of the payload from a "click-to-release" TCO-linked ADC.

Materials:

  • TCO-linked ADC

  • Tetrazine activator

  • Reaction Buffer: PBS, pH 7.4

  • Analysis equipment: HPLC or LC-MS

Procedure:

  • Reaction Setup: Incubate the TCO-linked ADC at a known concentration in PBS at 37°C.

  • Triggering Release: Add a molar excess of the tetrazine activator to initiate the drug release.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take aliquots of the reaction mixture.

  • Sample Preparation: Quench the reaction if necessary and prepare the samples for analysis (e.g., protein precipitation to separate the released drug).

  • Quantification: Analyze the samples by HPLC or LC-MS to quantify the amount of released drug over time.[9]

Protocol 4: ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).[14][17] HIC separates ADC species based on the number of conjugated drugs, which increases the hydrophobicity of the antibody.[18][19][20][21]

Stability Assessment: The stability of the ADC in plasma is crucial for its in vivo performance. This can be assessed by incubating the ADC in plasma at 37°C and monitoring the amount of intact ADC or the release of free drug over time using methods like LC-MS.[1][2][22][23]

Cytotoxicity Assay: The in vitro potency of the ADC is evaluated using cytotoxicity assays on cancer cell lines. A common method is the MTT assay, which measures cell viability after treatment with the ADC.[24][25][26][27]

Visualizations

The following diagrams illustrate key concepts and workflows in this compound based ADC research.

ADC_Mechanism_of_Action cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment ADC TCO-ADC TumorCell Tumor Cell ADC->TumorCell 1. Targeting ReleasedDrug Released Payload ADC->ReleasedDrug Activator Tetrazine Activator Activator->ADC 2. Click Reaction (IEDDA) ReleasedDrug->TumorCell 4. Cell Killing

Caption: Mechanism of action for a "click-to-release" TCO-based ADC.

ADC_Development_Workflow mAb_Production 1. mAb Production & Purification Tetrazine_Modification 2. Antibody Modification (Tetrazine) mAb_Production->Tetrazine_Modification Conjugation 4. Bioorthogonal Conjugation (Click) Tetrazine_Modification->Conjugation TCO_Drug_Synthesis 3. TCO-Linker-Drug Synthesis TCO_Drug_Synthesis->Conjugation Purification 5. ADC Purification (SEC/HIC) Conjugation->Purification Characterization 6. ADC Characterization (DAR, Stability) Purification->Characterization Preclinical_Testing 7. In Vitro / In Vivo Testing Characterization->Preclinical_Testing

Caption: General workflow for the development of a TCO-based ADC.

Conclusion

The this compound linker and the underlying bioorthogonal click chemistry represent a significant advancement in the field of antibody-drug conjugates. The ability to achieve highly efficient, site-specific, and stable conjugation under mild conditions, coupled with the potential for controlled, triggered drug release, addresses many of the challenges associated with earlier ADC technologies. This in-depth guide provides a foundational understanding of the core principles, quantitative data, and experimental protocols necessary for researchers and drug development professionals to leverage this powerful technology in the pursuit of more effective and safer cancer therapies. As research continues, the versatility and precision of TCO-based linkers are poised to play an increasingly vital role in the design and development of the next generation of ADCs.

References

An In-depth Technical Guide to Trans-Cyclooctene (TCO) Linker Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-cyclooctene (TCO) linker reactivity, a cornerstone of modern bioorthogonal chemistry. TCO linkers are highly valued for their rapid reaction rates and compatibility with biological systems, making them indispensable tools in drug development, molecular imaging, and diagnostics.[1] Their primary utility stems from the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazine partners, a "click chemistry" reaction notable for its exceptional speed and selectivity within complex biological environments.[1][2][3] This document details the reaction kinetics, stability considerations, experimental protocols, and advanced applications of TCO linkers.

The Core Mechanism: TCO-Tetrazine IEDDA Reaction

The reactivity of TCO is rooted in its nature as a strained alkene.[1] It readily undergoes an IEDDA reaction with a 1,2,4,5-tetrazine, forming an unstable dihydropyridazine intermediate that rapidly eliminates nitrogen gas (N₂) to yield a stable pyridazine product.[4] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds under physiological conditions without interfering with native biological processes.[1] A key advantage of the TCO-tetrazine ligation is that it is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry reactions.[2][3]

IEDDA_Reaction TCO Trans-Cyclooctene (TCO) (Strained Dienophile) Reaction Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition TCO->Reaction Tz Tetrazine (Tz) (Electron-Deficient Diene) Tz->Reaction Product Stable Dihydropyridazine Adduct Reaction->Product N2 Nitrogen Gas (N₂) Reaction->N2 Click_To_Release TCO_Drug TCO-Carbamate-Drug Conjugate IEDDA IEDDA Reaction TCO_Drug->IEDDA Tz Tetrazine Trigger Tz->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Elimination 1,4-Elimination Tautomerization->Elimination Drug Released Active Drug Elimination->Drug Byproduct Linker Byproduct + CO₂ Elimination->Byproduct ADC_Workflow cluster_Ab Antibody Arm cluster_Drug Drug-Linker Arm Ab Antibody (Ab) Mod_Ab Introduce Tetrazine Handle (e.g., via modified amino acid) Ab->Mod_Ab Tz_Ab Tetrazine-Modified Ab Mod_Ab->Tz_Ab Click Bioorthogonal Ligation (TCO + Tetrazine) Tz_Ab->Click Drug Cytotoxic Drug Mod_Drug Conjugate to TCO-Linker (e.g., via esterification) Drug->Mod_Drug TCO_Drug TCO-Linker-Drug Mod_Drug->TCO_Drug TCO_Drug->Click ADC Purified Site-Specific ADC Click->ADC

References

Methodological & Application

Application Notes and Protocols for TCO-PEG4-TCO Bioconjugation of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the bioconjugation of proteins using a homobifunctional TCO-PEG4-TCO crosslinker. This advanced protocol is designed for applications requiring the covalent linkage of two tetrazine-modified protein molecules. The core of this methodology lies in the highly efficient and bioorthogonal inverse-demand Diels-Alder cycloaddition (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, proceeding rapidly under mild, physiological conditions without the need for cytotoxic catalysts.[1] The this compound linker features two TCO groups connected by a hydrophilic polyethylene glycol (PEG4) spacer. This PEG spacer enhances the solubility of the linker in aqueous buffers and provides a flexible bridge between the conjugated proteins, minimizing steric hindrance.[2][3]

This two-step bioconjugation strategy first involves the functionalization of the target protein(s) with tetrazine groups. Subsequently, the this compound crosslinker is introduced to covalently link the tetrazine-modified proteins. This method is particularly useful for creating protein homodimers, heterodimers, or for studying protein-protein interactions.

Principle of the Reaction

The bioconjugation process unfolds in two main stages:

  • Protein Modification: The protein of interest is first functionalized with tetrazine moieties. A common approach is to react the primary amines on the protein surface (e.g., the side chain of lysine residues) with a Tetrazine-NHS ester.

  • Crosslinking Reaction: The tetrazine-modified proteins are then crosslinked using the this compound linker. Each of the two TCO groups on the linker reacts with a tetrazine group on a separate protein molecule, forming a stable covalent bond.[4]

Quantitative Data Summary

The efficiency of the this compound bioconjugation is dependent on the successful modification of the protein with tetrazine and the subsequent crosslinking reaction. The following tables summarize key quantitative parameters for each step of the process.

Table 1: Parameters for Protein Modification with Tetrazine-NHS Ester

ParameterRecommended ValueNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve labeling efficiency.
Reaction BufferAmine-free buffer (e.g., PBS), pH 7.2-8.0Buffers containing primary amines like Tris or glycine will compete with the NHS ester reaction.
Molar Excess of Tetrazine-NHS Ester10-20 foldThe optimal ratio may need to be determined empirically for each specific protein.
Reaction Time60 minutesCan be adjusted based on the reactivity of the protein.
Reaction TemperatureRoom TemperatureGentle mixing is recommended.
Quenching ReagentTris-HCl (50-100 mM final concentration)Quenches any unreacted NHS ester.

Table 2: Parameters for this compound Crosslinking Reaction

ParameterRecommended ValueNotes
Reactant Molar Ratio (this compound : Tetrazine-Protein)1.1 - 5 fold molar excess of TCO linkerA slight molar excess of the linker is recommended to drive the reaction to completion.
Reaction BufferPBS, pH 6.0-7.5The reaction is efficient within this pH range.
Reaction Time60 - 120 minutesReaction progress can be monitored by SDS-PAGE.
Reaction TemperatureRoom TemperatureCan be performed at 4°C with a longer incubation time.

Experimental Protocols

This section provides detailed methodologies for the functionalization of proteins with tetrazine and the subsequent crosslinking with this compound.

Part 1: Protein Functionalization with Tetrazine-NHS Ester

This protocol describes the modification of a protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest

  • Tetrazine-PEGn-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting spin columns or size-exclusion chromatography (SEC) system.

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification of Tetrazine-Modified Protein: Remove the excess, unreacted Tetrazine-NHS ester and the quenching reagent using a desalting spin column or SEC. The purified tetrazine-labeled protein is now ready for the crosslinking reaction or can be stored at 4°C.

Part 2: Protein Crosslinking with this compound

This protocol details the crosslinking of the tetrazine-functionalized protein using the this compound linker.

Materials:

  • Purified Tetrazine-Modified Protein (from Part 1)

  • This compound linker

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Tetrazine-Labeled Protein: The purified tetrazine-labeled protein from Part 1 should be in the Reaction Buffer.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO or DMF. The concentration will depend on the desired molar excess.

  • Crosslinking Reaction: Add a 1.1- to 5-fold molar excess of this compound to the tetrazine-labeled protein. A slight molar excess of the TCO linker is recommended to ensure complete crosslinking.

  • Incubation: Incubate the reaction mixture for 60 to 120 minutes at room temperature. The reaction progress can be monitored for the formation of higher molecular weight species by SDS-PAGE.

  • Purification of the Crosslinked Conjugate: Following the incubation period, the crosslinked protein conjugate can be purified from any remaining unreacted proteins and linker using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Protein Crosslinking cluster_step1 Step 1: Protein Modification with Tetrazine cluster_step2 Step 2: Crosslinking with this compound Prot Protein of Interest React1 Labeling Reaction (Amine-free buffer, pH 7.5, RT, 1h) Prot->React1 Tz_NHS Tetrazine-NHS Ester Tz_NHS->React1 Quench1 Quench Reaction (Tris Buffer) React1->Quench1 Purify1 Purification (Desalting/SEC) Quench1->Purify1 Tz_Prot Tetrazine-Modified Protein Purify1->Tz_Prot Tz_Prot_input Tetrazine-Modified Protein Tz_Prot->Tz_Prot_input React2 Crosslinking Reaction (PBS, pH 7.4, RT, 1-2h) Tz_Prot_input->React2 TCO_linker This compound TCO_linker->React2 Purify2 Purification (SEC) React2->Purify2 Crosslinked_Prot Crosslinked Protein Conjugate Purify2->Crosslinked_Prot

Caption: Workflow for protein crosslinking using this compound.

reaction_mechanism Reaction Mechanism of this compound Crosslinking cluster_reactants cluster_product Tz_Prot1 Protein-Tetrazine TCO_Linker This compound Crosslinked_Product Protein - [Dihydropyridazine] - PEG4 - [Dihydropyridazine] - Protein Tz_Prot1->Crosslinked_Product iEDDA Tz_Prot2 Protein-Tetrazine TCO_Linker->Crosslinked_Product Tz_Prot2->Crosslinked_Product iEDDA

Caption: this compound crosslinking of tetrazine-modified proteins.

References

Application Notes and Protocols for TCO-PEG4 Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with a trans-cyclooctene (TCO) moiety using a TCO-PEG4 linker. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between TCO and a tetrazine (Tz). This "click chemistry" approach allows for the precise and stable conjugation of antibodies to a wide range of molecules, such as fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or imaging agents for diagnostics.

The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility of the labeling reagent and the resulting antibody conjugate in aqueous buffers. Furthermore, the PEG spacer provides a flexible linker that minimizes steric hindrance, thereby preserving the antibody's antigen-binding affinity and improving the reactivity of the TCO group for subsequent ligation with a tetrazine-modified molecule.

The following protocols detail the materials, step-by-step procedures for antibody preparation, conjugation with a TCO-PEG4-NHS ester, purification of the labeled antibody, and methods for characterization.

Principle of TCO-Tetrazine Ligation

The core of this labeling strategy is the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a tetrazine derivative. This iEDDA reaction is exceptionally fast and highly specific, proceeding rapidly under mild, physiological conditions without the need for a catalyst. This allows for efficient conjugation even at low concentrations of reactants in complex biological mixtures.

The overall process typically involves two main steps:

  • Antibody Activation: The antibody is first functionalized with a TCO group. This is commonly achieved by reacting the primary amine groups (e.g., lysine residues) on the antibody with an amine-reactive TCO-linker, such as TCO-PEG4-NHS ester.

  • Bioorthogonal Ligation: The TCO-labeled antibody is then reacted with a molecule of interest that has been pre-functionalized with a tetrazine moiety. The rapid "click" reaction forms a stable covalent bond, linking the antibody to the molecule of interest.

Data Presentation

Table 1: Key Properties of TCO-PEG4-NHS Ester

PropertyValueReference(s)
Molecular Weight ~514.57 g/mol [1]
Reactive Group N-Hydroxysuccinimide (NHS) Ester[2][3]
Spacer Arm PEG4 (Polyethylene Glycol, 4 units)[2][4]
Purity ≥95% (typically analyzed by HPLC)[5]
Solubility Good in DMSO, DMF; low in water[6]

Table 2: Recommended Reaction Parameters for TCO-PEG4-NHS Ester Labeling of Antibodies

ParameterRecommended Range/ValueNotes
Antibody Concentration 1-5 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer Amine-free buffer (e.g., PBS, Borate buffer)Avoid buffers containing primary amines like Tris or glycine.
Reaction pH 8.0 - 8.5Balances amine reactivity and NHS ester hydrolysis.[6]
Molar Excess of TCO-PEG4-NHS Ester 5 to 20-foldThe optimal ratio should be determined empirically for each antibody.[6]
Reaction Time 1 - 2 hoursAt room temperature.
Quenching Reagent 1 M Tris-HCl, pH 8.0To stop the reaction by consuming unreacted NHS ester.[1][6]

Experimental Protocols

Protocol 1: Antibody Preparation

It is crucial to ensure that the antibody is in a suitable buffer, free of any primary amines that would compete with the antibody for reaction with the NHS ester.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes (10K MWCO)[6][7]

Procedure:

  • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be buffer-exchanged into an amine-free buffer such as PBS.[7]

  • Using a Desalting Column:

    • Equilibrate the desalting column with PBS according to the manufacturer's instructions.

    • Apply the antibody solution to the column.

    • Centrifuge the column to collect the buffer-exchanged antibody.

  • Using Dialysis:

    • Transfer the antibody solution to a dialysis cassette.

    • Dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.[6]

  • Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280).

Protocol 2: TCO-PEG4-NHS Ester Labeling of Antibody

This protocol outlines the steps for conjugating the TCO-PEG4-NHS ester to the primary amines of the antibody.

Materials:

  • Purified antibody in amine-free buffer (1-5 mg/mL)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

Procedure:

  • Preparation of TCO-PEG4-NHS Ester Stock Solution:

    • Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO immediately before use. Vortex briefly to ensure complete dissolution.[5]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The final volume of DMSO should be less than 10% of the total reaction volume to avoid antibody precipitation.[6]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.[5]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature.[5]

Protocol 3: Purification of the TCO-Labeled Antibody

It is critical to remove the unreacted TCO-PEG4-NHS ester and quenching agent from the labeled antibody.

Materials:

  • Quenched reaction mixture

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system[7]

  • PBS, pH 7.2-7.4

Procedure:

  • Using a Desalting Column:

    • Equilibrate the desalting column with PBS.

    • Apply the quenched reaction mixture to the column.

    • Centrifuge to collect the purified TCO-labeled antibody.

  • Using Size-Exclusion Chromatography (SEC):

    • For higher purity, use an SEC column equilibrated with PBS.

    • Load the reaction mixture onto the column and elute with PBS.

    • Collect the fractions corresponding to the antibody.

Protocol 4: Characterization of the TCO-Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, should be determined.

Procedure (for TCO linkers with a UV-Vis chromophore):

  • Measure the absorbance of the purified TCO-labeled antibody at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the TCO linker's chromophore (if applicable).[8]

  • Calculate the antibody concentration and the concentration of the TCO linker using the Beer-Lambert law.

  • The DOL is the molar ratio of the TCO linker to the antibody.

Note: For TCO linkers without a distinct chromophore, other methods such as mass spectrometry can be used to determine the DOL.

Mandatory Visualization

G Experimental Workflow for TCO-PEG4 Antibody Labeling cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Subsequent Reaction antibody_initial Antibody in Storage Buffer (may contain amines) buffer_exchange Buffer Exchange (Desalting Column or Dialysis) antibody_initial->buffer_exchange antibody_purified Purified Antibody in Amine-Free Buffer (PBS) buffer_exchange->antibody_purified reaction Incubate Antibody with TCO-PEG4-NHS Ester (1 hr, RT) antibody_purified->reaction tco_prep Prepare 10 mM TCO-PEG4-NHS Ester in DMSO tco_prep->reaction quench Quench Reaction with Tris Buffer reaction->quench purify Purify Labeled Antibody (Desalting Column or SEC) quench->purify characterize Characterize TCO-Labeled Antibody (e.g., determine DOL) purify->characterize click_reaction React with Tetrazine-Modified Molecule of Interest characterize->click_reaction final_conjugate Final Antibody Conjugate click_reaction->final_conjugate

Caption: Step-by-step workflow for the preparation and labeling of an antibody with TCO-PEG4-NHS ester.

G TCO-Tetrazine Inverse Electron Demand Diels-Alder Reaction cluster_reactants Reactants cluster_product Product tco_antibody TCO-Labeled Antibody conjugate Stable Antibody Conjugate tco_antibody->conjugate iEDDA 'Click' Reaction (Bioorthogonal) tetrazine_molecule Tetrazine-Modified Molecule tetrazine_molecule->conjugate

Caption: The bioorthogonal iEDDA reaction between a TCO-labeled antibody and a tetrazine-modified molecule.

References

Application Notes and Protocols for T-PEG4-TCO in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cellular biology and drug development, the ability to visualize and track specific biomolecules in their native environment is paramount. Live-cell imaging techniques have revolutionized our understanding of complex cellular processes. A key enabling technology in this area is bioorthogonal chemistry, which allows for the specific covalent labeling of biomolecules in living systems without interfering with native biochemical processes.[1][2][3] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, renowned for its exceptionally fast reaction kinetics and high specificity, proceeding without the need for a catalyst.[4][5]

This application note details the use of TCO-PEG4-TCO, a homobifunctional linker, for live-cell imaging applications. This linker comprises two trans-cyclooctene (TCO) moieties connected by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance.[2][5] The dual TCO groups allow for the crosslinking of two different tetrazine-modified molecules, enabling innovative experimental designs for studying molecular interactions, proximity, and cellular organization.

Principle of TCO-Tetrazine Ligation

The this compound linker functions by reacting with two separate tetrazine-modified molecules of interest within a live cell. This reaction, a type of "click chemistry," is highly efficient and specific under physiological conditions.[3][6] The process involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained electron-rich TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate.[4][7][8] This rapid and irreversible reaction allows for the precise and stable labeling of target molecules.[7]

A notable feature of many tetrazine-fluorophore conjugates is the quenching of fluorescence by the tetrazine moiety. Upon ligation with a TCO group, this quenching is alleviated, resulting in a significant increase in fluorescence intensity.[4] This fluorogenic response provides a high signal-to-noise ratio, which is ideal for live-cell imaging.

Applications in Live-Cell Imaging

The unique homobifunctional nature of this compound opens up several advanced live-cell imaging applications:

  • Proximity Ligation Assays: Detecting the close proximity of two different proteins or biomolecules. If two target molecules, each labeled with a tetrazine, are in close proximity, the this compound linker can bridge them, leading to a detectable signal.

  • Inducing Protein Dimerization: Artificially inducing the dimerization or clustering of a specific receptor or protein to study downstream signaling events.

  • Crosslinking Cellular Components: Investigating the spatial organization of cellular structures by crosslinking different tetrazine-labeled components.

  • Two-Step Labeling Strategies: A pre-targeting approach where a tetrazine-modified antibody or ligand first binds to its target, followed by the addition of the this compound linker and a second tetrazine-labeled probe (e.g., a fluorophore).[9]

Data Presentation

The following table summarizes key quantitative data for the TCO-tetrazine ligation reaction, providing a reference for experimental design.

ParameterValueSignificanceReferences
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹Extremely fast reaction kinetics allow for efficient labeling at low, non-toxic concentrations. The exact rate depends on the specific tetrazine and TCO structures.[4][5][10]
Recommended pH Range 6.0 - 9.0The reaction is robust and proceeds efficiently in a variety of aqueous buffers commonly used for cell culture.[11]
Reaction Temperature Room Temperature to 37°CThe reaction is rapid at physiological temperatures, making it ideal for live-cell applications.[11]
Catalyst Requirement NoneThe catalyst-free nature of the reaction avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[4][11]

Experimental Protocols

Protocol 1: General Live-Cell Labeling using a Pre-targeting Approach

This protocol describes a two-step labeling strategy where a target biomolecule is first labeled with a tetrazine-modified probe, followed by the addition of this compound and a second tetrazine-fluorophore conjugate.

Materials:

  • Mammalian cells expressing the target of interest

  • Imaging-compatible plates or chambered coverglass

  • Tetrazine-modified primary probe (e.g., antibody, ligand, or small molecule)

  • This compound linker

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed mammalian cells onto imaging-compatible plates or chambered coverglass. Allow cells to adhere and reach 60-80% confluency.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a 1 mM stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO. Store at -20°C, protected from light.

  • Pre-targeting with Tetrazine Probe:

    • Incubate cells with the tetrazine-modified primary probe at an appropriate concentration (e.g., 10-100 nM for an antibody) in live-cell imaging medium for 30-60 minutes at 37°C.[4] This allows the probe to bind to its target.

    • Wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • This compound Ligation:

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed PBS.

  • Fluorophore Labeling:

    • Dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.[4]

    • Add the tetrazine-fluorophore working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging medium.

    • Image the cells immediately using a fluorescence microscope. Time-lapse imaging can be performed to monitor dynamic processes.[4]

Controls:

  • No this compound: To assess any direct interaction between the primary tetrazine probe and the tetrazine-fluorophore.

  • No Primary Tetrazine Probe: To assess non-specific binding of the this compound and tetrazine-fluorophore.

  • Unlabeled Cells: To determine cellular autofluorescence.

Protocol 2: Proximity Ligation Assay in Live Cells

This protocol outlines the use of this compound to detect the proximity of two different biomolecules, each labeled with a distinct tetrazine-modified probe. In this example, one tetrazine probe is conjugated to a fluorophore and the other to a quencher. A signal is only generated when the two are brought into close proximity by the linker.

Materials:

  • Cells co-expressing the two target biomolecules

  • Tetrazine-modified probe 1 (e.g., antibody 1) conjugated to a fluorophore

  • Tetrazine-modified probe 2 (e.g., antibody 2) conjugated to a quencher

  • This compound linker

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Seeding and Probe Incubation:

    • Seed cells as described in Protocol 1.

    • Co-incubate the cells with both the tetrazine-fluorophore probe and the tetrazine-quencher probe in live-cell imaging medium for 30-60 minutes at 37°C.

    • Wash the cells three times with pre-warmed PBS.

  • This compound Addition:

    • Add the this compound working solution (1-10 µM) to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Imaging and Analysis:

    • Wash the cells three times with pre-warmed live-cell imaging medium.

    • Image the cells. A decrease in fluorescence intensity compared to a control without the quencher probe indicates proximity. Alternatively, if one probe is a FRET donor and the other an acceptor, proximity can be measured by FRET.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Live-Cell Imaging using this compound A 1. Cell Culture Seed cells expressing target(s) B 2. Primary Labeling Incubate with Tetrazine-modified probe(s) A->B C 3. Wash Step Remove unbound probes B->C D 4. Linker Addition Incubate with this compound C->D E 5. Wash Step Remove unbound linker D->E F 6. Secondary Labeling (optional) Incubate with Tetrazine-fluorophore E->F G 7. Final Wash Remove unbound fluorophore F->G H 8. Live-Cell Imaging Acquire fluorescence images G->H

Caption: General experimental workflow for live-cell imaging.

Caption: this compound links two tetrazine-modified probes.

G cluster_proximity Proximity Ligation Assay Concept ProteinA Protein A (Tetrazine-Fluorophore) Linker This compound ProteinA->Linker Ligation ProteinB Protein B (Tetrazine-Quencher) ProteinB->Linker Ligation Signal Fluorescence Quenched (Signal) Linker->Signal Proximity Proteins in Close Proximity Proximity->ProteinA Proximity->ProteinB NoProximity Proteins Distant NoSignal Fluorescence ON (No Signal) NoProximity->NoSignal

Caption: Using this compound for proximity ligation assays.

References

Application Notes and Protocols for In Vivo Biodistribution Studies of TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

TCO-PEG4-TCO is a bifunctional linker molecule featuring two terminal trans-cyclooctene (TCO) groups connected by a short, hydrophilic four-unit polyethylene glycol (PEG4) spacer. The TCO moieties are highly reactive dienophiles in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry."[1] This rapid and specific reaction with tetrazines enables the in vivo conjugation of molecules without interfering with biological processes. The this compound linker is of significant interest in drug delivery, particularly for pretargeting strategies and the construction of complex molecular architectures in a physiological setting.

Understanding the in vivo biodistribution, pharmacokinetics (PK), and clearance profile of this compound is critical for its successful application in therapeutic and diagnostic development. These studies inform on the molecule's safety, efficiency in reaching target sites, and potential for off-target accumulation. The PEG4 spacer is intended to enhance aqueous solubility and minimize non-specific interactions, while the overall small size of the molecule is expected to lead to rapid clearance.

Principle of Action and Relevant Signaling Pathways

The in vivo fate of this compound is primarily governed by its physicochemical properties: small molecular weight and hydrophilicity. Unlike large proteins or nanoparticles, its distribution is not significantly influenced by specific signaling pathways but rather by passive diffusion and physiological clearance mechanisms.

  • Renal Clearance: As a small molecule, this compound is expected to be primarily cleared from the body through the kidneys. Molecules with a molecular weight below the renal filtration threshold (approximately 20 kDa) are typically excreted in the urine.[]

  • Hepatobiliary Clearance: A fraction of the compound may be taken up by the liver and subsequently eliminated through the bile into the feces. This pathway becomes more dominant for larger or more lipophilic molecules.[]

  • Reticuloendothelial System (RES) Uptake: While the short PEG linker is designed to reduce uptake by the RES (macrophages in the liver, spleen, and lymph nodes), some non-specific phagocytosis may still occur.

  • Potential for Non-Specific Binding: The TCO groups, while designed for specific click reactions, are strained alkenes and could potentially interact with certain biological molecules, although this is generally considered minimal. Studies with radiolabeled TCO have suggested some non-specific accumulation in bone.[1]

Applications in Research and Drug Development
  • Pretargeted Drug Delivery: this compound can be used as a "clearing agent" in pretargeted radioimmunotherapy or drug delivery. After a tetrazine-modified antibody has localized to a tumor, excess circulating antibody can be "mopped up" by administering this compound, which reacts with the tetrazine and is rapidly cleared, thereby reducing off-target toxicity.

  • In Vivo Assembly of Nanoparticles: The bifunctional nature of this compound allows it to act as a crosslinker for tetrazine-functionalized components, enabling the in vivo assembly of nanoparticles or other supramolecular structures at a target site.

  • Pro-drug Activation: this compound can be incorporated into systems where it links two components of a pro-drug that become activated upon in vivo crosslinking.

Quantitative Biodistribution Data

The following table summarizes representative quantitative data from a hypothetical in vivo biodistribution study of radiolabeled this compound in healthy mice. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) and is based on the expected rapid clearance of a small, hydrophilic molecule, with trends observed in studies of similar small PEGylated and TCO-functionalized molecules.[1][3]

Organ1 hour post-injection (%ID/g ± SD)4 hours post-injection (%ID/g ± SD)24 hours post-injection (%ID/g ± SD)
Blood2.5 ± 0.60.5 ± 0.10.05 ± 0.01
Heart0.8 ± 0.20.2 ± 0.05< 0.01
Lungs1.2 ± 0.30.3 ± 0.08< 0.01
Liver4.5 ± 1.11.5 ± 0.40.2 ± 0.05
Spleen1.0 ± 0.30.4 ± 0.1< 0.01
Kidneys15.0 ± 3.53.0 ± 0.80.3 ± 0.07
Stomach0.5 ± 0.10.2 ± 0.05< 0.01
Intestines1.8 ± 0.52.5 ± 0.70.5 ± 0.1
Muscle0.4 ± 0.10.1 ± 0.03< 0.01
Bone1.5 ± 0.41.0 ± 0.30.8 ± 0.2
Brain0.1 ± 0.03< 0.01< 0.01

Note: This data is illustrative and intended to reflect expected trends. Actual biodistribution can vary based on the specific radiolabel, animal model, and experimental conditions.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Iodine-125

This protocol describes a method for radiolabeling this compound for use in biodistribution studies. A common approach for molecules lacking a convenient functional group for direct radiolabeling is to first conjugate a radiolabeling precursor. For this protocol, we will assume the synthesis of a this compound derivative with a phenol group for iodination.

Materials:

  • This compound-phenol derivative

  • Sodium [¹²⁵I]iodide

  • Iodo-Gen® pre-coated tubes

  • Phosphate buffered saline (PBS), pH 7.4

  • Sephadex G-25 size-exclusion chromatography column

  • Thin-layer chromatography (TLC) system

  • Gamma counter

Procedure:

  • Equilibrate an Iodo-Gen® tube with 1 mL of PBS for 5 minutes at room temperature.

  • Add 10 µg of the this compound-phenol derivative dissolved in 50 µL of a suitable solvent (e.g., DMSO, then diluted in PBS).

  • Add 1 mCi of Sodium [¹²⁵I]iodide to the tube.

  • Incubate the reaction for 15 minutes at room temperature with gentle agitation.

  • Quench the reaction by transferring the mixture to a clean vial containing a quenching solution (e.g., sodium metabisulfite).

  • Purify the radiolabeled product using a Sephadex G-25 column pre-equilibrated with PBS.

  • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

  • Pool the fractions containing the radiolabeled product.

  • Determine the radiochemical purity by TLC.

  • Calculate the radiochemical yield and specific activity.

Protocol 2: In Vivo Biodistribution Study in Mice

This protocol outlines the procedure for assessing the biodistribution of ¹²⁵I-TCO-PEG4-TCO in a murine model.

Materials:

  • ¹²⁵I-TCO-PEG4-TCO

  • Healthy BALB/c mice (female, 6-8 weeks old)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

  • Dissection tools

  • Gamma counter

  • Calibrated scale

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Dilute the purified ¹²⁵I-TCO-PEG4-TCO in sterile saline to the desired concentration (e.g., 10 µCi in 100 µL).

  • Administration: Administer the radiolabeled compound to the mice via intravenous tail vein injection.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at predetermined time points (e.g., 1, 4, and 24 hours) post-injection using an approved method.

  • Tissue Harvesting: Immediately following euthanasia, collect blood via cardiac puncture. Dissect the following organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and brain.

  • Sample Processing:

    • Rinse tissues to remove excess blood.

    • Blot tissues dry and weigh them.

    • Place each tissue sample in a separate, labeled tube for gamma counting.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in a standard representing the injected dose using a gamma counter.

  • Data Analysis:

    • Correct the counts for background radiation and radioactive decay.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts in tissue / Weight of tissue in g) / (Total injected counts) x 100

Visualizations

Experimental_Workflow Experimental Workflow for this compound Biodistribution cluster_prep Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis radiolabeling Radiolabeling of This compound purification Purification and QC radiolabeling->purification dose_prep Dose Formulation purification->dose_prep injection IV Injection into Mice dose_prep->injection time_points Housing for Defined Time Points (1, 4, 24h) injection->time_points euthanasia Euthanasia time_points->euthanasia dissection Tissue & Blood Harvesting euthanasia->dissection weighing Weighing of Tissues dissection->weighing gamma_counting Gamma Counting weighing->gamma_counting calculation Calculation of %ID/g gamma_counting->calculation reporting Reporting and Interpretation calculation->reporting

Caption: Workflow for the in vivo biodistribution study of this compound.

Clearance_Pathways Expected Clearance Pathways of this compound tco_peg This compound (in circulation) kidneys Kidneys tco_peg->kidneys Primary Pathway (Renal Filtration) liver Liver tco_peg->liver Secondary Pathway res RES (Spleen, etc.) tco_peg->res Minor Pathway (Phagocytosis) urine Excretion (Urine) kidneys->urine feces Excretion (Feces via Bile) liver->feces accumulation Minor Tissue Accumulation res->accumulation

References

Application Notes & Protocols: Antibody-Drug Conjugate (ADC) Preparation using TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The linker connecting these two components is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and the efficiency of payload release.[2][3][4] Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a powerful tool for ADC construction.[5][6] This reaction is exceptionally fast and highly selective, proceeding efficiently under mild, aqueous conditions without interfering with biological functional groups.[6][7][8]

This document provides detailed protocols for the preparation and characterization of an ADC utilizing a TCO-PEG4-TCO homobifunctional linker. In this strategy, one TCO moiety of the linker is conjugated to a payload, and the other is used to "click" onto a tetrazine-modified antibody. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate, potentially reducing aggregation and improving its pharmacokinetic properties.[9]

Application Notes

Principle of the TCO-Tetrazine Ligation for ADC Synthesis

The core of this methodology is the IEDDA "click" reaction. The process involves two key steps:

  • Antibody Modification : The monoclonal antibody is functionalized with a tetrazine moiety, typically by reacting lysine residues with a Tetrazine-NHS ester.

  • Payload-Linker Preparation : The this compound linker is first attached to the cytotoxic payload.

  • Conjugation : The tetrazine-modified antibody is then reacted with the TCO-functionalized payload. The TCO and tetrazine groups selectively and rapidly click together, forming a stable covalent bond and yielding the final ADC.[5][10]

The overall workflow involves component preparation, conjugation, purification, and characterization to ensure the final ADC meets the required specifications for efficacy and safety.

G cluster_prep Component Preparation cluster_conjugation Synthesis & Conjugation cluster_analysis Characterization & Analysis mAb Monoclonal Antibody (mAb) mAb_Tz mAb-Tetrazine mAb->mAb_Tz Tz_NHS Tetrazine-NHS Ester TCO_Linker This compound Linker Tz_NHS->mAb_Tz Payload Cytotoxic Payload Payload_TCO Payload-TCO Payload->Payload_TCO TCO_Linker->Payload_TCO ADC_Final Purified ADC mAb_Tz->ADC_Final IEDDA Reaction Payload_TCO->ADC_Final DAR DAR Determination (HIC/RP-HPLC) ADC_Final->DAR Purity Purity Analysis (SDS-PAGE) ADC_Final->Purity Aggregation Aggregation Analysis (SEC) ADC_Final->Aggregation

General workflow for ADC preparation via TCO-tetrazine ligation.
Mechanism of Action

The resulting ADC is designed for targeted delivery of the cytotoxic payload to cancer cells.

  • Circulation & Targeting : The ADC circulates in the bloodstream, with the stable linker preventing premature drug release. The antibody component specifically binds to its target antigen on the surface of cancer cells.[10]

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[1]

  • Payload Release : Inside the cell, the payload is released from the antibody. If a cleavable linker design is incorporated (e.g., a valine-citrulline peptide cleaved by lysosomal enzymes), the payload is liberated in its active form.[10]

  • Cytotoxicity : The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

G ADC 1. ADC circulates and binds to target antigen on cancer cell Internalization 2. ADC-antigen complex is internalized via endocytosis ADC->Internalization Release 3. Linker is cleaved in lysosome, releasing the cytotoxic payload Internalization->Release Apoptosis 4. Payload induces cytotoxicity, leading to cancer cell death Release->Apoptosis

Mechanism of action for a typical antibody-drug conjugate.

Detailed Experimental Protocols

Protocol 1: Antibody Modification with Tetrazine-NHS Ester

This protocol details the covalent attachment of a tetrazine moiety to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-NHS Ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 8.0-8.5).[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO).[10][11]

Procedure:

  • Antibody Preparation : If the mAb is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. Adjust the mAb concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution : Prepare a fresh 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction : Add a 5- to 15-fold molar excess of the Tetrazine-NHS stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[10]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purification : Remove unreacted tetrazine and quenching agent by purifying the mAb-tetrazine conjugate using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization : Determine the concentration of the purified mAb-tetrazine conjugate using A280 absorbance. The degree of labeling (DOL) can be determined via UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Preparation of the TCO-Linker-Payload

This protocol describes the conjugation of a cytotoxic payload to the this compound linker. This example assumes the payload has a reactive amine group.

Materials:

  • Cytotoxic payload with a primary amine.

  • This compound linker with one end activated as an NHS ester (custom synthesis may be required).

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: PBS with 5-10% DMSO/DMF.

  • Purification System: Reverse-phase HPLC (RP-HPLC).

Procedure:

  • Reagent Preparation : Dissolve the payload and the this compound-NHS linker in anhydrous DMSO to prepare stock solutions (e.g., 10-20 mM).

  • Conjugation Reaction : Add a 1.2 molar equivalent of the payload stock solution to the TCO-linker stock solution.

  • Incubation : Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification : Purify the resulting Payload-TCO-PEG4-TCO conjugate using RP-HPLC to remove unreacted starting materials.

  • Verification : Confirm the identity and purity of the product using LC-MS analysis. Lyophilize the purified product for storage at -20°C or -80°C.

Protocol 3: ADC Conjugation via IEDDA Reaction

This protocol describes the final "click" reaction between the mAb-tetrazine and the TCO-functionalized payload.

Materials:

  • Purified mAb-tetrazine (from Protocol 1).

  • Purified Payload-TCO-PEG4-TCO (from Protocol 2).

  • Reaction Buffer: PBS, pH 7.4.

  • Purification System: Size Exclusion Chromatography (SEC).

Procedure:

  • Stock Solution : Prepare a 10 mM stock solution of the Payload-TCO-PEG4-TCO in DMSO.[10]

  • Conjugation Reaction : Add a 1.5 to 3.0 molar excess of the Payload-TCO-PEG4-TCO stock solution to the mAb-tetrazine solution. The final concentration of DMSO should be kept below 10% (v/v).[10]

  • Incubation : Incubate the reaction at room temperature for 1-4 hours. The IEDDA reaction is typically very fast.[10]

  • Purification : Purify the final ADC to remove the unreacted linker-payload and solvent using SEC with PBS as the mobile phase.[10]

  • Storage : Store the purified ADC in a suitable formulation buffer at 4°C for short-term use or at -80°C for long-term storage.[10]

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method : Use Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC (RP-HPLC). HIC is a non-denaturing technique that separates species based on the number of conjugated drug-linkers.

  • Procedure : Analyze the purified ADC on a HIC column. The resulting chromatogram will show peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated from the integrated peak areas.

2. Aggregation Analysis:

  • Method : Use Size Exclusion Chromatography (SEC).

  • Procedure : Inject the purified ADC onto an SEC column. The primary peak should correspond to the monomeric ADC. The presence of earlier-eluting peaks indicates the presence of soluble aggregates. The percentage of aggregation should ideally be below 5%.

3. Purity Analysis:

  • Method : Use SDS-PAGE under both reducing and non-reducing conditions.

  • Procedure : Run the ADC alongside the unconjugated mAb. Under non-reducing conditions, the ADC should migrate as a single major band, slightly higher than the unconjugated mAb. Under reducing conditions, the heavy and light chains will be separated.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Results
ParameterAntibody Modification (Protocol 1)ADC Conjugation (Protocol 3)Characterization
Molar Excess of Reagent 5-15x (Tetrazine-NHS to mAb)1.5-3.0x (Payload-TCO to mAb-Tz)N/A
Reaction Buffer Borate or PBS, pH 8.0-8.5PBS, pH 7.4Mobile phases per method
Incubation Time 1-2 hours at RT1-4 hours at RTN/A
Expected DOL/DAR DOL of 2-6 tetrazines per mAbAverage DAR of 1.5-4.0N/A
Expected Purity >95% monomer>95% monomer>95% purity by SDS-PAGE
Expected Aggregation <5%<5%<5%

Note: Optimal conditions should be determined empirically for each specific antibody and payload.

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low DAR - Inefficient mAb-tetrazine modification.- Inactive TCO-linker-payload.- Insufficient molar excess of linker-payload.- Optimize mAb modification step (pH, molar excess).- Verify activity and purity of TCO group via LC-MS.- Increase molar excess of linker-payload in the IEDDA reaction.[10]
High Aggregation - High hydrophobicity of the payload.- High DAR.- Unoptimized buffer conditions.- The PEG4 spacer helps mitigate this; consider longer PEG chains if needed.- Reduce the target DAR by lowering the molar excess of reagents.- Screen different formulation buffers (e.g., with additives like arginine or polysorbate).[10]
Low ADC Yield - Loss during purification steps.- Precipitation of the conjugate.- Optimize purification columns and protocols.- Ensure final DMSO concentration is low and buffer conditions are optimal.
Lack of Efficacy - Poor ADC internalization.- Loss of antibody binding affinity after conjugation.- Inactive payload after conjugation.- Confirm internalization with a fluorescently labeled ADC.- Assess binding affinity of the ADC vs. unconjugated mAb using ELISA or SPR.[10]- Verify payload activity post-conjugation and release.

References

Application Notes and Protocols for Nanoparticle Modification using TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using the homobifunctional linker, TCO-PEG4-TCO. This reagent is instrumental in advanced drug delivery systems, bio-sensing, and medical imaging, primarily through its role in bioorthogonal "click chemistry."

Introduction to this compound

This compound is a chemical linker featuring two trans-cyclooctene (TCO) groups separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The TCO moieties are highly reactive dienophiles in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazines. This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2]

The homobifunctional nature of this compound makes it an ideal crosslinking agent for nanoparticle assemblies or for creating a high density of reactive TCO groups on a nanoparticle surface. The PEG4 spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific protein adsorption.[3][4]

Key Features of TCO-Tetrazine Ligation:

  • Ultrafast Reaction Kinetics: Enables rapid and efficient conjugation at low concentrations.[2]

  • High Specificity and Bioorthogonality: TCO and tetrazine groups react specifically with each other, avoiding side reactions with biological functional groups.[1][5]

  • Biocompatibility: The reaction is catalyst-free, making it suitable for in vivo applications.[1][2]

Applications in Nanoparticle Modification

The unique properties of this compound facilitate several advanced applications in nanotechnology:

  • Nanoparticle Crosslinking and Assembly: Creation of nanoparticle clusters and hydrogels for controlled release drug delivery systems and tissue engineering scaffolds.

  • Surface Functionalization: Introduction of multiple TCO moieties onto a nanoparticle surface to enhance the subsequent binding of tetrazine-labeled molecules.

  • Pre-targeted Drug Delivery: A two-step strategy where a TCO-modified nanoparticle is first administered and allowed to accumulate at a target site, followed by the administration of a tetrazine-conjugated therapeutic agent.[5]

Quantitative Data

The following tables summarize key quantitative data related to the TCO-tetrazine ligation, which is the reaction that follows nanoparticle modification with this compound.

ParameterValueReference(s)
Second-Order Rate Constant (k₂)
TCO-Tetrazine LigationUp to 10⁶ M⁻¹s⁻¹[6]
Typically 800 - 30,000 M⁻¹s⁻¹[2]
Reaction Conditions
TemperatureRoom Temperature to 37°C[5]
pH7.0 - 9.0[4]
SolventAqueous buffers (e.g., PBS)[5]
Reaction Time
For complete conjugation30 - 60 minutes at low concentrations[4]

Table 1: Reaction kinetics and conditions for TCO-tetrazine ligation.

Nanoparticle SystemTCO Functionalization EfficiencySubsequent Tetrazine Ligation EfficiencyReference(s)
Antibody-TCO Conjugate10-47% active TCOsNot specified[3]
Supramolecular Nanoparticles1 nmol of TCO per 100 µg of NPsHigh contrast in PET imaging[7]

Table 2: Efficiency of nanoparticle functionalization and subsequent ligation.

Experimental Protocols

The following are generalized protocols for the modification of nanoparticles using this compound. Optimization may be required for specific nanoparticle types and applications.

Protocol 1: Crosslinking of Amine-Functionalized Nanoparticles

This protocol describes the crosslinking of nanoparticles that have primary amine groups on their surface using this compound that has been pre-activated with N-hydroxysuccinimide (NHS) esters.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG lipids, silica nanoparticles functionalized with APTES)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or dialysis cassettes

Procedure:

  • Activation of this compound with NHS Ester:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 2.2 equivalents of DSC and 2.5 equivalents of TEA.

    • Stir the reaction at room temperature for 4-6 hours to form this compound-bis-NHS ester.

  • Nanoparticle Crosslinking:

    • Disperse the amine-functionalized nanoparticles in PBS, pH 7.4.

    • Add the activated this compound-bis-NHS ester solution to the nanoparticle dispersion. A typical starting molar ratio is a 10- to 50-fold excess of the crosslinker to the nanoparticles.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess crosslinker and byproducts by spin desalting or dialysis against PBS.

  • Characterization:

    • Confirm crosslinking by Dynamic Light Scattering (DLS) to observe an increase in particle size, or by Transmission Electron Microscopy (TEM) to visualize nanoparticle clusters.

    • The presence of TCO groups can be confirmed by reacting with a tetrazine-fluorophore conjugate and measuring the fluorescence.

Crosslinking_Workflow cluster_activation Step 1: this compound Activation cluster_crosslinking Step 2: Nanoparticle Crosslinking cluster_purification Step 3: Purification TCO_linker This compound NHS_ester NHS Ester Activation (e.g., DSC, TEA) TCO_linker->NHS_ester Activated_TCO This compound-bis-NHS NHS_ester->Activated_TCO Mix Mix Activated_TCO->Mix Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Mix Crosslinked_NP Crosslinked Nanoparticles Mix->Crosslinked_NP Purify Purification (Desalting/Dialysis) Crosslinked_NP->Purify Final_Product Purified Crosslinked Nanoparticles Purify->Final_Product

Nanoparticle crosslinking workflow.

Protocol 2: Surface Modification of Nanoparticles for Subsequent Tetrazine Ligation

This protocol is for creating a high density of TCO groups on the surface of nanoparticles.

Materials:

  • Nanoparticles with surface functional groups (e.g., amines, thiols)

  • This compound

  • Appropriate activating agents (e.g., EDC/NHS for carboxylated nanoparticles, SMCC for thiolated nanoparticles)

  • Reaction buffer (e.g., MES buffer for EDC/NHS chemistry, PBS for maleimide chemistry)

  • Quenching solution (e.g., hydroxylamine for NHS esters, beta-mercaptoethanol for maleimides)

  • Purification supplies (centrifugation tubes, desalting columns)

Procedure:

  • Nanoparticle Activation (if necessary):

    • If using carboxylated nanoparticles, activate the carboxyl groups with EDC and NHS in MES buffer.

  • Surface Modification:

    • Add a molar excess of this compound to the activated nanoparticle solution. The excess will drive the reaction to modify the surface with one TCO group, leaving the other available.

    • Incubate for 2-4 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted activated groups.

    • Purify the TCO-modified nanoparticles from excess reagents using centrifugation and washing or size exclusion chromatography.

  • Quantification of Surface TCO Groups:

    • React a known concentration of the TCO-modified nanoparticles with an excess of a tetrazine-fluorophore conjugate.

    • Remove the unreacted tetrazine-fluorophore.

    • Quantify the fluorescence of the nanoparticles to determine the number of accessible TCO groups per nanoparticle.

Surface_Modification_Workflow cluster_activation Step 1: Nanoparticle Activation cluster_modification Step 2: Surface Modification cluster_purification_quant Step 3 & 4: Purification & Quantification NP Functionalized Nanoparticles Activation Activation (e.g., EDC/NHS) NP->Activation Activated_NP Activated Nanoparticles Activation->Activated_NP Reaction React Activated_NP->Reaction TCO_linker This compound TCO_linker->Reaction TCO_NP TCO-Modified Nanoparticles Reaction->TCO_NP Purify Purification TCO_NP->Purify Quantify Quantification with Tetrazine-Fluorophore Purify->Quantify Final_Product Characterized TCO Nanoparticles Quantify->Final_Product

Surface modification workflow.

Pre-targeted Drug Delivery Signaling Pathway

The following diagram illustrates the logical flow of a pre-targeted drug delivery system utilizing TCO-modified nanoparticles.

Pretargeting_Signaling_Pathway cluster_step1 Step 1: Targeting cluster_step2 Step 2: Drug Delivery TCO_NP TCO-Modified Nanoparticle (with targeting ligand) Injection1 Systemic Administration TCO_NP->Injection1 Accumulation Accumulation at Target Site (e.g., Tumor) Injection1->Accumulation Ligation In-situ Click Reaction (TCO-Tetrazine Ligation) Accumulation->Ligation Tetrazine_Drug Tetrazine-Conjugated Drug Injection2 Systemic Administration Tetrazine_Drug->Injection2 Injection2->Ligation Drug_Release Drug Release and Therapeutic Effect Ligation->Drug_Release

Pre-targeted drug delivery pathway.

Characterization of TCO-Modified Nanoparticles

A thorough characterization of the modified nanoparticles is crucial to ensure successful functionalization and predict their in vivo behavior.

TechniquePurpose
Dynamic Light Scattering (DLS) To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after modification. An increase in size can indicate successful crosslinking or surface coating.
Zeta Potential Measurement To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) To visualize the morphology and size of the nanoparticles and confirm the formation of clusters in crosslinking experiments.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of specific functional groups from the this compound linker on the nanoparticle surface.
UV-Vis Spectroscopy To monitor the TCO-tetrazine ligation reaction by observing the disappearance of the characteristic tetrazine absorbance peak.
Fluorescence Spectroscopy To quantify the number of reactive TCO groups on the nanoparticle surface using a tetrazine-fluorophore conjugate.

Table 3: Characterization techniques for TCO-modified nanoparticles.

Conclusion

This compound is a powerful and versatile tool for the advanced modification of nanoparticles. Its ability to facilitate rapid and specific bioorthogonal reactions opens up new possibilities for the development of sophisticated drug delivery systems, diagnostic agents, and biomaterials. The protocols and data presented in this document provide a foundation for researchers to design and execute their own experiments in this exciting field.

References

Application Notes and Protocols for TCO-PEG4-TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing TCO-PEG4-TCO in inverse electron demand Diels-Alder (iEDDA) click chemistry reactions. This bifunctional linker is a powerful tool for various applications, including the formation of hydrogels, antibody-drug conjugate (ADC) development, and the creation of complex bioconjugates through crosslinking.

Introduction to TCO-Tetrazine Click Chemistry

The reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[1][2] This inverse electron demand Diels-Alder (iEDDA) cycloaddition proceeds rapidly under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[1][3] The this compound linker possesses two TCO moieties, enabling the crosslinking of molecules functionalized with tetrazines. The central polyethylene glycol (PEG4) spacer enhances aqueous solubility and provides a flexible linkage, which can minimize steric hindrance during conjugation.[4][5]

The reaction is characterized by its high efficiency, even at low reactant concentrations, and the only byproduct is nitrogen gas, making it a clean and reliable ligation strategy.[1][6]

Factors Influencing Reaction Time

The kinetics of the TCO-tetrazine reaction are among the fastest of all bioorthogonal reactions, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[2][7] Several factors can influence the reaction rate:

  • Reactant Structure: The electronic properties of the tetrazine and the ring strain of the TCO derivative significantly impact the reaction speed. Electron-withdrawing groups on the tetrazine can accelerate the reaction, while more strained TCO structures exhibit faster kinetics.[8]

  • Concentration: As with any second-order reaction, higher concentrations of the TCO and tetrazine reactants lead to faster reaction times.

  • Temperature: While the reaction proceeds efficiently at room temperature, increasing the temperature to 37°C can further accelerate the rate.[3][8]

  • Solvent: The reaction is robust and can be performed in a wide range of organic and aqueous buffers.[8]

Quantitative Data on Reaction Kinetics

The following table summarizes representative reaction times and kinetic data for TCO-tetrazine ligations under various conditions. While specific data for this compound is limited, the kinetics are governed by the TCO-tetrazine reaction itself.

TCO DerivativeTetrazine DerivativeSolventTemperatureSecond-Order Rate Constant (k₂)Typical Reaction TimeReference(s)
TCO3,6-di-(2-pyridyl)-s-tetrazine9:1 Methanol/WaterRoom Temp.~2000 M⁻¹s⁻¹Minutes[6]
TCOGeneralAqueous BufferRoom Temp.> 800 M⁻¹s⁻¹30-60 minutes[2][4]
PEG4-TCOVarious Tz-polymersPBS (pH 7.4)37°CUp to 3.3 x 10⁶ M⁻¹s⁻¹Seconds to Minutes[9]
TCO-proteinTetrazine-proteinPBS (pH 7.4)Room Temp.Not specified60 minutes[3][4]
TCO-antibodyTetrazine on surfaceNot specifiedNot specifiedNot specified≤ 2 hours[10]

Experimental Protocols

Protocol 1: General Crosslinking of Two Tetrazine-Modified Molecules with this compound

This protocol outlines a general procedure for the crosslinking of two molecules (e.g., proteins, peptides, or small molecules) that have been functionalized with tetrazine groups.

Materials:

  • Tetrazine-modified Molecule A

  • Tetrazine-modified Molecule B

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for dissolving this compound

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution.

    • Prepare solutions of Tetrazine-modified Molecule A and Tetrazine-modified Molecule B in the reaction buffer at the desired concentrations.

  • Reaction Setup:

    • In a reaction tube, combine the solutions of Tetrazine-modified Molecule A and Tetrazine-modified Molecule B.

    • Add the this compound stock solution to the mixture. A 1:2 molar ratio of this compound to the total tetrazine concentration is a good starting point, assuming a 1:1 reaction between TCO and tetrazine moieties. The optimal stoichiometry may need to be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-120 minutes.[4] For less concentrated solutions or less reactive partners, the incubation time can be extended or the temperature can be increased to 37°C.[3]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • Alternatively, the decrease in absorbance at approximately 520-540 nm can be measured using a UV-Vis spectrophotometer.[9]

  • Purification:

    • Purify the crosslinked product from unreacted starting materials and byproducts using an appropriate method, such as SEC.[3]

  • Characterization:

    • Analyze the purified product using techniques such as SDS-PAGE (for proteins), mass spectrometry, or HPLC to confirm the successful crosslinking.

Protocol 2: Determination of Reaction Kinetics

This protocol describes a method to determine the reaction kinetics of this compound with a tetrazine-containing molecule using UV-Vis spectroscopy.

Materials:

  • This compound

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the tetrazine-functionalized molecule in the reaction buffer.

    • Determine the final concentrations to be used in the experiment. For pseudo-first-order kinetics, a 10-fold or greater excess of this compound is recommended.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure the absorbance at the λmax of the tetrazine (typically 520-530 nm).[8]

    • Equilibrate the reaction buffer to the desired temperature in a cuvette.

  • Kinetic Measurement:

    • Add the tetrazine solution to the cuvette and record the initial absorbance.

    • Initiate the reaction by adding the this compound solution and mix quickly.

    • Immediately begin recording the absorbance over time until the signal stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Fit the resulting decay curve to the appropriate rate equation (e.g., a single exponential decay for pseudo-first-order conditions) to determine the observed rate constant (k_obs).[8]

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.

Troubleshooting

IssuePossible CauseSuggested Solution
Slow or Incomplete Reaction Reactant degradation (TCOs can be sensitive to thiols and low pH)Use freshly prepared solutions. Store reagents under recommended conditions (e.g., desiccated, protected from light).[4]
Steric hindranceThe PEG4 spacer in this compound is designed to minimize this, but for very large molecules, further optimization may be needed.[4]
Incorrect stoichiometryOptimize the molar ratio of reactants. A slight excess of one component can drive the reaction to completion.[3]
Formation of Unexpected Products Side reactionsEnsure the purity of starting materials. Degas solutions if molecules are oxygen-sensitive.
Isomerization of TCOMinimize exposure of TCO reagents to light and heat to prevent isomerization to the less reactive cis-isomer.[8]
Precipitation of Reactants/Product Poor solubilityThe PEG4 spacer enhances aqueous solubility. If issues persist, a small amount of a compatible organic co-solvent (e.g., DMSO) can be added.[4]

Visualizations

G cluster_reactants Reactants cluster_process Reaction cluster_product Product TCO This compound IEDDA Inverse Electron Demand Diels-Alder Cycloaddition TCO->IEDDA Tetrazine Tetrazine-labeled Molecule Tetrazine->IEDDA Retro_DA Retro-Diels-Alder (N₂ Release) IEDDA->Retro_DA [4+2] Cycloaddition Product Stable Crosslinked Product Retro_DA->Product Irreversible N₂ Release

Caption: Mechanism of TCO-Tetrazine iEDDA Reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_tco Prepare this compound Stock Solution (DMSO) mix Combine Reactants in Reaction Tube prep_tco->mix prep_tz Prepare Tetrazine-Molecule Solutions in Buffer prep_tz->mix incubate Incubate at Room Temp (30-120 min) mix->incubate monitor Monitor Reaction (Optional, UV-Vis) incubate->monitor purify Purify Product (e.g., SEC) incubate->purify monitor->purify characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize

Caption: Experimental Workflow for Crosslinking.

G cluster_factors Influencing Factors center_node Reaction Rate TCO_Strain TCO Ring Strain TCO_Strain->center_node Tetrazine_Electronics Tetrazine Electronics (Electron-withdrawing groups) Tetrazine_Electronics->center_node Concentration Reactant Concentration Concentration->center_node Temperature Temperature Temperature->center_node Solvent Solvent Polarity Solvent->center_node

Caption: Factors Influencing TCO-Tetrazine Reaction Rate.

References

Application Notes and Protocols for TCO-Tetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (TCO) and tetrazine ligation is a premier bioorthogonal reaction rooted in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition mechanism.[1][2] This reaction is characterized by the rapid cycloaddition of an electron-deficient tetrazine with a strained, electron-rich TCO.[2][3] Following the initial addition, a retro-Diels-Alder reaction occurs, releasing nitrogen gas as the sole byproduct and forming a stable dihydropyridazine conjugate.[2][4]

Key features of this conjugation chemistry include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 1 x 10⁶ M⁻¹s⁻¹, enabling efficient conjugation even at low micromolar or nanomolar concentrations.[1][2][5]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[2][5][6]

  • High Specificity: TCO and tetrazine moieties react selectively with each other with minimal cross-reactivity toward other functional groups present in complex biological systems.[2][4]

These characteristics make the TCO-tetrazine ligation an invaluable tool for various applications, including antibody-drug conjugation, live-cell imaging, and the development of theranostics.[1][5]

Quantitative Data Summary

The efficiency and rate of the TCO-tetrazine ligation are influenced by stoichiometry, reaction conditions, and the specific structures of the TCO and tetrazine derivatives. The following tables summarize key quantitative data for optimizing conjugation protocols.

Table 1: Recommended Molar Ratios and Reaction Conditions

ParameterRecommendationApplication ContextSource(s)
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1General starting point for efficient protein conjugation. A slight excess of tetrazine is often used.[1][6][7]
1.1 - 2.0 : 1Recommended when one reagent is of higher abundance to drive the reaction.[8]
1:1Can be used for protein-protein conjugation.[1][4]
Reactant Concentration Nanomolar to MicromolarEffective due to high reaction kinetics.[1][5]
Reaction pH 6.0 - 9.0The reaction is robust across a broad pH range. PBS is a common choice.[1][4][6]
7.0 - 9.0Optimal for the initial NHS ester labeling step to functionalize proteins.[1][7]
Reaction Temperature Room Temperature (20-25°C)Standard condition for most applications.[1][6][7]
4°C or 37°CCan be used depending on the application; 4°C may require longer incubation, while 37°C can accelerate the reaction.[1][6]
Reaction Duration 30 - 60 minutesTypically sufficient for completion at room temperature.[6][7]
Up to 2 hours or overnightMay be necessary for less reactive partners or reactions at 4°C.[1][6]

Table 2: Second-Order Rate Constants (k) for TCO-Tetrazine Ligation

ReactantsRate Constant (k) in M⁻¹s⁻¹MediumSource(s)
General TCO-Tetrazineup to 1 x 10⁶Not Specified[1][4]
General TCO-Tetrazine> 800Not Specified[5][7]
TCO and Hydrogen-substituted tetrazinesup to 30,000Aqueous Media[1][6]
TCO and Methyl-substituted tetrazines~1000 - 2000Aqueous Media[1][6]
Dipyridal tetrazine and TCO2000 (±400)Not Specified[1]
sTCO and 3,6-dipyridyl-s tetrazine3,300,000 (± 40,000)Not Specified[9]

Experimental Protocols

This section provides detailed methodologies for the functionalization of a protein with a TCO moiety and its subsequent conjugation to a tetrazine-labeled molecule.

Protocol 1: Protein Functionalization with TCO-NHS Ester

This protocol describes the labeling of a protein with TCO groups by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • TCO-NHS Ester (e.g., TCO-PEG-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment

Methodology:

  • Buffer Exchange: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.[7] If the protein is already in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column.[1][6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[6][7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[6][7][8] The optimal excess may vary and should be determined empirically.

  • Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.[6][8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes to hydrolyze any unreacted NHS ester.[6][7][8]

  • Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by using a spin desalting column or through dialysis.[1][6][7] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol details the final ligation step to conjugate the TCO-functionalized protein to a tetrazine-functionalized protein.

Materials:

  • Purified TCO-labeled Protein A (from Protocol 1)

  • Tetrazine-labeled Protein B

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system (optional)

Methodology:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in the desired reaction buffer.[6]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess of the tetrazine-labeled protein (e.g., 1.5:1) is recommended to ensure all of the TCO-labeled protein reacts.[6][7]

  • Conjugation: Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein in a reaction tube.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[6][7] The progress of the reaction can be monitored spectrophotometrically by the disappearance of the tetrazine absorbance peak (typically between 510 and 550 nm).[1][4]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1][6]

  • Storage: Store the final conjugate at 4°C until further use.[1][6][7]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_func Functionalization cluster_conj Conjugation cluster_final Final Product pA Protein A TCO_NHS TCO-NHS Ester Labeling pA->TCO_NHS pB Protein B Tet_NHS Tetrazine-NHS Ester Labeling pB->Tet_NHS Purify_A Purification A (Desalting) TCO_NHS->Purify_A Purify_B Purification B (Desalting) Tet_NHS->Purify_B Mix Mix Reactants (1:1.5 Molar Ratio) Purify_A->Mix Purify_B->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify_Final Purification (Optional, SEC) Incubate->Purify_Final Final_Conj Final Conjugate (A-B) Purify_Final->Final_Conj

Caption: Experimental workflow for TCO-tetrazine protein conjugation.

IEDDA_Reaction TCO TCO (trans-cyclooctene) Dienophile Plus1 + TCO->Plus1 Tetrazine Tetrazine Diene Arrow1 [4+2] Cycloaddition (IEDDA) Tetrazine->Arrow1 Conjugate Stable Dihydropyridazine Conjugate Plus2 + Conjugate->Plus2 N2 N₂ Gas Plus1->Tetrazine Plus2->N2 Intermediate Unstable Intermediate Arrow1->Intermediate Arrow2 Retro-Diels-Alder Arrow2->Conjugate Intermediate->Arrow2

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

References

Application Notes and Protocols: TCO-PEG4-TCO for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal scaffolds for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture. A key challenge in hydrogel engineering is the ability to form these networks under cytocompatible conditions with precise control over their physical and chemical properties. Bioorthogonal "click chemistry" reactions have emerged as a powerful tool for hydrogel formation due to their high specificity, rapid reaction rates, and ability to proceed in aqueous environments without the need for toxic catalysts.

Among the most efficient click reactions is the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with biological processes.[1] TCO-PEG4-TCO is a bifunctional polyethylene glycol (PEG) linker containing two TCO moieties. When mixed with a multi-arm, tetrazine-functionalized polymer (e.g., Tetra-Tetrazine PEG), a crosslinked hydrogel network is rapidly formed. The PEG backbone provides a hydrophilic and biocompatible scaffold, while the TCO-tetrazine ligation offers precise control over the crosslinking process.

These hydrogels exhibit tunable mechanical properties, controllable degradation, and the ability to incorporate bioactive molecules, making them a versatile platform for a wide range of research and therapeutic applications.

Data Presentation

Table 1: Mechanical Properties of TCO-Tetrazine Crosslinked PEG Hydrogels

This table summarizes the mechanical properties of hydrogels formed via TCO-tetrazine ligation. The storage modulus (G') represents the elastic component of the hydrogel, while the loss modulus (G'') represents the viscous component. A higher G' indicates a stiffer hydrogel.

Polymer SystemPolymer Concentration (wt%)Storage Modulus (G')Loss Modulus (G'')Gelation TimeReference
20 kDa PEG-tetra-tetrazine + 2 kDa PEG-di-norbornene7.5~7.3 kPa-~425 s (G' crossover G'')[2]
20 kDa PEG-tetra-thiol + 2 kDa PEG-di-norbornene (for comparison)7.5~1.4 kPa--[2]
4-arm PEG-OPSS + 4-arm PEG-SH (20 kDa)2% each~1712 Pa--[3]
4-arm PEG-OPSS + 4-arm PEG-SH (various MW)2% each~400-800 Pa--[3]
4% (w/v) PLG-Norb + 4aPEG-T4~1.5 kPa~0.1 kPa< 5 min[4]
Table 2: Swelling and Degradation Properties of TCO-Tetrazine Crosslinked Hydrogels

The swelling ratio indicates the hydrogel's capacity to absorb water. Degradation can be engineered through the incorporation of hydrolytically or enzymatically labile bonds.

Polymer SystemSwelling Ratio (q = m_s / m_d)Degradation ConditionsDegradation ProfileReference
20 kDa PEG-tetra-tetrazine + 2 kDa PEG-di-norbornene~180.1 N NaOH, 37°CNo significant mass loss over 24 hours[2]
20 kDa PEG-tetra-thiol + 2 kDa PEG-di-norbornene (for comparison)~380.1 N NaOH, 37°CComplete degradation in minutes[2]
PEG-based hydrogels (general)Varies (e.g., 100-400 fold for superporous)Enzymatic (e.g., papain, collagenase)Dependent on enzyme concentration and PEG molecular weight[5][6][7]
Chitosan-gelatin hydrogel-Collagenase, lysozymeWeight loss over 5 weeks[8]

Experimental Protocols

Protocol 1: Formation of a this compound and Tetra-Tetrazine PEG Hydrogel

This protocol describes the formation of a bulk hydrogel for applications such as 3D cell culture or as a depot for drug delivery.

Materials:

  • This compound

  • Multi-arm PEG-Tetrazine (e.g., 4-arm PEG-Tetrazine, 20 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile, nuclease-free water

  • For cell encapsulation: cell suspension in appropriate culture medium

Procedure:

  • Prepare Precursor Stock Solutions:

    • Dissolve this compound in sterile PBS to the desired final concentration (e.g., 10 mM). Vortex briefly and ensure complete dissolution.

    • Dissolve the multi-arm PEG-Tetrazine in sterile PBS to the desired final concentration (e.g., 10 mM). The stoichiometry between TCO and tetrazine groups should ideally be 1:1 for optimal crosslinking.[1]

    • Sterilize both precursor solutions by passing them through a 0.22 µm syringe filter.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube or on a sterile, non-adherent surface (e.g., parafilm), pipette the desired volume of the multi-arm PEG-Tetrazine solution.

    • If encapsulating cells, gently resuspend the cell pellet in the multi-arm PEG-Tetrazine solution to achieve the desired cell density.

    • Add an equal volume of the this compound solution to the tetrazine solution (or cell-tetrazine suspension).

    • Pipette up and down gently but quickly to ensure thorough mixing. Avoid introducing air bubbles.

    • Immediately transfer the mixture to the desired mold or culture vessel (e.g., a multi-well plate).

    • Gelation will occur rapidly, typically within minutes at room temperature.[2][4] To ensure complete crosslinking, allow the hydrogel to set for at least 30 minutes at room temperature or 37°C before adding cell culture medium or buffer.[2]

Note: The final polymer concentration and the molecular weight of the PEG precursors will determine the mechanical properties of the hydrogel. These parameters should be optimized for the specific application.

Protocol 2: Rheological Characterization of Hydrogel Formation

This protocol outlines the use of a rotational rheometer to measure the gelation kinetics and the viscoelastic properties of the formed hydrogel.

Materials:

  • This compound precursor solution

  • Multi-arm PEG-Tetrazine precursor solution

  • Rotational rheometer with a temperature-controlled stage and parallel plate or cone-plate geometry

Procedure:

  • Instrument Setup:

    • Set the rheometer stage to the desired temperature (e.g., 25°C or 37°C).[9]

    • Use a parallel plate geometry (e.g., 20 mm diameter) with a defined gap (e.g., 500-1000 µm).

  • Time Sweep for Gelation Kinetics:

    • Mix the this compound and multi-arm PEG-Tetrazine precursor solutions as described in Protocol 1.

    • Immediately pipette the mixed solution onto the center of the rheometer's bottom plate.

    • Lower the upper geometry to the specified gap and trim any excess sample.

    • Start a time sweep measurement at a constant frequency (e.g., 1 Hz or 10 rad/s) and a low strain (e.g., 1%) to remain in the linear viscoelastic region.[3][9]

    • Record the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is typically identified as the time at which G' crosses over G''.[2]

  • Frequency Sweep for Mechanical Properties:

    • After the hydrogel has fully formed (G' has plateaued in the time sweep), perform a frequency sweep at a constant low strain (e.g., 1%) over a range of frequencies (e.g., 0.1 to 100 rad/s).[3]

    • This will provide information on the frequency-dependent viscoelastic properties of the hydrogel.

Protocol 3: Swelling Ratio Measurement

This protocol describes a standard method to determine the swelling ratio of the hydrogel.

Materials:

  • Pre-formed TCO-tetrazine hydrogel

  • Deionized water or PBS

  • Analytical balance

  • Filter paper

Procedure:

  • After formation, carefully weigh the hydrogel to obtain the initial wet weight (Wi).

  • Lyophilize the hydrogel or dry it in a vacuum oven until a constant weight is achieved. This is the dry weight (Wd).

  • Immerse the dried hydrogel in an excess of deionized water or PBS at a specified temperature (e.g., 37°C).

  • At predetermined time points, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it to get the swollen weight (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (q) is calculated using the following formula:

    • q = Ws / Wd[5][10]

Protocol 4: In Vitro Enzymatic Degradation Assay

This protocol can be adapted to assess the degradation of hydrogels containing enzyme-cleavable peptide sequences.

Materials:

  • Hydrogel containing an enzyme-cleavable peptide linker

  • Degradation buffer (e.g., PBS with calcium and magnesium)

  • Specific enzyme (e.g., collagenase, matrix metalloproteinase - MMP)

  • Analytical balance

Procedure:

  • Measure the initial weight of the hydrogel samples.

  • Prepare solutions of the enzyme in the degradation buffer at various concentrations. Include a control group with buffer only.

  • Immerse the hydrogels in the enzyme solutions and incubate at 37°C.

  • At regular time intervals, remove the hydrogels, gently rinse with deionized water to remove residual enzyme, blot dry, and weigh.

  • Calculate the percentage of weight loss over time to determine the degradation rate.[7][8]

Visualizations

Hydrogel_Formation cluster_reactants Precursors cluster_product Product TCO_PEG This compound Hydrogel Crosslinked PEG Hydrogel TCO_PEG->Hydrogel Inverse Electron Demand Diels-Alder Reaction Tetrazine_PEG Multi-arm PEG-Tetrazine

Caption: Hydrogel formation via TCO-tetrazine click chemistry.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization Prep_TCO Prepare this compound Solution Mix Mix Precursor Solutions (1:1 Stoichiometry) Prep_TCO->Mix Prep_Tz Prepare Multi-arm PEG-Tetrazine Solution Prep_Tz->Mix Gelation Allow for Gelation (e.g., 30 min at 37°C) Mix->Gelation Rheology Rheological Analysis (G', G'', Gelation Time) Gelation->Rheology Swelling Swelling Ratio Measurement Gelation->Swelling Degradation Degradation Assay Gelation->Degradation Signaling_Pathway cluster_hydrogel Hydrogel Microenvironment Hydrogel TCO-Tetrazine Hydrogel (with RGD peptides) Integrin Integrin Receptors (e.g., αvβ3) Hydrogel->Integrin Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) FAK->Downstream Gene_Expression Altered Gene Expression (e.g., SOX9, COL2A1) Downstream->Gene_Expression Chondrogenesis Chondrogenic Differentiation Gene_Expression->Chondrogenesis

References

Troubleshooting & Optimization

Technical Support Center: TCO-PEG4-TCO Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of TCO-PEG4-TCO for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the PEG4 spacer important for solubility?

This compound is a homobifunctional crosslinker containing two trans-cyclooctene (TCO) groups connected by a 4-unit polyethylene glycol (PEG) spacer. The TCO groups enable rapid and specific covalent bonding to molecules with a tetrazine moiety through a bioorthogonal "click chemistry" reaction known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][2] The PEG4 spacer is a short, hydrophilic chain that is crucial for improving the water solubility of the molecule and the resulting conjugate.[2][3][4] This enhanced solubility is particularly beneficial when working with proteins and antibodies in aqueous buffers, as it helps to reduce aggregation and minimize steric hindrance.[1][5][6]

Q2: What are the general solubility properties of this compound?

Q3: In which solvents can I dissolve this compound?

This compound and similar PEGylated linkers are typically soluble in a variety of organic solvents.[2][6][7] It is highly recommended to first prepare a concentrated stock solution in an anhydrous polar aprotic solvent.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

  • Cause: this compound has inherently low solubility in aqueous solutions due to the hydrophobic nature of the TCO rings. Direct dissolution in a buffer is often challenging.

  • Solution:

    • Prepare a Concentrated Stock Solution: First, dissolve the solid this compound in an anhydrous organic solvent to create a concentrated stock solution (e.g., 1-10 mM).[8] Recommended solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][8]

    • Aliquot and Store: It is best practice to aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

    • Dilute into Aqueous Buffer: For your experiment, add the organic stock solution dropwise to your aqueous reaction buffer while gently vortexing. The final concentration of the organic solvent in your aqueous solution should be kept to a minimum to avoid negatively impacting your biological sample (typically <5%).

Issue: My solution is cloudy or contains precipitates after adding the this compound stock solution.

  • Cause: The compound may have precipitated out of solution because its solubility limit in the aqueous buffer was exceeded. This can also be caused by the aggregation of the molecule.

  • Solution:

    • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your working solution.

    • Increase the Amount of Co-solvent: If your experimental conditions permit, a slightly higher percentage of the organic co-solvent (e.g., DMSO) may help maintain solubility. However, always consider the tolerance of your biological materials to the organic solvent.

    • Sonication: Briefly sonicating the solution in a water bath sonicator may help to break up aggregates and improve dissolution.

    • Filter the Solution: Before use, you can pass your working solution through a 0.22 µm syringe filter to remove any undissolved particles or precipitates.

Issue: I am observing poor reactivity in my conjugation experiment.

  • Cause: While this can be due to several factors, poor solubility can lead to a lower effective concentration of the crosslinker, resulting in reduced reaction efficiency.

  • Solution:

    • Ensure Complete Dissolution: Before starting your reaction, visually inspect your this compound solution to ensure it is clear and free of any precipitates.

    • Optimize Reaction Conditions: Factors such as pH, temperature, and incubation time can influence the reaction rate. Ensure these are optimized for your specific system. The TCO-tetrazine reaction is generally very fast and efficient under mild, physiological conditions.[5][8]

Data Presentation

Table 1: Recommended Solvents for TCO-PEG4 Compounds

SolventTypeSuitability for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for preparing concentrated stock solutions.[2][6][7] Use anhydrous grade to prevent hydrolysis.
Dimethylformamide (DMF)Polar AproticHighAnother excellent choice for stock solutions.[2][6][7] Use anhydrous grade.
Dichloromethane (DCM)NonpolarModerateCan be used for dissolution, but less common for bioconjugation work due to immiscibility with water.[1][7]
Acetonitrile (ACN)Polar AproticModerateSuitable for dissolution and compatible with HPLC analysis.[2][6]
Tetrahydrofuran (THF)Polar AproticModerateCan be used for dissolution.[2][6]
Aqueous Buffers (e.g., PBS)AqueousLowDirect dissolution is not recommended. Used as the final reaction medium after adding a stock solution.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.[8]

  • Add Solvent: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex the vial briefly until the solid is completely dissolved. The solution should be clear.

  • Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol: General Procedure for a Bioconjugation Reaction

  • Prepare Biomolecule: Ensure your tetrazine-modified biomolecule (e.g., protein, antibody) is in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add this compound: While gently vortexing the biomolecule solution, add the desired molar excess of the this compound stock solution dropwise.

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 1-2 hours.[8] Protect the reaction from light if any components are light-sensitive.

  • Purification: Remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

TCO_Solubility_Troubleshooting cluster_start cluster_prep Preparation cluster_dissolution Dissolution in Aqueous Buffer cluster_troubleshooting Troubleshooting cluster_end start Start: Dissolving This compound prep_stock Prepare Stock Solution in Anhydrous DMSO/DMF start->prep_stock add_to_buffer Add Stock to Aqueous Buffer prep_stock->add_to_buffer check_solubility Is the Solution Clear? add_to_buffer->check_solubility precipitate Issue: Precipitate/ Cloudiness Observed check_solubility->precipitate No proceed Proceed with Experiment check_solubility->proceed Yes lower_conc Option 1: Lower Final Concentration precipitate->lower_conc more_cosolvent Option 2: Increase Co-solvent % precipitate->more_cosolvent sonicate Option 3: Sonicate Solution precipitate->sonicate filter_solution Option 4: Filter Solution (0.22 µm) precipitate->filter_solution lower_conc->add_to_buffer more_cosolvent->add_to_buffer sonicate->add_to_buffer filter_solution->proceed

Figure 1. Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: TCO-PEG4-TCO Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of TCO-PEG4-TCO in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation is the isomerization of the reactive trans-cyclooctene (TCO) group to its unreactive cis-cyclooctene (CCO) isomer.[1][2] This structural change results in the loss of reactivity towards tetrazine, which is essential for bioorthogonal "click chemistry" reactions.[1]

Q2: What factors can accelerate the degradation of this compound?

A2: Several factors can accelerate the isomerization of the TCO group:

  • Extended Storage in Solution: TCO compounds are not recommended for long-term storage in solution.[1][3] It is best to prepare solutions fresh before use.[2]

  • Exposure to Light: Prolonged exposure to light should be avoided.[4]

  • Presence of Thiols: Thiols, such as dithiothreitol (DTT) and β-mercaptoethanol, can promote the isomerization of TCO to CCO, likely through a radical-mediated pathway.[5][6][7]

  • Presence of Certain Serum Proteins: Some proteins found in serum can contribute to the degradation of TCO.[2][8]

  • Elevated Temperatures: Storing solutions at temperatures above the recommended -20°C can increase the rate of degradation.[9][10] Short-term exposure to ambient temperatures is possible for some formulations, but should be minimized.[9][10]

  • Repeated Freeze-Thaw Cycles: To maintain stability, avoid multiple freeze-thaw cycles of stock solutions.[2]

Q3: How should I properly store this compound?

A3: Proper storage is critical for maintaining the stability of this compound. Both the solid material and stock solutions should be stored at -20°C (or -80°C for longer-term solution storage), protected from light, and in a desiccated environment to prevent moisture exposure.[4][11][12][13] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is readily soluble in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][4][11] When preparing aqueous working solutions, it is recommended to first dissolve the compound in a minimal amount of anhydrous organic solvent and then add it to the aqueous buffer.

Q5: How can I detect if my this compound has degraded?

A5: Degradation, specifically the isomerization to the CCO form, can be detected by a loss of reactivity with a tetrazine-containing molecule. For a quantitative assessment, techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of the CCO isomer and quantify the remaining active TCO.[6][9][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Possible Cause Recommended Solution
Low or no reactivity in a click chemistry reaction. The TCO group has isomerized to the unreactive CCO form.- Use a fresh vial of this compound. - Prepare a fresh stock solution from solid material. - Confirm the reactivity of your tetrazine partner with a fresh, reliable TCO compound.
The this compound solution was stored improperly.- Always store solid this compound and stock solutions at -20°C or below, protected from light and moisture.[4][11][12] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
The reaction buffer contains components that degrade TCO.- If possible, avoid the use of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in your reaction mixture.[5][6] - If thiols are necessary, consider adding a radical inhibitor like Trolox to suppress isomerization.[6]
Inconsistent results between experiments. Variability in the preparation and handling of this compound solutions.- Always prepare fresh working solutions of this compound immediately before use.[2] - Ensure that the solid compound is fully equilibrated to room temperature before opening to prevent condensation. - Use high-quality, anhydrous solvents for preparing stock solutions.[4][11]
Degradation of stock solutions over time.- For optimal performance, use stock solutions within one month when stored at -20°C, or within six months if stored at -80°C.[13]

Experimental Protocols

Protocol for Preparing this compound Stock Solutions

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of the desired concentration (e.g., 10 mM).

  • Vortex the vial thoroughly until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

Protocol for Monitoring this compound Degradation by HPLC

  • Prepare Samples:

    • Prepare a solution of this compound at a known concentration in the desired buffer or solvent.

    • As a control, prepare a solution of a stable, non-degradable analogue if available.

    • Incubate the test solution under the conditions of interest (e.g., specific temperature, pH, presence of thiols).

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with two mobile phases:

      • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

      • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Set the flow rate to a standard value (e.g., 1 mL/min).

    • Monitor the elution profile using a UV detector at a wavelength where TCO absorbs (e.g., ~240 nm).[9][10]

  • Data Analysis:

    • The active this compound and its degraded CCO isomer will have different retention times.

    • Integrate the peak areas for both species at each time point.

    • Calculate the percentage of remaining active this compound over time to determine the degradation rate.

Visualizations

TCO_Degradation_Pathway TCO This compound (Active) CCO CCO-PEG4-CCO (Inactive) TCO->CCO Isomerization Factors Degradation Factors: - Light - Thiols - Heat - Extended Storage Factors->TCO promotes

Caption: Degradation pathway of this compound to its inactive CCO isomer.

Troubleshooting_Workflow Start Low/No Reactivity Observed CheckReagent Is the this compound solution freshly prepared? Start->CheckReagent PrepareFresh Prepare a fresh solution from solid. CheckReagent->PrepareFresh No CheckStorage Was the solid/stock stored correctly? (-20°C, dark, desiccated) CheckReagent->CheckStorage Yes PrepareFresh->CheckStorage NewVial Use a new vial of this compound. CheckStorage->NewVial No CheckBuffer Does the reaction buffer contain thiols? CheckStorage->CheckBuffer Yes RemoveThiols If possible, remove thiols from the buffer. CheckBuffer->RemoveThiols Yes OtherIssues Investigate other experimental factors. CheckBuffer->OtherIssues No AddInhibitor Consider adding a radical inhibitor (e.g., Trolox). RemoveThiols->AddInhibitor

Caption: Troubleshooting workflow for this compound reactivity issues.

Prevention_Logic Goal Maintain this compound Stability Storage Proper Storage Goal->Storage Handling Careful Handling Goal->Handling SolutionPrep Fresh Solution Preparation Goal->SolutionPrep ReactionCond Optimized Reaction Conditions Goal->ReactionCond StorageDetails - Store at -20°C or below - Protect from light - Keep desiccated Storage->StorageDetails HandlingDetails - Avoid repeated freeze-thaw cycles - Equilibrate to RT before opening Handling->HandlingDetails SolutionPrepDetails - Use anhydrous solvents (DMSO, DMF) - Prepare fresh before use SolutionPrep->SolutionPrepDetails ReactionCondDetails - Avoid thiols if possible - Use radical inhibitors if thiols are present ReactionCond->ReactionCondDetails

Caption: Key preventative measures to ensure this compound stability.

References

Technical Support Center: TCO-PEG4-TCO Stability and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-TCO and related bioorthogonal reagents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in biological media and its application in bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Q1: I am observing low or no conjugation between my TCO-modified molecule and its tetrazine partner. What are the potential causes and how can I troubleshoot this?

A1: Low or no conjugation is a common issue that can arise from several factors related to the stability and reactivity of the TCO group.

Possible Causes:

  • Isomerization of TCO: The most frequent cause of inactivity is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[1] This process can be accelerated in biological media.

  • Degradation of Tetrazine: The tetrazine reaction partner can also degrade, particularly in the presence of reducing agents.[2]

  • Steric Hindrance: Bulky molecules conjugated to the TCO or tetrazine can physically block the reaction site. The PEG4 linker in this compound is designed to minimize this, but it can still be a factor.[3]

  • Incorrect Stoichiometry: An inappropriate molar ratio of TCO to tetrazine can lead to incomplete reaction.[3]

  • Suboptimal Reaction Conditions: While the TCO-tetrazine reaction is robust, extreme pH or the presence of certain buffer components can affect the stability of the reactants.

Troubleshooting Workflow:

G start Low Conjugation Yield check_tco Verify TCO Integrity (e.g., HPLC, NMR) start->check_tco tco_ok TCO is active check_tco->tco_ok Intact tco_bad TCO has isomerized check_tco->tco_bad Degraded check_tetrazine Verify Tetrazine Integrity (UV-Vis at ~520 nm) tetrazine_ok Tetrazine is active check_tetrazine->tetrazine_ok Intact tetrazine_bad Tetrazine has degraded check_tetrazine->tetrazine_bad Degraded check_conditions Review Reaction Conditions (Stoichiometry, Buffer, pH) conditions_ok Conditions are optimal check_conditions->conditions_ok Optimal conditions_bad Conditions are suboptimal check_conditions->conditions_bad Suboptimal tco_ok->check_tetrazine solution_tco Use fresh TCO reagent. Minimize exposure to thiols and prolonged incubation in media. tco_bad->solution_tco tetrazine_ok->check_conditions solution_tetrazine Use fresh tetrazine reagent. Remove reducing agents prior to conjugation. tetrazine_bad->solution_tetrazine end Successful Conjugation conditions_ok->end solution_conditions Optimize molar ratio (1.5-2x excess of one reagent). Use amine-free buffers (e.g., PBS). Ensure pH is near neutral. conditions_bad->solution_conditions

Troubleshooting workflow for low conjugation yield.

Q2: My this compound appears to be unstable in my cell culture medium. What could be causing this and what can I do to mitigate it?

A2: TCO reagents can exhibit instability in certain biological media, primarily due to isomerization to the inactive CCO form.

Key Factors Influencing TCO Instability in Biological Media:

  • Thiols: Free thiols, such as those from cysteine residues in proteins or reducing agents like DTT and BME, can promote the isomerization of TCO.

  • Components of Cell Culture Media: Some components of standard cell culture media, such as thiamine, can degrade and catalyze TCO isomerization. This has been observed in media like DMEM.

  • Serum Proteins: Copper-containing proteins in serum have been implicated in the catalysis of TCO isomerization.[4]

  • Temperature and pH: Elevated temperatures and non-neutral pH can also contribute to the degradation of TCO.

Recommendations for Improving Stability:

  • Minimize Incubation Time: Reduce the time your TCO-modified molecule is incubated in complex biological media before the reaction with tetrazine.

  • Use Fresh Media: Whenever possible, use freshly prepared cell culture media.

  • Consider Alternative Media: If significant instability is observed in DMEM, consider testing your experiment in a different basal medium.

  • Thiol Scavengers: In workflows where reducing agents are used (e.g., for antibody fragmentation), ensure their complete removal before the addition of the TCO-containing reagent. The use of thiol-scavenging agents like N-ethylmaleimide (NEM) can be considered, but NEM itself must be removed before adding any thiol-containing molecules.

  • Use More Stable TCO Derivatives: For demanding applications, consider using more stable TCO derivatives that have been engineered for enhanced stability in biological environments.

Data on TCO Stability and Reaction Kinetics

The stability of this compound and the kinetics of its reaction with tetrazines are critical for successful bioconjugation. The following tables summarize representative data.

Table 1: Representative Stability of TCO Derivatives in Various Media

TCO DerivativeMediumConditionsHalf-life / StabilityReference(s)
Generic TCOCell Culture Medium (DMEM)37°C≤ 60 minutes
Generic TCO"Aged" Plasma37°C≤ 15 minutes
d-TCOHuman SerumRoom Temperature>97% trans-isomer after 4 days[4]
d-TCOPBS with Thiols (pH 7.4)Room Temperature43% isomerization after 5 hours[4]
TCO-modified AntibodyIn vivo (serum)-75% reactive after 24 hours[4]
TCO-functionalized PolymerPlasma-Half-life of 1.9 days[5]

Table 2: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

Reaction PairMediumTemperaturek₂ (M⁻¹s⁻¹)Reference(s)
TCO-PEG4 with various TetrazinesDPBS (pH 7.4)37°C990 - 6450[6]
TCO-PEG4 with Tz-polymersPBS (pH 7.4)37°CVaries with polymer structure[7]
General TCO-TetrazineAqueous MediaRoom Temperature800 - 30,000[8]
s-TCO with 3,6-dipyridyl-s-tetrazineWater25°C~3,300,000[4]
d-TCO with 3,6-dipyridyl-s-tetrazineWater25°C~366,000[4]

Key Experimental Protocols

Detailed methodologies for assessing TCO stability and performing TCO-tetrazine conjugations are provided below.

Protocol 1: Assessment of TCO Stability by RP-HPLC

This protocol allows for the quantification of TCO isomerization to CCO over time in a given biological medium.

Materials:

  • This compound-containing sample

  • Biological medium of interest (e.g., human serum, DMEM)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your this compound-containing molecule in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in the pre-warmed (37°C) biological medium.

  • Incubation:

    • Incubate the sample at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a cold quenching solution to stop any further reaction and precipitate proteins.

  • Sample Processing:

    • Vortex the quenched sample and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the RP-HPLC system.

    • Use a suitable gradient of water and acetonitrile (both often with 0.1% TFA) to separate the TCO and CCO isomers.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas for the TCO and CCO isomers at each time point.

    • Calculate the percentage of TCO remaining at each time point to determine the stability and half-life.

Protocol 2: General Procedure for TCO-Tetrazine Bioconjugation

This protocol provides a general workflow for conjugating a TCO-modified molecule to a tetrazine-modified molecule.

Materials:

  • TCO-modified molecule (e.g., this compound-labeled protein)

  • Tetrazine-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-modified and tetrazine-modified molecules in the reaction buffer. Ensure that the buffer is free of primary amines (e.g., Tris) if NHS ester chemistry was used for labeling.

  • Conjugation Reaction:

    • Combine the TCO- and tetrazine-containing solutions. A slight molar excess (1.1 to 1.5-fold) of one of the components is often used to drive the reaction to completion.[9]

    • The reaction is typically rapid and can be incubated at room temperature for 30-60 minutes or at 4°C for 1-2 hours.[9][10]

    • The progress of the reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using a suitable method such as SEC.

  • Characterization:

    • Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to confirm successful conjugation.

Visualizing Key Processes

The following diagrams illustrate the mechanism of TCO isomerization and a general experimental workflow.

G cluster_mechanism Thiol-Mediated Isomerization tco trans-Cyclooctene (TCO) (Reactive) radical_intermediate Radical Intermediate tco->radical_intermediate + R-S• radical_intermediate->tco - R-S• cco cis-Cyclooctene (CCO) (Unreactive) radical_intermediate->cco Bond Rotation cco->radical_intermediate + R-S• thiol Thiol (R-SH) thiol_radical Thiyl Radical (R-S•) thiol->thiol_radical Initiation (e.g., trace metals)

Mechanism of thiol-mediated TCO isomerization.

G start Start prep_tco Prepare TCO-Molecule in Biological Medium start->prep_tco incubate Incubate at 37°C prep_tco->incubate timepoint Take Aliquots at Different Time Points incubate->timepoint quench Quench Reaction and Precipitate Proteins timepoint->quench analyze Analyze by HPLC/NMR quench->analyze end Determine Stability/ Half-life analyze->end

Experimental workflow for TCO stability assay.

References

Technical Support Center: TCO-PEG4-TCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in TCO-PEG4-TCO conjugation reactions.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing several experimental parameters. This guide will walk you through the most frequent causes of poor yield and provide actionable solutions.

dot

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents 1. Verify Reagent Quality & Stability Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use fresh, properly stored reagents. Prepare stock solutions immediately before use. Check_Reagents->Solution_Reagents Degradation or Impurity Check_Stoichiometry 3. Evaluate Stoichiometry Check_Conditions->Check_Stoichiometry Conditions OK Solution_Conditions Optimize pH, temperature, and incubation time. Ensure adequate mixing and solubility. Check_Conditions->Solution_Conditions Suboptimal Check_Purification 4. Review Purification Method Check_Stoichiometry->Check_Purification Ratio OK Solution_Stoichiometry Optimize molar ratio of reactants. Consider sequential addition of reagents. Check_Stoichiometry->Solution_Stoichiometry Imbalanced Solution_Purification Select appropriate purification method (e.g., SEC, HIC). Minimize product loss during purification. Check_Purification->Solution_Purification Inefficient Success Improved Yield Check_Purification->Success Method OK Solution_Reagents->Check_Conditions Solution_Conditions->Check_Stoichiometry Solution_Stoichiometry->Check_Purification Solution_Purification->Success

Caption: Troubleshooting workflow for low this compound conjugation yield.

Frequently Asked Questions (FAQs)

Reagent Quality and Stability

Q1: My this compound reagent may have degraded. How can I check its viability and prevent future degradation?

A1: TCO reagents can be susceptible to degradation, particularly through isomerization to the less reactive cis-cyclooctene (CCO) form, which can be accelerated by exposure to thiols or certain metals.[1] Tetrazines can also degrade in aqueous media, especially if they have electron-withdrawing groups.[2]

  • Verification: The viability of your TCO reagent can be assessed by reacting it with a known, reliable tetrazine-containing molecule and analyzing the product formation via LC-MS. For tetrazines, a fading of their characteristic pink/red color can indicate degradation.

  • Prevention:

    • Store this compound and tetrazine reagents at -20°C or -80°C, desiccated, and protected from light.[1][2][3]

    • Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]

    • Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[3][4]

Q2: Could impurities in my starting materials be affecting the reaction yield?

A2: Yes, impurities in your biomolecules or the this compound linker can lead to side reactions and lower yields.[2] It is crucial to ensure the purity of all reactants before starting the conjugation.

  • Recommendation: Purify your starting materials using appropriate techniques such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove any potential contaminants.[4][5][6]

Reaction Conditions

Q3: What are the optimal reaction conditions (pH, temperature, time) for this compound conjugation?

A3: The inverse electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is generally fast and robust across a range of conditions.[5][7] However, optimization is often necessary for specific applications.

ParameterRecommended RangeNotes
pH 6.0 - 9.0The reaction is generally efficient within this range.[5][8][9] For protein stability, a pH of 7.0 - 9.0 is often preferred.[3]
Temperature 4°C to 37°CRoom temperature (20-25°C) is typically sufficient for the reaction to complete within 30-60 minutes.[3][5] Lower temperatures (4°C) can be used for longer incubation times (1-2 hours or overnight) to minimize degradation of sensitive biomolecules.[3][5]
Incubation Time 30 - 120 minutesThe reaction is very fast, often completing within an hour at room temperature.[4][5] Reaction progress can be monitored by the disappearance of the tetrazine's color or by LC-MS.[2][7]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFThis compound has good aqueous solubility due to the PEG spacer.[4] For stock solutions, anhydrous DMSO or DMF are recommended.[3]

Q4: My reactants are precipitating out of solution. What can I do?

A4: Precipitation of reactants or the final product can significantly lower the yield. The PEG4 spacer in this compound enhances water solubility, but issues can still arise, especially with hydrophobic biomolecules.[2][4]

  • Solutions:

    • Ensure the this compound is fully dissolved in a small amount of organic solvent (like DMSO) before adding it to the aqueous reaction buffer.[3]

    • Consider using a small percentage of an organic co-solvent, but verify its compatibility with your biomolecules.[2]

    • Work with more dilute solutions, although this may require longer reaction times.

Stoichiometry and Reaction Setup

Q5: What is the optimal molar ratio for a this compound conjugation reaction?

A5: For a reaction bridging two molecules (Molecule A and Molecule B) with a this compound linker, the stoichiometry is critical to avoid the formation of unwanted side products. A common strategy involves a sequential addition.

  • Sequential Addition:

    • React Molecule A (tetrazine-functionalized) with a slight molar excess of this compound (e.g., 1:1.2).

    • Purify the resulting Molecule A-TCO-PEG4-TCO intermediate to remove unreacted this compound.

    • React the purified intermediate with Molecule B (tetrazine-functionalized).

Alternatively, if performing a one-pot reaction, a 1:1:1 molar ratio of Molecule A : this compound : Molecule B is a starting point, but this can lead to a mixture of products (A-TCO-PEG4-TCO-A, B-TCO-PEG4-TCO-B, and the desired A-TCO-PEG4-TCO-B). Empirically optimizing the ratios is often necessary.[5]

dot

Sequential_Conjugation Molecule_A Molecule A (Tetrazine) Intermediate Intermediate (Molecule A-TCO-PEG4-TCO) Molecule_A->Intermediate Step 1: React TCO_Linker This compound TCO_Linker->Intermediate Purification Purification Intermediate->Purification Molecule_B Molecule B (Tetrazine) Purification->Molecule_B Step 2: React Final_Product Final Conjugate (A-TCO-PEG4-TCO-B) Molecule_B->Final_Product

Caption: Sequential workflow for this compound conjugation.

Purification

Q6: I am having difficulty purifying my final conjugate. What methods are recommended?

A6: The choice of purification method depends on the properties of your final conjugate and the potential impurities.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unreacted starting materials.[4][5][6]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be useful for separating species with different degrees of labeling or conjugation.[1]

  • Affinity Chromatography: If one of your biomolecules has an affinity tag (e.g., His-tag), this can be a highly specific purification method.[6]

  • Dialysis or Spin Desalting Columns: These are useful for removing small molecule impurities and for buffer exchange.[4][6]

Q7: I am observing multiple peaks in my chromatogram after the reaction. What could be the cause?

A7: Multiple peaks can indicate a mixture of desired product, unreacted starting materials, and side products.

  • Possible Causes:

    • Incomplete reaction.

    • Incorrect stoichiometry leading to homo-dimers (A-TCO-PEG4-TCO-A or B-TCO-PEG4-TCO-B).

    • Degradation of reactants or product.[1]

    • Aggregation of the protein or conjugate.

  • Solutions:

    • Optimize reaction time and stoichiometry.

    • Analyze each peak by mass spectrometry to identify its composition.[1]

    • Ensure efficient purification to isolate the desired product.[1]

Experimental Protocols

Protocol 1: General TCO-Tetrazine Conjugation

This protocol describes a general method for the conjugation of a TCO-containing molecule to a tetrazine-containing molecule.

Materials:

  • TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized molecule in a suitable buffer.

  • Anhydrous DMSO or DMF for stock solutions.

  • Purification columns (e.g., SEC or desalting columns).

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • If necessary, prepare fresh stock solutions of the TCO and tetrazine reagents in anhydrous DMSO or DMF.[3]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-functionalized molecule and the tetrazine-functionalized molecule.

    • A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[3][4]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-2 hours at 4°C.[3][5] Protect the reaction from light if using fluorescently labeled reagents.

  • Purification:

    • Purify the conjugate from unreacted starting materials using an appropriate method such as SEC, dialysis, or a desalting spin column.[4][5][6]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE (for proteins, a shift in molecular weight should be observed), UV-Vis spectroscopy (to confirm the disappearance of the tetrazine absorbance around 520-540 nm), and/or mass spectrometry to confirm the molecular weight of the final product.[1][8][10]

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

The progress of the TCO-tetrazine reaction can be monitored by the decrease in the characteristic absorbance of the tetrazine moiety.

Procedure:

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of your tetrazine-functionalized molecule at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the reaction buffer.[2][7]

  • Initiate Reaction: In a cuvette, add the reaction buffer and the TCO-containing solution. Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[2]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time. The reaction is complete when the absorbance stabilizes.[2]

References

Navigating Steric Hindrance in TCO-PEG4-TCO Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the impact of steric hindrance in reactions involving the homobifunctional crosslinker, TCO-PEG4-TCO. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of using this reagent in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG4 spacer in this compound?

A1: The tetraethylene glycol (PEG4) spacer serves multiple crucial functions. Primarily, it acts as a flexible, hydrophilic linker that minimizes steric hindrance between the two terminal trans-cyclooctene (TCO) groups and any biomolecules they react with.[1][2] This separation is critical for enabling efficient conjugation, especially when working with large molecules like antibodies.[1][2] Additionally, the PEG4 spacer enhances the water solubility of the crosslinker and can help reduce aggregation of the resulting conjugates.[1][2]

Q2: What is the mechanism of the TCO-tetrazine reaction?

A2: The reaction between a TCO group and a tetrazine is a bioorthogonal ligation, specifically an inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][3] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[4] A key advantage of this reaction is its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological media without the need for a catalyst.[1][3]

Q3: What are the main challenges when using a homobifunctional crosslinker like this compound?

A3: The primary challenge with homobifunctional crosslinkers is controlling the reaction to favor the desired product. Since both ends of the this compound molecule are reactive, there is a potential for several outcomes:

  • Intramolecular Crosslinking: The linker reacts with two tetrazine moieties on the same molecule.

  • Intermolecular Crosslinking: The linker connects two separate tetrazine-modified molecules, which is often the desired outcome for creating dimers or conjugates.

  • Polymerization/Aggregation: Uncontrolled intermolecular crosslinking can lead to the formation of large oligomers and aggregates, which may precipitate out of solution.[5]

Careful optimization of stoichiometry and reaction conditions is essential to minimize unwanted side products.[5]

Q4: How does steric hindrance affect the outcome of a this compound crosslinking reaction?

A4: Steric hindrance can significantly impact both the rate and the outcome of the reaction. If the tetrazine moieties on a biomolecule are in a sterically crowded environment, the PEG4 spacer on the this compound linker helps to overcome this by providing a flexible arm to reach the reactive site.[2] However, the size of the biomolecules themselves can sterically hinder the formation of larger crosslinked complexes. The PEG4 spacer helps to create sufficient distance between the conjugated molecules, reducing the likelihood of steric clash that could inhibit the activity of the biomolecules.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Crosslinking Product 1. Degraded this compound: TCO moieties can isomerize to the less reactive cis-cyclooctene (CCO) form, especially with improper storage.[5] 2. Inactive Tetrazine-Modified Molecule: The tetrazine group may have degraded. 3. Suboptimal Stoichiometry: The molar ratio of this compound to the tetrazine-modified molecule is not optimal.[5] 4. Steric Hindrance: The tetrazine groups on the target molecule are inaccessible.1. Use a fresh aliquot of this compound. Ensure proper storage at -20°C, protected from light and moisture.[5] 2. Verify the successful modification of your biomolecule with tetrazine using an appropriate analytical method (e.g., mass spectrometry). 3. Empirically optimize the molar ratio of the crosslinker to your target molecule. Start with a 1:2 molar ratio of this compound to your tetrazine-modified molecule and titrate from there. 4. Consider using a longer PEG spacer if significant steric hindrance is suspected.[2]
Formation of Aggregates or Precipitate 1. Excessive Intermolecular Crosslinking: High concentrations of reactants can favor the formation of large polymers.[5] 2. Hydrophobic Interactions: The conjugated molecules may have a tendency to aggregate. 3. Incorrect Buffer Conditions: The pH or salt concentration of the buffer may be promoting aggregation.1. Reduce the concentrations of both the this compound and the tetrazine-modified molecule. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. 2. The PEG4 spacer should help with solubility, but if aggregation persists, consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer.[5] 3. Ensure the reaction buffer is at a physiological pH (typically 7.4) and screen different buffer compositions.
Predominance of Intramolecular Crosslinking 1. High Local Concentration of Tetrazines: If the tetrazine moieties on a single molecule are in close proximity, intramolecular crosslinking may be favored. 2. Flexible Target Molecule: A highly flexible biomolecule may more easily adopt a conformation that allows for intramolecular reaction.1. This is often difficult to control directly. If intermolecular crosslinking is desired, it may be necessary to work at higher concentrations of the target molecule to favor reactions between molecules. However, this must be balanced with the risk of aggregation. 2. Consider using a more rigid crosslinker if intramolecular reactions are a persistent issue, although this may introduce other challenges related to steric hindrance.

Quantitative Data Summary

The following table summarizes key quantitative data related to TCO-tetrazine reactions and the impact of PEG spacers.

Parameter Value/Observation Significance Reference(s)
Second-Order Rate Constant (k₂) for TCO-Tetrazine Reaction Up to 10⁶ M⁻¹s⁻¹Demonstrates the exceptionally fast kinetics of this bioorthogonal reaction, enabling efficient conjugation at low concentrations.[3]
Effect of PEG4 Spacer on TCO-Antibody Reactivity Incorporation of a PEG4 linker can increase the amount of active TCO on an antibody by over 4-fold compared to a linker without a PEG spacer.The PEG4 spacer prevents the hydrophobic TCO group from being "buried" within the antibody, thus improving its accessibility and reactivity.[6]
Optimal Stoichiometry for TCO-Tetrazine Ligation A 1.05 to 1.5-fold molar excess of the tetrazine-containing molecule is often recommended for reactions with a monofunctional TCO reagent.A slight excess of one reagent can help drive the reaction to completion. For homobifunctional this compound, the optimal stoichiometry will depend on the desired product (dimer vs. larger oligomers) and must be determined empirically.[1]

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Crosslinking of a Tetrazine-Modified Antibody with this compound

This protocol provides a starting point for the controlled dimerization of a tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (Tz-Ab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in anhydrous DMSO to a stock concentration of 10 mM

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: Prepare the Tz-Ab solution to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Crosslinker Addition: Add the this compound stock solution to the Tz-Ab solution to achieve a 0.5:1 molar ratio of crosslinker to antibody. This substoichiometric amount of the crosslinker is intended to favor the formation of dimers.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction is typically self-limiting due to the high reactivity of the components. However, if necessary, the reaction can be quenched by adding a small molecule tetrazine to react with any remaining TCO groups.

  • Purification: Purify the crosslinked product from unreacted starting materials and any side products using SEC.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of the higher molecular weight dimer. Further characterization can be performed using mass spectrometry.

Visualizations

Logical Relationship: Factors Influencing this compound Reaction Outcome

cluster_inputs Reaction Parameters cluster_properties Molecular Properties cluster_outputs Reaction Products Stoichiometry Stoichiometry Intermolecular_Crosslinking Intermolecular_Crosslinking Stoichiometry->Intermolecular_Crosslinking Concentration Concentration Concentration->Intermolecular_Crosslinking Aggregation Aggregation Concentration->Aggregation Reaction_Time Reaction_Time Reaction_Time->Aggregation long time can lead to Temperature Temperature Temperature->Aggregation high temp can increase Steric_Hindrance Steric_Hindrance Intramolecular_Crosslinking Intramolecular_Crosslinking Steric_Hindrance->Intramolecular_Crosslinking can favor PEG4_Spacer PEG4_Spacer PEG4_Spacer->Steric_Hindrance mitigates Target_Flexibility Target_Flexibility Target_Flexibility->Intramolecular_Crosslinking can increase

Caption: Key factors influencing the outcome of this compound crosslinking reactions.

Experimental Workflow: Antibody Dimerization with this compound

Start Start Prepare_Tz_Ab Prepare Tetrazine-Modified Antibody (Tz-Ab) Start->Prepare_Tz_Ab Add_Crosslinker Add this compound (0.5:1 molar ratio) Prepare_Tz_Ab->Add_Crosslinker Incubate Incubate at RT (1-2h) or 4°C (overnight) Add_Crosslinker->Incubate Purify Purify by Size-Exclusion Chromatography (SEC) Incubate->Purify Analyze Analyze by SDS-PAGE and Mass Spectrometry Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the dimerization of a tetrazine-modified antibody.

References

Technical Support Center: TCO-PEG4-TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-TCO reaction workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental procedures and to troubleshoot common issues encountered during the use of this compound linkers.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent. It features two trans-cyclooctene (TCO) groups connected by a hydrophilic four-unit polyethylene glycol (PEG) spacer. Its main use is in bioconjugation to covalently link two molecules that have been functionalized with tetrazine moieties. The underlying reaction is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" known for its rapid kinetics and high specificity in complex biological environments.[1]

Q2: Why is quenching of unreacted this compound important?

A2: Quenching is a critical step to stop the reaction and consume any excess, unreacted TCO groups. For a homobifunctional linker like this compound, failing to quench unreacted TCO moieties can lead to undesirable side reactions in subsequent experimental steps. For instance, if a second tetrazine-modified molecule is introduced, the unquenched TCO groups can lead to unintended crosslinking, resulting in the formation of heterogeneous mixtures of products, including dimers, oligomers, and larger aggregates.[1]

Q3: What is the recommended method for quenching unreacted this compound?

A3: The recommended method for quenching unreacted TCO groups is to add a small molecule tetrazine. This is a bioorthogonal quenching reaction that is highly specific and efficient. A simple, water-soluble methyltetrazine is often a suitable choice. The reaction can often be monitored visually by the disappearance of the characteristic pink or red color of the tetrazine.

Q4: How can I be certain that all excess this compound has been quenched?

A4: Complete quenching can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] By comparing the chromatogram or mass spectrum of the reaction mixture before and after quenching, you can confirm the absence of the starting this compound material and the appearance of the quenched product.

Troubleshooting Guide

Here are some common issues you may encounter during the quenching of your this compound reaction and how to resolve them.

Issue Possible Cause(s) Recommended Solution(s)
The characteristic color of the quenching tetrazine does not disappear, or disappears very slowly. 1. Degradation of the this compound linker: TCO groups can be susceptible to degradation, especially in the presence of thiols or under certain storage conditions.1. Ensure proper storage of the this compound linker (desiccated, protected from light at -20°C). Use freshly prepared solutions for your experiments.
2. Suboptimal reaction conditions: The TCO-tetrazine reaction is sensitive to pH and temperature.2. Ensure the reaction is performed within the optimal pH range (typically pH 7.0-8.5). While the reaction is fast at room temperature, gentle warming (e.g., to 37°C) can increase the rate.
3. Insufficient molar excess of the quenching tetrazine: The amount of tetrazine may not be enough to react with all the excess TCO.3. Increase the molar excess of the small molecule tetrazine quencher. A 2 to 5-fold molar excess relative to the initial excess of TCO is a good starting point.
Analysis (e.g., by HPLC or MS) indicates the presence of unreacted this compound after quenching. 1. Incomplete quenching reaction: The quenching reaction may not have gone to completion due to insufficient reaction time or suboptimal conditions.1. Increase the incubation time for the quenching step. Monitor the reaction progress over time using your analytical method to determine the necessary quenching duration. Also, re-verify the reaction buffer pH.
2. Steric hindrance: If the this compound is conjugated to a large biomolecule, the TCO groups may be sterically hindered, slowing down the quenching reaction.2. Increase the molar excess of the quenching tetrazine and extend the reaction time. Using a smaller, more reactive tetrazine quencher could also be beneficial.
Formation of unexpected side products is observed. 1. Instability of the tetrazine quencher: Some tetrazines can degrade in aqueous media, leading to side reactions.1. Use a stable tetrazine derivative for quenching (e.g., a methyltetrazine). Prepare fresh solutions of the quenching agent before use.
2. Reaction with other functional groups (rare): While the TCO-tetrazine reaction is highly bioorthogonal, extremely harsh conditions could potentially lead to side reactions.2. Ensure the reaction is performed under recommended physiological conditions (pH, temperature, and in appropriate buffers).

Data Presentation

The rate of the TCO-tetrazine reaction is a key factor in ensuring efficient quenching. The table below summarizes the second-order rate constants for various TCO and tetrazine pairs, which can help in selecting an appropriate quenching agent.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
TCO-PEG₄Various aryl-tetrazinesDPBS371,100 - 73,000[5]
TCOMethyl-substituted tetrazinesAqueous MediaN/A~1,000[6]
TCOHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[6]
sTCO (strained TCO)3,6-dipyridyl-s-tetrazineWater253,300,000 ± 40,000[7]
d-TCO (dioxolane-fused TCO)3,6-dipyridyl-s-tetrazineWater25366,000 ± 15,000[6]

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes a general method for quenching excess this compound in a bioconjugation reaction mixture using a small molecule tetrazine.

Materials:

  • Reaction mixture containing unreacted this compound

  • Small molecule tetrazine quencher (e.g., methyltetrazine), 10 mM stock solution in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical instruments for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Calculate the amount of quenching agent: Determine the initial molar excess of this compound used in your reaction. A 2 to 5-fold molar excess of the small molecule tetrazine quencher relative to the excess TCO is recommended.

  • Add the quenching agent: Add the calculated volume of the small molecule tetrazine stock solution to the reaction mixture.

  • Incubate: Allow the quenching reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be visually monitored by the disappearance of the tetrazine's color.

  • Verify quenching: After the incubation period, take an aliquot of the reaction mixture and analyze it by HPLC or LC-MS to confirm the absence of unreacted this compound.

  • Purification: Proceed with the purification of your final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the quenched this compound and excess quenching agent.

Protocol 2: Analytical Verification of TCO Quenching by RP-HPLC

This protocol provides a general framework for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the quenching of this compound.

Materials and Equipment:

  • RP-HPLC system with a UV detector

  • C18 column suitable for protein or small molecule analysis

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Samples: Aliquots of the reaction mixture before and after adding the quenching agent.

Procedure:

  • Sample Preparation: Dilute the aliquots from your reaction mixture in Mobile Phase A to a suitable concentration for HPLC analysis.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the components.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds, or a wavelength specific to your molecule if it has a chromophore).

  • Data Analysis:

    • Compare the chromatograms of the unquenched and quenched samples.

    • Successful quenching is indicated by the disappearance or significant reduction of the peak corresponding to the starting this compound-containing species and the appearance of a new peak for the quenched product.

Visualizations

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_product Product TCO_PEG4_TCO This compound Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_PEG4_TCO->Reaction Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Reaction Conjugate Stable Conjugate Reaction->Conjugate N2 N₂ Gas Reaction->N2

Caption: this compound and Tetrazine Reaction Mechanism.

Quenching_Workflow Start Reaction with excess This compound Add_Quencher Add small molecule tetrazine quencher Start->Add_Quencher Incubate Incubate at RT (30-60 min) Add_Quencher->Incubate Monitor Monitor color change (pink to colorless) Incubate->Monitor Verify Verify quenching (HPLC/LC-MS) Monitor->Verify Verify->Add_Quencher Incomplete Purify Purify conjugate Verify->Purify Quenching Complete End Pure Conjugate Purify->End

Caption: Experimental workflow for quenching this compound.

Troubleshooting_Logic Problem Problem: Incomplete Quenching (Residual TCO detected) Check_Reagents Are TCO and tetrazine reagents stable and fresh? Problem->Check_Reagents Prepare_Fresh Prepare fresh reagents Check_Reagents->Prepare_Fresh No Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Reagents->Check_Conditions Yes Prepare_Fresh->Check_Conditions Adjust_Conditions Adjust pH to 7.0-8.5 and/or warm to 37°C Check_Conditions->Adjust_Conditions No Check_Stoichiometry Is molar excess of tetrazine quencher sufficient? Check_Conditions->Check_Stoichiometry Yes Adjust_Conditions->Check_Stoichiometry Increase_Excess Increase molar excess of tetrazine and extend incubation time Check_Stoichiometry->Increase_Excess No Re_Verify Re-verify quenching (HPLC/LC-MS) Check_Stoichiometry->Re_Verify Yes Increase_Excess->Re_Verify

Caption: Troubleshooting logic for incomplete quenching.

References

Technical Support Center: Post-Reaction Cleanup of TCO-PEG4-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted TCO-PEG4-TCO from biological samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: It is essential to remove unreacted this compound to prevent it from interfering with downstream applications. Excess TCO reagent can react with your tetrazine-modified detection molecule, leading to a high background signal and inaccurate quantification. It can also potentially interfere with the function of your labeled biomolecule.

Q2: What are the most common methods for removing small molecules like this compound from protein samples?

A2: The two most common and effective methods are size exclusion chromatography (SEC), often performed using pre-packed desalting spin columns, and dialysis. Both techniques separate molecules based on size, allowing the small, unreacted this compound to be separated from the much larger, labeled protein or antibody.

Q3: How do I choose between a desalting column and dialysis?

A3: The choice depends on your sample volume, urgency, and specific requirements. Desalting columns are very fast (minutes) and ideal for small sample volumes.[1][2] Dialysis is better suited for larger sample volumes but is a much slower process (hours to overnight).[3] Refer to the comparison table and the workflow diagram below for a more detailed guide.

Q4: What is the expected efficiency for removing unreacted this compound?

A4: Commercially available spin desalting columns, such as Zeba™ Spin Desalting Columns (7K MWCO), report greater than 95% removal of salts and other small molecules (under 1,000 Da) while ensuring high recovery of the protein sample (≥95%).[1][2][4] Since this compound falls within this molecular weight range, a similar removal efficiency can be expected.

Q5: Can I lose my protein sample during the cleanup process?

A5: Protein loss is a possibility with any purification method.[5] Spin desalting columns are designed for high protein recovery (often ≥95%).[4] However, factors like non-specific binding to the resin or membrane can lead to some loss, especially with dilute protein samples.[6] See the troubleshooting guide for tips on maximizing recovery.

Method Selection: Desalting Columns vs. Dialysis

Choosing the right purification method is critical for efficiency and sample integrity. The table below summarizes the key characteristics of the two most recommended methods for removing unreacted this compound.

FeatureDesalting Spin Columns (SEC)Dialysis
Principle Size exclusion chromatography separates molecules based on size as they pass through a porous resin.[7]Selective diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[3]
Speed Very Fast (~5-10 minutes per sample)[1][2]Slow (Several hours to overnight, requires multiple buffer changes)[6]
Typical Sample Volume Ideal for small volumes (e.g., 10 µL to 4 mL)[4]Suitable for a wide range of volumes, particularly larger volumes (>1 mL)
Removal Efficiency High (typically >95% removal of small molecules <1000 Da in a single pass)[1][2]High, but dependent on buffer volume, exchange frequency, and dialysis time.[6]
Protein Recovery High (typically >95%)[4]Generally high, but can be lower with dilute samples due to non-specific binding to the membrane.[6]
Sample Dilution Minimal, especially with spin formats.[2]Sample volume can increase due to osmosis if buffer osmolarity is not matched.[6]
Ease of Use Very simple; pre-packed columns are ready to use.[8]Simple procedure but requires more hands-on time for buffer changes.

Workflow for Selecting a Purification Method

The following diagram provides a logical workflow to help you decide on the most appropriate method for your experiment.

G start Start: Reaction Mixture Containing Unreacted this compound sample_vol What is your sample volume? start->sample_vol time_critical Is the purification time-critical? sample_vol->time_critical < 4-5 mL dialysis Use Dialysis sample_vol->dialysis > 4-5 mL desalting Use Desalting Spin Column time_critical->desalting Yes time_critical->dialysis No end_process Purified Sample desalting->end_process dialysis->end_process

Choosing a purification method.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Desalting Spin Column

This protocol is adapted for a typical 7K MWCO spin desalting column and should be adjusted according to the manufacturer's instructions for your specific product.

Materials:

  • Variable-speed bench-top microcentrifuge

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Microcentrifuge collection tubes (1.5 mL or as required for the column)

  • Your final desired buffer (equilibration buffer)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.[1]

  • Column Equilibration (Optional but Recommended for Buffer Exchange):

    • Place the column in a new collection tube.

    • Add 300-500 µL (or the volume specified by the manufacturer) of your desired final buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the buffer.

    • Repeat the equilibration step 2-3 times to ensure the original storage buffer is fully replaced.[1]

  • Sample Application and Purification:

    • Place the equilibrated column into a new, clean collection tube.

    • Remove the cap and slowly apply your reaction mixture to the center of the compacted resin. Ensure the sample volume is within the recommended range for the column size.[1]

    • Centrifuge the column at 1,500 x g for 2 minutes to collect your purified, desalted sample.[1]

  • Post-Purification:

    • The collected sample now contains your TCO-labeled biomolecule, free of unreacted this compound.

    • Discard the used desalting column. The purified sample is ready for downstream applications or storage.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of Labeled Protein Non-specific binding: The protein may be adsorbing to the column resin or dialysis membrane, especially at low concentrations.[6]- For desalting columns, ensure you are using a column with a low-binding resin.[4]- For dialysis with dilute samples (<0.1 mg/mL), consider adding a carrier protein like BSA to the sample to minimize loss.[6]- Ensure your protein of interest has a molecular weight at least 2-fold higher than the MWCO of the device.[6]
Protein Precipitation: The buffer exchange may have resulted in a buffer condition (e.g., pH, ionic strength) that causes your protein to precipitate.- Ensure the final buffer is compatible with your protein's stability.[9]- Perform a small-scale buffer exchange test first if you are unsure.
Inefficient Removal of Unreacted this compound Improper Column Use: Incorrect centrifugation speed or orientation can reduce desalting efficiency.[1]- Follow the manufacturer's protocol precisely for centrifugation speed and duration.[1]- For spin columns with a slanted resin bed, ensure the column is oriented correctly in the centrifuge rotor.[1]
Viscous Sample: High concentrations of glycerol or other viscous agents can hinder separation.[6]- Dilute the sample before loading it onto the column.[6]- Process a smaller volume of the sample in each column.[6]
Hydrophobic Interactions: The unreacted TCO reagent may have non-specific hydrophobic interactions with the column matrix or the protein itself.- If issues persist with standard desalting, consider a different purification method like dialysis with a compatible membrane. For some dyes, ion-exchange chromatography can be an alternative.[10]
Sample is More Dilute After Purification Incorrect Column Type: Using a gravity-flow desalting column will result in some dilution.- Use a spin-column format, which is designed to minimize sample dilution.[2]
Sample Volume Too Small: Applying a sample volume below the column's recommended minimum can lead to lower recovery and higher dilution.- If your sample volume is very small, you can add a "stacker" of buffer after the sample has absorbed into the resin to maximize recovery, as recommended by some manufacturers.[1]
Column is Clogged or Running Slowly Particulates in Sample: The reaction mixture may contain precipitated protein or other debris.- Centrifuge your sample at high speed (e.g., >10,000 x g) for 5-10 minutes before loading to pellet any aggregates. Carefully pipette the supernatant to apply to the column.[11]

References

Technical Support Center: Scaling Up TCO-PEG4-TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges you may encounter when scaling up TCO-PEG4-TCO reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound with tetrazines?

A1: The reaction between a trans-cyclooctene (TCO) moiety and a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[2] This bioorthogonal reaction is known for its exceptionally fast kinetics and high specificity, proceeding efficiently without the need for a catalyst.[1][3]

Q2: What is the role of the PEG4 linker in this compound?

A2: The polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the molecule.[4] It also provides a flexible and sufficiently long connection that can minimize steric hindrance, which is particularly beneficial when conjugating large biomolecules.[4][5]

Q3: What are the primary challenges when scaling up this compound reactions?

A3: Scaling up this compound reactions introduces several challenges that are less prominent at the lab scale. These include:

  • Increased potential for side reactions: The bifunctional nature of this compound can lead to the formation of oligomers or polymers, especially at higher concentrations.

  • Maintaining stoichiometric control: Ensuring a consistent molar ratio of reactants throughout a large volume can be difficult and critical for controlling the extent of crosslinking.

  • Homogeneous mixing: Achieving uniform mixing in a large reactor is more challenging and can impact reaction kinetics and product distribution.

  • Heat dissipation: Although the reaction is not highly exothermic, localized temperature increases can occur in large volumes, potentially affecting reactant stability.

  • Purification: Separating the desired product from unreacted linkers, oligomeric side products, and other impurities is more complex at a larger scale.

Q4: How does the bifunctional nature of this compound impact scale-up?

A4: The presence of two TCO groups allows for the crosslinking of molecules functionalized with tetrazines. At a small scale, this can be controlled to form well-defined conjugates. However, during scale-up, the increased concentration and potential for non-uniform mixing can lead to uncontrolled polymerization, resulting in a heterogeneous mixture of products with varying sizes and compositions. This can manifest as dimers, oligomers, or even larger aggregates.[6] Careful control over stoichiometry and reaction conditions is crucial to minimize these unwanted side reactions.[6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield of Desired Product Suboptimal Stoichiometry: Incorrect molar ratio of this compound to tetrazine-functionalized molecules.Empirically optimize the molar ratio for your specific system. A slight excess of one reactant may be beneficial, but a large excess of the bifunctional linker can promote oligomerization.[7]
Incomplete Reaction: Insufficient reaction time or low reactant concentration.Monitor the reaction progress using an appropriate analytical technique (e.g., UV-Vis spectroscopy to track the disappearance of the tetrazine absorbance around 520-540 nm).[1] Consider increasing the reaction time or reactant concentrations, but be mindful of the increased risk of side reactions at higher concentrations.
Degradation of Reactants: TCO can isomerize to the less reactive cis-cyclooctene (CCO), especially with exposure to light and heat. Tetrazines can also degrade in aqueous media.Use fresh, high-quality reagents. Store TCO-containing compounds in the dark and at low temperatures.[8] Prepare solutions immediately before use.
Formation of High Molecular Weight Aggregates/Precipitates Uncontrolled Polymerization: High reactant concentrations, improper stoichiometry, or poor mixing leading to localized areas of high this compound concentration.Carefully control the molar ratio of reactants. Consider a staged addition of the this compound linker to maintain a low instantaneous concentration. Ensure efficient and uniform mixing throughout the reaction vessel.
Poor Solubility: The resulting conjugate or oligomers may have limited solubility in the reaction buffer.The PEG4 linker generally improves solubility, but for very large conjugates, you may need to optimize the buffer composition. Consider adding solubility-enhancing excipients, but ensure they do not interfere with the reaction.
Inconsistent Batch-to-Batch Results Variability in Raw Materials: Differences in the purity or reactivity of this compound or tetrazine starting materials.Source high-purity reagents and perform quality control checks on incoming materials.
Poor Process Control: Inconsistent mixing, temperature fluctuations, or inaccurate dosing of reactants between batches.Implement robust process controls for mixing speed, temperature, and reactant addition rates. Utilize calibrated equipment for accurate measurements.
Inefficient Heat and Mass Transfer: As the scale increases, heat and mass transfer limitations can lead to non-uniform reaction conditions.Ensure the reactor is appropriately designed for the scale of the reaction to allow for efficient heat exchange and mixing.
Difficulty in Purifying the Final Product Presence of Oligomeric Side Products: Unwanted polymers formed during the reaction can be difficult to separate from the desired product, especially if they are of similar size.Optimize the reaction conditions to minimize the formation of oligomers. Utilize high-resolution purification techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with appropriate molecular weight cut-offs.
Residual Unreacted Linker: Excess this compound can be challenging to remove completely.After the initial conjugation, consider adding a scavenger molecule (a small molecule with a tetrazine group) to react with any remaining TCO groups on the unreacted linker, making it easier to separate during purification.

Data Presentation

Table 1: Key Parameters for TCO-Tetrazine Ligation

ParameterRecommended Range/ValueNotes
pH 6.0 - 9.0The reaction is generally robust across this pH range.[7]
Temperature Room Temperature (20-25°C)The reaction is typically fast at room temperature.[7]
Stoichiometry (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of the monofunctional tetrazine reagent is often recommended to drive the reaction to completion and minimize residual bifunctional TCO linker.[7] This should be empirically determined.
Solvent Aqueous buffers (e.g., PBS)The PEG4 linker enhances aqueous solubility.[4] Stock solutions of reactants are often prepared in organic solvents like DMSO or DMF.[9]

Table 2: Second-Order Rate Constants for Selected Tetrazine-TCO Reactions

Tetrazine ReactantTCO ReactantRate Constant (k₂) (M⁻¹s⁻¹)Reference
MethyltetrazineTCO~1 - 2000[2]
3,6-di-(2-pyridyl)-s-tetrazineTCO> 800[1]
Biotin-PEG4-MeTzTCOHigh (specific value depends on conditions)[10]
Tetrazine-Fluorophore ConjugateTCO-Antibody~6,000[11]

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and TCO, as well as the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale this compound Crosslinking

  • Reactant Preparation:

    • Dissolve the tetrazine-functionalized molecule(s) in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the tetrazine-functionalized molecule(s).

    • While stirring, add the desired molar equivalents of the this compound stock solution. For initial experiments, a 1:2 molar ratio of this compound to the tetrazine-functionalized molecule is a common starting point.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours.[12]

  • Monitoring:

    • Monitor the reaction progress by observing the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520-540 nm.[1]

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove unreacted starting materials and small molecule byproducts.[1]

Protocol 2: Considerations for Scaling Up this compound Reactions

  • Process Development:

    • Before scaling up, perform small-scale experiments to optimize the stoichiometry, concentration, temperature, and reaction time.

  • Reactant Addition:

    • For larger volumes, consider a controlled, slow addition of the this compound solution to the reaction mixture containing the tetrazine-functionalized molecule. This can help to maintain a low instantaneous concentration of the crosslinker and minimize polymerization.

  • Mixing:

    • Ensure the reaction vessel is equipped with an appropriate agitation system to provide efficient and homogeneous mixing throughout the entire volume.

  • Temperature Control:

    • Use a jacketed reactor or other temperature control system to maintain a consistent temperature throughout the reaction.

  • Scale-Down Model:

    • Develop a representative scale-down model of the large-scale process to facilitate troubleshooting and optimization studies.

  • Purification Strategy:

    • For large-scale purification, tangential flow filtration (TFF) is often more practical than SEC for buffer exchange and removal of small molecule impurities. A subsequent high-resolution chromatography step (e.g., SEC or ion exchange) may be necessary to separate the desired product from oligomers.

Visualizations

G General Workflow for this compound Crosslinking cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Monitoring & Purification Tetrazine_Molecule Tetrazine-Functionalized Molecule(s) in Buffer Mix Combine Reactants with Controlled Addition & Mixing Tetrazine_Molecule->Mix TCO_Linker This compound in DMSO TCO_Linker->Mix Incubate Incubate at Room Temp (1-2 hours) Mix->Incubate Monitor Monitor Reaction Progress (UV-Vis Spectroscopy) Incubate->Monitor Purify Purify Conjugate (e.g., SEC, TFF) Monitor->Purify Final_Product Characterize Final Product Purify->Final_Product

Caption: A general experimental workflow for crosslinking with this compound.

G Troubleshooting Logic for Low Product Yield Start Low Yield of Desired Product Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Reaction_Time Increase Reaction Time? Check_Stoichiometry->Check_Reaction_Time Correct Optimize_Stoichiometry Optimize Molar Ratios Check_Stoichiometry->Optimize_Stoichiometry Incorrect Check_Reagent_Quality Assess Reagent Quality Check_Reaction_Time->Check_Reagent_Quality No Increase_Time Extend Incubation Check_Reaction_Time->Increase_Time Yes Use_Fresh_Reagents Use Fresh Reagents Check_Reagent_Quality->Use_Fresh_Reagents Degraded Success Yield Improved Optimize_Stoichiometry->Success Increase_Time->Success Use_Fresh_Reagents->Success

Caption: A decision-making workflow for troubleshooting low product yield.

References

Technical Support Center: Minimizing Non-Specific Binding of TCO-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding of TCO-PEG4-TCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what is it used for?

A this compound conjugate is a bifunctional crosslinking reagent. It consists of two trans-cyclooctene (TCO) groups connected by a 4-unit polyethylene glycol (PEG) spacer. TCO is a reactive group that readily participates in bioorthogonal "click chemistry" reactions with tetrazine-labeled molecules. This allows for the specific and efficient covalent linking of two different molecular entities in a biological system. Common applications include protein-protein interaction studies, antibody-drug conjugation, and proximity labeling assays.

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding (NSB) with this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: The TCO group itself has a degree of hydrophobicity, which can lead to non-specific interactions with hydrophobic regions of proteins or cell membranes.[1]

  • Ionic Interactions: If the conjugate or target molecules have charged regions, they can interact non-specifically with oppositely charged surfaces or biomolecules.

  • Conjugate Aggregation: At high concentrations or in suboptimal buffer conditions, this compound conjugates can form aggregates, which are prone to non-specific sticking.[1]

  • Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on surfaces (e.g., microplates, beads) or cells can lead to high background signals.[1]

Q3: How does the PEG4 spacer help in reducing non-specific binding?

The polyethylene glycol (PEG) spacer plays a crucial role in minimizing non-specific binding in several ways:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that creates a hydration shell around the TCO moieties. This "shield" helps to mask the hydrophobic character of the TCO group, reducing its tendency to interact non-specifically with other hydrophobic molecules.[1]

  • Reduced Steric Hindrance: The flexible PEG4 linker provides spatial separation between the two TCO groups and any conjugated biomolecules, which can improve accessibility for the target tetrazine-labeled molecules and reduce steric hindrance.

  • Improved Solubility: The PEG spacer enhances the aqueous solubility of the conjugate, which can help prevent aggregation.[2]

Troubleshooting Guides

Issue 1: High Background Signal in Your Assay

High background signal is a common problem that can obscure your specific signal.

Potential Cause Troubleshooting Steps
Suboptimal Blocking Optimize your blocking buffer. There is no universal blocking agent, and the best choice depends on your specific system.[3][4] See the "Comparison of Common Blocking Agents" table below for guidance. Increase the blocking time and/or concentration of the blocking agent.
Excess Conjugate Concentration Titrate the concentration of your this compound conjugate to find the optimal balance between specific signal and background noise. Start with a lower concentration and incrementally increase it.[1]
Insufficient Washing Increase the number and duration of wash steps after incubation with the conjugate.[1] Include a non-ionic detergent, such as Tween-20 (0.05-0.1%), in your wash buffer to help disrupt non-specific hydrophobic interactions.[5]
Hydrophobic Interactions In addition to using detergents in your wash buffer, consider adding a protein-based blocking agent like BSA to your reaction buffer to compete for non-specific hydrophobic binding sites.
Conjugate Aggregation Centrifuge your reconstituted this compound solution to pellet any aggregates before use. Prepare fresh dilutions for each experiment.[1]
Issue 2: Low or No Specific Signal

A weak or absent specific signal can be equally problematic.

Potential Cause Troubleshooting Steps
Inefficient Conjugation Verify the reactivity of your TCO and tetrazine reagents. TCO can isomerize to its less reactive cis-cyclooctene form over time. Ensure proper storage conditions (-20°C, protected from light).[1] Optimize the stoichiometry of your this compound conjugate and tetrazine-labeled molecules. A slight excess of one component may be beneficial.
Steric Hindrance The PEG4 spacer is designed to reduce steric hindrance, but if you are working with very large biomolecules, consider a longer PEG spacer if available.
Incorrect Buffer Conditions Ensure the pH of your reaction buffer is within the optimal range for the TCO-tetrazine reaction (typically pH 6.5-7.5).[1] Avoid buffers containing primary amines (e.g., Tris) if you are using NHS ester chemistry to attach the this compound to your molecule of interest.

Data Presentation

Comparison of Common Blocking Agents

While direct quantitative comparisons for this compound are limited in the literature, the following table provides a general overview of commonly used blocking agents and their typical working concentrations for immunoassays, which can be adapted for experiments using TCO conjugates.[3][4][6]

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Common and effective for reducing hydrophobic interactions.[1]Can contain impurities that may interfere with some assays.
Casein/Non-fat Dry Milk 1-5% (w/v)Inexpensive and often more effective than BSA.[3][4]May contain endogenous biotin and phosphoproteins that can cause interference.
Normal Serum 5-10% (v/v)Can be very effective, especially when using a serum from the same species as the secondary antibody.[1]Can be expensive and may contain cross-reactive antibodies.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations for specific applications, often protein-free.Can be more expensive than individual components.
Tween-20 0.05-0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions.[5]Can disrupt some protein-protein interactions if used at high concentrations.

Experimental Protocols

Protocol 1: General Procedure for Antibody-TCO Conjugation

This protocol describes the labeling of a primary amine-containing antibody with a this compound-NHS ester.

  • Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-8.0). Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Allow the this compound-NHS ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO reagent using a desalting column or dialysis.

Protocol 2: Cell Surface Crosslinking with this compound

This protocol outlines a general workflow for crosslinking two different cell surface proteins that have been labeled with tetrazines.

  • Cell Preparation: Culture cells to the desired confluency.

  • Tetrazine Labeling: Label your target cell surface proteins with their respective tetrazine-modified ligands or antibodies according to your established protocols.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound tetrazine reagents.

  • Crosslinking Reaction: Prepare a working solution of this compound in a suitable buffer (e.g., PBS). A starting concentration of 10-100 µM is recommended, but this should be optimized. Add the this compound solution to the cells and incubate for 30-60 minutes at 4°C to minimize internalization.

  • Quenching (Optional): To quench any unreacted TCO groups, you can add a small molecule tetrazine.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess crosslinker.

  • Cell Lysis and Analysis: Lyse the cells and proceed with your downstream analysis (e.g., immunoprecipitation, western blotting) to detect the crosslinked protein complexes.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Crosslinking cluster_prep Preparation cluster_reaction Crosslinking cluster_analysis Analysis A Label Target 1 with Tetrazine-A C Add this compound Conjugate A->C B Label Target 2 with Tetrazine-B B->C D Incubate to form Crosslink C->D E Wash to Remove Excess Reagent D->E F Lyse Cells E->F G Analyze Crosslinked Complex (e.g., IP, Western Blot) F->G

Caption: A general experimental workflow for cell surface protein crosslinking using a this compound conjugate.

troubleshooting_logic Troubleshooting Logic for High Non-Specific Binding Start High Background Signal Observed Q1 Is Blocking Optimized? Start->Q1 Action1 Test Different Blocking Agents (BSA, Casein, etc.) Increase Blocking Time/Concentration Q1->Action1 No Q2 Is Conjugate Concentration Too High? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Titrate Conjugate Concentration Downwards Q2->Action2 Yes Q3 Are Washing Steps Sufficient? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q3 Action3 Increase Number and Duration of Washes Add Detergent (e.g., Tween-20) to Wash Buffer Q3->Action3 No End Reduced Background Signal Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: A logical decision tree for troubleshooting high non-specific binding in experiments with this compound conjugates.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of TCO-PEG4-TCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the choice and quality of linker molecules are paramount to the efficacy and reproducibility of novel therapeutics and diagnostics. The TCO-PEG4-TCO conjugate, a homobifunctional linker, is a key player in the realm of "click chemistry," specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (iEDDA) reactions. Its trans-cyclooctene (TCO) reactive groups offer rapid and specific conjugation to tetrazine-functionalized molecules under biocompatible conditions. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

This guide provides a comprehensive overview of the analytical methods for characterizing this compound conjugates, offering a comparison with alternative linkers and presenting supporting experimental data and protocols.

Performance Comparison: this compound vs. Alternative Linkers

The selection of a bifunctional linker is a critical decision in the design of bioconjugates. This compound offers distinct advantages in terms of reaction kinetics and specificity compared to more traditional linkers such as those based on N-hydroxysuccinimide (NHS) esters (e.g., SMCC) or dibenzocyclooctyne (DBCO) moieties.

FeatureThis compoundHomobifunctional NHS Esters (e.g., BS3)Heterobifunctional (e.g., SMCC)DBCO-based Linkers
Reaction Chemistry Inverse Electron-Demand Diels-Alder (iEDDA) with TetrazinesAmine-reactive coupling with primary amines (e.g., lysines)Amine-reactive (NHS ester) and sulfhydryl-reactive (maleimide)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides
Reaction Kinetics Very fast (up to 10^6 M⁻¹s⁻¹)ModerateModerateFast, but generally slower than iEDDA
Specificity High (bioorthogonal)Low (reacts with available primary amines)Moderate (targets specific amino acid residues)High (bioorthogonal)
Biocompatibility Excellent (catalyst-free)GoodGoodExcellent (catalyst-free)
Stability of Linkage Stable dihydropyridazineStable amide bondStable amide and thioether bondsStable triazole
Aqueous Solubility High (due to PEG4 spacer)VariableVariableModerate to high (can be enhanced with PEG spacers)

Experimental Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of this compound conjugates to ensure identity, purity, and stability. The following workflow outlines the key analytical stages.

A general experimental workflow for the characterization of this compound conjugates.

Key Analytical Methods and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, confirming the presence of the TCO and PEG moieties and their connectivity.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Expected chemical shifts (in CDCl₃):

      • TCO protons: ~5.5-5.7 ppm (olefinic), 1.2-2.5 ppm (aliphatic).

      • PEG protons: ~3.6-3.7 ppm (repeating -OCH₂CH₂- units).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm.

    • Expected chemical shifts (in CDCl₃):

      • TCO carbons: ~130-135 ppm (olefinic), 20-40 ppm (aliphatic).

      • PEG carbons: ~70 ppm.

  • Data Analysis: Integrate the proton signals to confirm the ratio of TCO to PEG protons. Analyze the carbon spectrum to identify all expected carbon environments. A recent study highlights that in standard ¹H NMR, the natural abundance of ¹³C can lead to satellite peaks for the repeating PEG units, which can be used for accurate molecular weight and conjugation efficiency determination[1][2].

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the this compound conjugate, confirming its identity and assessing the presence of impurities.

Experimental Protocol for MALDI-TOF MS:

  • Matrix Selection: A common matrix for PEG analysis is α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB)[3].

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water with 0.1% TFA).

    • Dissolve the this compound conjugate in a compatible solvent to a concentration of approximately 1 mg/mL.

    • Mix the sample and matrix solutions in a 1:1 to 1:10 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Instrumentation: Use a MALDI-TOF mass spectrometer in positive ion reflector mode.

  • Data Acquisition: Acquire spectra, ensuring proper calibration of the instrument.

  • Data Analysis: The resulting spectrum should show a peak corresponding to the molecular weight of the this compound conjugate, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The expected molecular weight for C₂₄H₄₀O₆ is approximately 440.57 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any impurities. Both reverse-phase (RP-HPLC) and size-exclusion (SEC-HPLC) can be utilized.

Experimental Protocol for RP-HPLC:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. For example, 5% to 95% B over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 214 nm and/or 254 nm.

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area in the chromatogram. Most commercial this compound linkers have a purity of >95%[4][5][6][7].

Conclusion

The robust characterization of this compound conjugates is crucial for their successful application in bioconjugation. A combination of NMR for structural verification, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a comprehensive analytical toolkit. When compared to traditional bifunctional linkers, this compound offers superior reaction kinetics and specificity, making it an excellent choice for the development of next-generation bioconjugates where precise control and high efficiency are required. The detailed protocols provided in this guide serve as a starting point for researchers to establish reliable and reproducible analytical methods for these important reagents.

References

A Head-to-Head Comparison of TCO-PEG4-TCO and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the linker that connects the targeting moiety to the therapeutic payload. The choice of this linker is critical, profoundly influencing the conjugate's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. Among the advanced linker technologies, those incorporating polyethylene glycol (PEG) chains have become indispensable for their ability to enhance the physicochemical properties of bioconjugates.

This guide provides an objective comparison of TCO-PEG4-TCO, a bifunctional linker utilizing the rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry," with other common PEG linkers. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows to aid in the rational selection of linkers for your research and development endeavors.

The Role of PEG Linkers in Bioconjugation

PEG linkers are hydrophilic, flexible spacers that offer several advantages in the design of complex biologics[1][2]. Their primary benefits include:

  • Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate the tendency of the final conjugate to aggregate, which is crucial for formulation and in vivo stability[][4].

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a conjugate, which can reduce renal clearance and extend its circulation half-life, leading to greater accumulation in target tissues[5][6].

  • Reduced Immunogenicity: The PEG chain can shield the payload and other components of the conjugate from the immune system, potentially lowering the risk of an immune response[5].

  • Minimized Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of both the targeting moiety and the payload[7][8].

This compound: Harnessing the Power of Click Chemistry

This compound is a homobifunctional linker featuring two trans-cyclooctene (TCO) groups connected by a four-unit PEG spacer. The TCO moiety is the key to its functionality, enabling extremely fast and specific conjugation to molecules containing a tetrazine (Tz) group via the iEDDA reaction[6][9]. This reaction is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes[9].

The key features of the TCO-tetrazine ligation are:

  • Unprecedented Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹[9][10]. This allows for efficient conjugation even at very low concentrations of reactants.

  • Biocompatibility: The reaction occurs under mild, physiological conditions (aqueous buffer, room temperature or 37°C) and does not require cytotoxic copper catalysts, which are necessary for the conventional CuAAC "click" reaction[9].

  • High Specificity: The TCO and tetrazine groups are highly selective for each other, preventing off-target reactions with other functional groups found in biological systems[9].

Data Presentation: A Comparative Analysis of Linker Performance

The selection of a linker involves a trade-off between reaction kinetics, stability, and the overall impact on the conjugate's properties. While a single head-to-head study comparing all linker types is not available, the following tables summarize key performance data from various sources to facilitate a comparative analysis.

Table 1: Comparison of Reaction Kinetics for Different Bioorthogonal Chemistries

Click Chemistry TypeReactive PartnersTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
iEDDA TCO + Tetrazine ~10³ - 10⁶ [6][11]Extremely fast, catalyst-free, highly bioorthogonalTCO can be susceptible to isomerization[12][13]
SPAACDBCO + Azide~1[1]Catalyst-free, good bioorthogonalitySlower kinetics than iEDDA
CuAACTerminal Alkyne + Azide~10² - 10³Fast and efficientRequires cytotoxic copper catalyst

Data is compiled from multiple sources and reaction conditions may vary.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PropertyShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG12, PEG24)Observations and Data Highlights
Plasma Clearance FasterSlowerIncreasing PEG chain length from 2 to 24 units in an ADC linker led to a progressive decrease in plasma clearance in mice[1].
Tumor Exposure LowerHigherADCs with 8, 12, and 24 PEG units showed significantly higher tumor exposure compared to those with 2 and 4 PEG units[1].
In Vivo Efficacy ModerateImprovedIn a xenograft model, ADCs with 8, 12, and 24 PEG units resulted in a 75-85% reduction in tumor weight, compared to 35-45% for ADCs with 2 and 4 PEG units[1].
In Vitro Cytotoxicity (IC₅₀) Potentially Higher PotencyPotentially Lower PotencyA study on affibody-drug conjugates showed that increasing PEG length from 0 to 10 kDa reduced in vitro cytotoxicity by up to 22-fold, likely due to steric hindrance[14].
Solubility/Aggregation GoodExcellentLonger PEG chains are generally more effective at solubilizing hydrophobic payloads and preventing ADC aggregation[4][].

This table summarizes general trends observed in preclinical studies. The optimal PEG length is context-dependent and should be empirically determined.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of different linkers. Below are protocols for key experiments in the development and characterization of bioconjugates.

Protocol 1: Antibody Conjugation with a TCO-PEG-NHS Ester

This protocol describes the conjugation of a TCO-PEG-NHS ester to the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • TCO-PEG4-NHS ester (or other TCO-PEG-NHS variant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4), following the manufacturer's instructions.

  • Characterization: Determine the concentration of the purified TCO-labeled antibody using a protein concentration assay (e.g., BCA or Nanodrop).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a simple method to determine the average number of drug molecules conjugated to each antibody.

Principle: This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima (e.g., 280 nm for the antibody and another wavelength for the drug)[][16][17].

Materials:

  • Purified ADC sample

  • Unconjugated antibody

  • Free drug-linker

  • UV/Vis Spectrophotometer

  • Quartz cuvettes or UV-transparent microplate

Procedure:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at 280 nm and at the maximum absorbance wavelength of the drug (λ_max).

  • Measure ADC Absorbance: Record the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the drug's λ_max (A_λmax).

  • Calculate Concentrations:

    • Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample using the following simultaneous equations:

      • A₂₈₀ = ε_Ab,₂₈₀ * [Ab] + ε_Drug,₂₈₀ * [Drug]

      • A_λmax = ε_Ab,λ_max * [Ab] + ε_Drug,λ_max * [Drug]

  • Calculate DAR:

    • DAR = [Drug] / [Ab]

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a common method for assessing the potency of an ADC on cancer cell lines.

Materials:

  • Target cancer cell line (expressing the target antigen) and a control cell line (low or no expression)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for a period that allows for the ADC to internalize and the payload to exert its effect (typically 72-120 hours).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Signal Measurement:

    • For MTT: Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mandatory Visualization

experimental_workflow cluster_conjugation Step 1: ADC Synthesis cluster_characterization Step 2: Characterization cluster_evaluation Step 3: Functional Evaluation Ab Antibody Linker TCO-PEG4-NHS Payload Tetrazine-Payload Conj1 Antibody-TCO Conjugation Conj2 Click Reaction ADC Purified ADC DAR DAR Analysis (UV/Vis, HIC) Purity Purity/Aggregation (SEC) InVitro In Vitro Cytotoxicity (IC50) InVivo In Vivo Efficacy (Xenograft Model)

adc_moa cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC 1. ADC Circulates and Binds to Antigen Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Binding Endosome 3. Trafficking to Lysosome Internalization->Endosome Lysosome 4. Linker Cleavage & Payload Release Endosome->Lysosome Payload 5. Payload Binds to Intracellular Target (e.g., Microtubules) Lysosome->Payload Apoptosis 6. Cell Cycle Arrest & Apoptosis Payload->Apoptosis

pretargeting_workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Imaging/Therapy Inject_Ab Inject TCO-Antibody Accumulation Antibody Accumulates at Tumor Site Inject_Ab->Accumulation 24-72 hours Clearance Unbound Antibody Clears from Circulation Accumulation->Clearance Click In Vivo Click Reaction at Tumor Site Accumulation->Click Bioorthogonal Ligation Inject_Tz Inject Radiolabeled Tetrazine Inject_Tz->Click Rapid Imaging PET/SPECT Imaging Click->Imaging

Conclusion

The this compound linker and its heterobifunctional counterparts represent a powerful class of tools for bioconjugation, driven by the exceptionally fast and bioorthogonal TCO-tetrazine iEDDA reaction. The inclusion of the PEG4 spacer enhances hydrophilicity and provides optimal spacing, contributing to the favorable properties of the resulting conjugates.

The choice of a linker is a critical decision in the design of targeted therapeutics. While TCO-based linkers offer a significant advantage in terms of reaction kinetics, the optimal linker strategy depends on a multifactorial analysis of the antibody, the payload, and the desired therapeutic outcome. Longer PEG chains may be beneficial for improving the pharmacokinetic profile of ADCs with hydrophobic payloads, although this can sometimes come at the cost of reduced in vitro potency. Ultimately, the empirical evaluation of a panel of linkers, using the standardized protocols outlined in this guide, is essential for the successful development of next-generation bioconjugates.

References

A Head-to-Head Comparison: TCO-PEG4-TCO vs. DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient coupling of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal of bioorthogonal "click chemistry" reactions, those involving trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) moieties have gained significant traction. This guide provides an objective, data-driven comparison of TCO-PEG4-TCO and DBCO-containing linkers, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their bioconjugation strategies.

The core of this comparison lies in the reactivity of the TCO and DBCO functional groups. TCO reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction renowned for its exceptionally fast kinetics.[1][2] In contrast, DBCO reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC), which is also highly efficient and bioorthogonal but generally exhibits slower reaction rates than the TCO-tetrazine ligation.[3][4] The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer in these linkers serves to enhance aqueous solubility, reduce steric hindrance, and minimize non-specific binding.[5][6]

Quantitative Comparison of Key Performance Parameters

To facilitate a clear comparison, the following tables summarize the key quantitative data for TCO and DBCO-based bioconjugation chemistries.

ParameterTCO (with Tetrazine)DBCO (with Azide)Key Considerations
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Both are bioorthogonal and proceed without a catalyst.
Reaction Partners TetrazineAzideBoth partners can be readily introduced into biomolecules.
Reaction Product DihydropyridazineTriazoleBoth form stable covalent linkages.[1][7]

Table 1: General Characteristics of TCO and DBCO Bioconjugation Chemistries.

ParameterTCO-Tetrazine LigationDBCO-Azide CycloadditionReference(s)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶ - 10⁷~0.6 - 1.0[3][8][9]
Reaction Time Often complete within minutesTypically less than 12 hours, can be longer[10][11]

Table 2: Reaction Kinetics of TCO and DBCO Chemistries. The exceptionally high second-order rate constant of the TCO-tetrazine reaction allows for rapid conjugation even at low concentrations of reactants.

ParameterTCO-LinkerDBCO-LinkerReference(s)
Aqueous Solubility Enhanced by PEG4 spacerEnhanced by PEG4 spacer[5][6]
Stability in Serum TCO can undergo isomerization to the less reactive cis-cyclooctene (CCO) form. 75% of TCO on an antibody remained reactive after 24 hours in vivo.The triazole linkage is generally stable. The DBCO moiety can have a half-life of ~71 minutes in the presence of glutathione (GSH).[2][12][13]
Non-Specific Binding The hydrophilicity of the PEG4 spacer helps to mitigate non-specific interactions.The hydrophobic nature of the DBCO group can contribute to non-specific binding, though this is reduced by the PEG4 linker.[5][14]

Table 3: Physicochemical Properties and Stability. The PEG4 spacer plays a crucial role in improving the overall performance of both linker types in biological systems.

Visualizing the Chemistries and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures, reaction mechanisms, and a general experimental workflow.

cluster_TCO TCO-PEG4-NHS Ester cluster_DBCO DBCO-PEG4-NHS Ester TCO DBCO

Figure 1: Chemical Structures of TCO-PEG4-NHS Ester and DBCO-PEG4-NHS Ester. These structures feature the reactive moieties for bioconjugation and an NHS ester for coupling to primary amines on biomolecules.

cluster_TCO TCO-Tetrazine Ligation (iEDDA) cluster_DBCO DBCO-Azide Cycloaddition (SPAAC) Biomolecule-TCO Biomolecule-TCO Biomolecule-Linker-Tetrazine-Probe Bioconjugate Biomolecule-TCO->Biomolecule-Linker-Tetrazine-Probe + Tetrazine-Probe Tetrazine-Probe Tetrazine-Probe Biomolecule-DBCO Biomolecule-DBCO Biomolecule-Linker-Azide-Probe Bioconjugate Biomolecule-DBCO->Biomolecule-Linker-Azide-Probe + Azide-Probe Azide-Probe Azide-Probe

Figure 2: Reaction Schemes for TCO and DBCO Bioconjugation. The diagrams illustrate the coupling of a TCO-modified biomolecule with a tetrazine probe and a DBCO-modified biomolecule with an azide probe.

A Prepare Biomolecule C Labeling Reaction (Biomolecule + Linker) A->C B Prepare Linker Stock Solution (TCO-PEG4-NHS or DBCO-PEG4-NHS) B->C D Quench Reaction C->D E Purify Labeled Biomolecule D->E G Click Reaction (Labeled Biomolecule + Probe) E->G F Prepare Probe Stock Solution (Tetrazine or Azide) F->G H Purify Final Bioconjugate G->H

Figure 3: General Experimental Workflow for Bioconjugation. This workflow outlines the key steps from biomolecule preparation to the purification of the final conjugate.

Experimental Protocols

The following are representative protocols for the labeling of a protein with TCO-PEG4-NHS ester and DBCO-PEG4-NHS ester, followed by the respective click reactions.

Protocol 1: Labeling of a Protein with TCO-PEG4-NHS Ester and Tetrazine Ligation

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Tetrazine-functionalized molecule of interest

  • Desalting columns or size-exclusion chromatography (SEC) for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO immediately before use.[15]

    • Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO or aqueous buffer).[10]

  • Protein Preparation:

    • Exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[15]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution.[15] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[15]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.[15]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

  • Purification of the TCO-Labeled Protein:

    • Remove excess, unreacted TCO-PEG4-NHS ester using a desalting column or SEC.[15]

  • Tetrazine Ligation (iEDDA Click Reaction):

    • To the purified TCO-labeled protein, add a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule.[15]

    • Incubate the reaction for 30-120 minutes at room temperature or 4°C.[10] The reaction is often complete within minutes due to the fast kinetics.[16]

  • Purification of the Final Conjugate:

    • If necessary, purify the final bioconjugate from excess tetrazine reagent using a desalting column or SEC.

Protocol 2: Labeling of a Protein with DBCO-PEG4-NHS Ester and Azide Cycloaddition

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Azide-functionalized molecule of interest

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.[17]

    • Prepare the azide-containing sample in the Reaction Buffer.[11]

  • Protein Preparation:

    • Prepare the protein at a concentration of 1-5 mg/mL in the Reaction Buffer.[18]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution.[11]

    • Incubate at room temperature for 60 minutes.[7]

  • Quenching the Reaction:

    • Add Tris buffer to a final concentration of 50-100 mM to quench the unreacted DBCO-NHS ester.[7]

    • Incubate for 15 minutes.[7]

  • Purification of the DBCO-Labeled Protein:

    • Remove the excess DBCO-NHS ester using a desalting column or dialysis.[7] The DBCO-functionalized protein can be stored at -20°C for up to a month.[7]

  • Azide Cycloaddition (SPAAC Click Reaction):

    • Mix the DBCO-functionalized protein with a 1.5 to 3-fold molar excess of the azide-modified molecule.[11]

    • Incubate the reaction. Typical reaction times are less than 12 hours; however, incubating for longer or overnight at 4°C can improve efficiency.[11][17]

  • Purification of the Final Conjugate:

    • Remove the unreacted azide-modified molecule using liquid chromatography (e.g., reverse phase HPLC, ion exchange HPLC) or a desalting column.[17]

Conclusion

The choice between this compound and DBCO-based linkers for bioconjugation depends on the specific requirements of the application. For experiments demanding extremely rapid kinetics, such as in vivo pre-targeting applications or the labeling of low-abundance molecules, the TCO-tetrazine ligation is the superior choice due to its unparalleled reaction speed.[1][19] However, the DBCO-azide SPAAC reaction offers a robust and highly efficient alternative with excellent stability of the resulting triazole linkage, making it well-suited for a wide range of bioconjugation applications where reaction times of a few hours are acceptable.[7][11] The inclusion of the PEG4 spacer in both types of linkers is a critical design element that enhances their performance in aqueous environments by improving solubility and reducing non-specific binding.[5][6] By understanding the distinct advantages and characteristics of each chemistry, researchers can select the optimal linker to achieve their desired bioconjugation outcomes.

References

A Head-to-Head Battle of Bioorthogonal Chemistries: TCO-PEG4-TCO versus SPAAC Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount to experimental success. This guide provides an objective comparison of the reaction kinetics of Trans-Cyclooctene (TCO)-PEG4-TCO with tetrazine and the widely used Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by quantitative data and detailed experimental protocols.

The inverse-electron demand Diels-Alder (IEDDA) reaction between a TCO group and a tetrazine is renowned for its exceptionally fast kinetics.[1][2][3] In contrast, SPAAC, which involves the reaction of a strained cyclooctyne with an azide, offers a broader range of reactivities depending on the specific cyclooctyne structure.[4][5] This comparison will delve into the quantitative differences in their reaction rates, providing a clear framework for selecting the optimal chemistry for applications such as live cell imaging, drug delivery, and proteomics.

Reaction Kinetics: A Quantitative Comparison

The efficiency of a bioorthogonal reaction is best described by its second-order rate constant (k₂). The following table summarizes the reported k₂ values for the TCO-tetrazine ligation and various commonly employed SPAAC reactions.

ReactionReactantsSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Reaction Conditions
TCO-Tetrazine Ligation (IEDDA) TCO & Tetrazine~800 - 3.3 x 10⁶Aqueous media, 20-37°C
TCO & Methyl-substituted tetrazine~1000Aqueous media
TCO-OH & 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine210PBS, pH 7.4, 37°C
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCN & Primary/Secondary Azide0.012 - 0.024NMR Study
ADIBO & Primary Azide0.90NMR Study
ADIBO & Secondary Azide0.25NMR Study
ADIBO & Tertiary Azide4.7 x 10⁻⁶NMR Study
DBCO & Azide~1 - 2General

Note: Reaction rates are influenced by factors such as the specific structure of the reactants, solvent, and temperature.[6]

As evidenced by the data, the TCO-tetrazine reaction exhibits significantly faster kinetics, with rate constants that are several orders of magnitude higher than those of common SPAAC reactions.[1][7] This rapid reactivity makes the TCO-tetrazine ligation particularly well-suited for applications requiring fast conjugation at low concentrations.[8]

Reaction Mechanisms and Workflows

To visualize the underlying chemical transformations and a typical experimental workflow for determining reaction kinetics, the following diagrams are provided.

G cluster_IEDDA TCO-Tetrazine Reaction (IEDDA) TCO TCO (trans-cyclooctene) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState + Tetrazine Tetrazine Tetrazine Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine - N₂ Nitrogen N₂ Gas

TCO-Tetrazine Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanism.

G cluster_SPAAC SPAAC Reaction Cyclooctyne Cyclooctyne (e.g., DBCO, BCN) TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState + Azide Azide Azide Azide->TransitionState Triazole Triazole Adduct TransitionState->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Mechanism.

G cluster_Workflow Kinetic Analysis Workflow Prep Prepare Reactant Solutions (e.g., TCO-PEG4-TCO, Azide/Tetrazine) Mixing Rapid Mixing (Stopped-Flow Apparatus) Prep->Mixing Monitoring Monitor Reaction Progress (e.g., UV-Vis Absorbance, Fluorescence) Mixing->Monitoring Data Acquire Time-Course Data Monitoring->Data Analysis Data Analysis (Pseudo-First-Order Kinetics) Data->Analysis k2 Calculate Second-Order Rate Constant (k₂) Analysis->k2

General Experimental Workflow for Determining Reaction Kinetics.

Experimental Protocols

The determination of second-order rate constants is crucial for comparing the kinetics of different bioorthogonal reactions. Below are detailed protocols for determining these constants using stopped-flow spectrophotometry, a common and accurate method.

Protocol: Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol is adapted for monitoring the reaction between a tetrazine and a TCO derivative by observing the disappearance of the tetrazine's characteristic absorbance. A similar principle can be applied to certain SPAAC reactions with chromophoric reactants.

Materials:

  • Me-Tz-PEG4-COOH or other tetrazine derivative

  • This compound or other TCO/cyclooctyne derivative

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the TCO or cyclooctyne derivative (e.g., 100 mM in DMSO).

    • On the day of the experiment, prepare fresh working solutions of both reactants in the reaction buffer. For pseudo-first-order conditions, the concentration of one reactant (typically the TCO or cyclooctyne) should be at least 10-fold higher than the other. A typical final concentration for the limiting reactant (tetrazine) is in the low micromolar range (e.g., 10-50 µM).

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).[6]

    • Load the reactant solutions into the instrument's syringes.

    • Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically around 520-540 nm).

    • Initiate the measurement. The instrument will rapidly mix equal volumes of the two reactant solutions, and data collection of absorbance versus time will begin immediately.

    • Collect data until the reaction is complete, as indicated by a stable baseline absorbance.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay equation: A(t) = A₀ * exp(-k_obs * t) + C where A(t) is the absorbance at time t, A₀ is the initial absorbance, k_obs is the observed rate constant, and C is the final absorbance.

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Reactant in excess]

Troubleshooting:

  • No or slow reaction: Ensure reagents are fresh and have been stored correctly.[6] Verify the pH of the reaction buffer is within the optimal range (typically 6.5-7.5).[6] Consider increasing reactant concentrations.

  • Inconsistent kinetic data: Ensure accurate and precise preparation of reactant concentrations. Use high-quality, pure reagents.

Conclusion

The choice between TCO-tetrazine ligation and SPAAC is highly dependent on the specific requirements of the application. For processes demanding the fastest possible kinetics, even at low reactant concentrations, the TCO-tetrazine reaction is the clear frontrunner.[1][7] However, the diverse family of cyclooctynes available for SPAAC provides a range of reactivities that can be tailored to specific experimental needs, offering a valuable alternative when extreme speed is not the primary consideration. By understanding the quantitative differences in their reaction kinetics and employing rigorous experimental methods to characterize them, researchers can make informed decisions to advance their work in chemical biology and drug development.

References

A Comparative Guide to the Quantification of TCO Groups on Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of proteins, the accurate quantification of incorporated trans-cyclooctene (TCO) groups is critical. TCO moieties, serving as bioorthogonal handles for inverse-electron-demand Diels-Alder cycloaddition (IEDDA) or "click" chemistry, enable the site-specific attachment of a wide array of functionalities, from fluorescent probes to therapeutic payloads.[1] The efficiency of this labeling, often exceeding 99%, is a key advantage of the TCO-tetrazine ligation.[1] This guide provides an objective comparison of prevalent methods for quantifying TCO groups on proteins, supported by experimental data and detailed protocols.

Comparison of TCO Quantification Methodologies

The two primary methods for quantifying TCO groups on a modified protein are a HaloTag®-based Western blot assay and a direct fluorescence-based assay. Each method offers distinct advantages and is suited to different experimental needs.

FeatureHaloTag®-Based Western BlotFluorescence-Based AssayMass Spectrometry
Principle Indirect detection via enzymatic ligation to a HaloTag® protein followed by immunoassay.Direct detection of a fluorescently tagged tetrazine that has reacted with the TCO group.Precise mass determination of the modified protein or its digested peptides.
Primary Application In-cell and in-vitro quantification, robust for complex mixtures.High-throughput screening, in-vitro quantification.Definitive confirmation of modification and site localization.
Sensitivity High, dependent on antibody affinity and detection substrate.High, dependent on fluorophore brightness and instrument sensitivity.Very high, capable of detecting subtle mass shifts.
Dynamic Range Moderate, can be limited by film saturation or detector linearity.Wide, dependent on the plate reader's detector.Wide, dependent on ion detection and instrument.
Throughput Low to medium.High.Low to medium.
Equipment Standard Western blotting equipment, fluorescence scanner.Fluorescence microplate reader.Mass spectrometer (e.g., ESI-MS, MALDI-TOF).
Advantages High specificity, can be used in complex lysates, provides molecular weight confirmation.Simple, rapid, high-throughput, no transfer steps required.Provides exact mass confirmation and can identify modification sites.
Disadvantages Multi-step, semi-quantitative without careful standardization, lower throughput.Susceptible to interference from autofluorescent compounds, requires purified protein.Expensive equipment, complex data analysis, lower throughput.

Experimental Protocols

Protocol 1: TCO-Modification of Proteins via TCO-NHS Ester

This initial step is common to all subsequent quantification methods and involves the functionalization of a protein with TCO groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • TCO-PEGn-NHS ester (e.g., n=4 or 12).[1]

  • Anhydrous DMSO or DMF.[1]

  • Quenching buffer (1 M Tris-HCl, pH 8.0).[1]

  • Desalting spin column or dialysis cassette.[1]

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a desalting spin column or dialysis.[1]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[1]

  • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis. The TCO-labeled protein is now ready for quantification.

Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (1 hr, RT) Protein->Reaction TCO_NHS TCO-PEGn-NHS Ester Solution TCO_NHS->Reaction Quench Quench with Tris Buffer Reaction->Quench Purification Purification (Desalting/Dialysis) Quench->Purification TCO_Protein TCO-Modified Protein Purification->TCO_Protein

Figure 1. Workflow for TCO-modification of a protein.

Protocol 2: Quantification of TCO Groups using a HaloTag®-Based Western Blot Assay

This method provides a semi-quantitative to quantitative measure of TCO modification in both purified samples and complex cell lysates.

Materials:

  • TCO-modified protein.

  • Tetrazine-chloroalkane (Tet-CA) linker.

  • Recombinant HaloTag® protein.

  • SDS-PAGE gels and buffers.

  • Western blot transfer system and membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the protein of interest or an epitope tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Gel imaging system.

Procedure:

  • Tetrazine Ligation: Incubate the TCO-modified protein with an excess of Tet-CA linker for 30 minutes at room temperature.

  • HaloTag® Reaction: Add recombinant HaloTag® protein to the reaction mixture and incubate for 1 hour at room temperature to allow for the covalent reaction between the chloroalkane and the HaloTag® protein.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE. A successful ligation will result in a higher molecular weight band corresponding to the protein-TCO-Tet-HaloTag® complex.

  • Western Blot: Transfer the separated proteins to a membrane and perform a standard Western blot using a primary antibody against the protein of interest.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities of the unmodified protein and the shifted, TCO-modified protein band. The percentage of TCO modification can be calculated as:

    % Modification = (Intensity of Shifted Band) / (Intensity of Shifted Band + Intensity of Unshifted Band) * 100

cluster_ligation Ligation Steps cluster_analysis Analysis TCO_Protein TCO-Modified Protein Ligation1 Tetrazine Ligation (30 min, RT) TCO_Protein->Ligation1 Tet_CA Tetrazine- Chloroalkane Tet_CA->Ligation1 Ligation2 HaloTag® Reaction (1 hr, RT) Ligation1->Ligation2 HaloTag HaloTag® Protein HaloTag->Ligation2 Complex Protein-TCO-Tet-HaloTag® Complex Ligation2->Complex SDS_PAGE SDS-PAGE Complex->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Chemiluminescent Detection Western_Blot->Detection Quantification Band Intensity Quantification Detection->Quantification

Figure 2. Workflow for HaloTag®-based TCO quantification.

Protocol 3: Quantification of TCO Groups using a Fluorescence-Based Assay

This method is ideal for rapid and high-throughput quantification of purified TCO-modified proteins.

Materials:

  • Purified TCO-modified protein.

  • A tetrazine-conjugated fluorophore (e.g., Tetrazine-Alexa Fluor™ 488).

  • Black, clear-bottom microplates.

  • Fluorescence microplate reader.

  • PBS, pH 7.4.

Procedure:

  • Prepare Standards: Prepare a standard curve of the tetrazine-fluorophore in PBS with known concentrations.

  • Sample Preparation: Dilute the TCO-modified protein to a suitable concentration in PBS in the wells of the microplate.

  • Ligation Reaction: Add a saturating concentration of the tetrazine-fluorophore to each well containing the TCO-modified protein. Incubate for 30 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the tetrazine's color.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: Determine the concentration of the incorporated fluorophore from the standard curve. The degree of labeling (DOL), which represents the average number of TCO groups per protein, can be calculated as:

    DOL = (Molar concentration of fluorophore) / (Molar concentration of protein)

TCO_Protein Purified TCO- Modified Protein Reaction Ligation Reaction (30 min, RT) TCO_Protein->Reaction Tet_Fluor Tetrazine- Fluorophore Tet_Fluor->Reaction Plate_Reader Fluorescence Plate Reader Reaction->Plate_Reader Quantification DOL Calculation Plate_Reader->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

References

Assessing the Stability of TCO-PEG4-TCO Linkage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical design element in the creation of complex bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of the final product. The TCO-PEG4-TCO linker, a bifunctional reagent utilizing the highly efficient trans-cyclooctene (TCO) ligation chemistry, offers rapid and specific crosslinking capabilities. However, the stability of this linkage, particularly under physiological conditions, is a key parameter that dictates its suitability for various applications.

This guide provides an objective comparison of the this compound linkage's stability against two common alternatives: Maleimide-PEG4-Maleimide and NHS-ester-PEG4-NHS-ester. The comparison is supported by experimental data and includes detailed protocols for stability assessment.

Overview of Linker Chemistries

The stability of a bifunctional linker is fundamentally determined by the chemistry of its reactive end groups.

  • This compound: This linker utilizes the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) reaction, where the TCO moieties react with tetrazine-functionalized molecules. This "click chemistry" is bioorthogonal, meaning it proceeds with high specificity and speed in complex biological environments without interfering with native biochemical processes.

  • Maleimide-PEG4-Maleimide: This linker reacts with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, via a Michael addition reaction. While highly specific for thiols at neutral pH, the resulting thioether bond can be susceptible to retro-Michael reactions, especially in the presence of other thiols.

  • NHS-ester-PEG4-NHS-ester: N-hydroxysuccinimide (NHS) esters react with primary amines, such as the side chain of lysine residues, to form stable amide bonds. This reaction is widely used but is not bioorthogonal, as primary amines are abundant on the surface of most proteins. Furthermore, NHS esters are prone to hydrolysis in aqueous environments, which can compete with the desired conjugation reaction.

G cluster_0 TCO-Tetrazine Ligation (SPIEDAC) cluster_1 Maleimide-Thiol Addition cluster_2 NHS ester-Amine Acylation TCO TCO-R1 Product_TCO Stable Dihydropyridazine Adduct TCO->Product_TCO + Tetrazine Tetrazine Tetrazine-R2 Maleimide Maleimide-R1 Product_Mal Thioether Adduct (Potentially Reversible) Maleimide->Product_Mal + Thiol Thiol Thiol-R2 (Cysteine) NHS NHS-ester-R1 Product_NHS Stable Amide Bond NHS->Product_NHS + Amine Amine Amine-R2 (Lysine)

Fig. 1: Reaction chemistries of bifunctional linkers.

Comparative Stability Data

The stability of a linker is context-dependent and is influenced by factors such as pH, temperature, and the presence of endogenous nucleophiles like thiols.

Stability in Serum and Physiological Buffer

The complex environment of blood serum, containing various enzymes and small molecules, can significantly impact linker stability. TCO linkers generally exhibit good stability in aqueous buffers, however, their stability can be compromised in serum.[1] Maleimide-thiol conjugates are known to be susceptible to degradation in serum through thioether exchange with proteins like albumin.[2] NHS esters are not stable in aqueous solutions and will hydrolyze over time, with the rate of hydrolysis increasing with pH.[3]

Linker TypeConditionStability MetricReference
TCO 50% fresh mouse serum, 37°CAlmost complete conversion to inactive cis-isomer within 7 hours[1]
d-TCO Human serum, room temp.>97% remained as trans-isomer after 4 days[3]
Maleimide-Thiol Adduct Rat and mouse serum38% and 41% deconjugation, respectively[2]
NHS-ester pH 7.0, 0°CHalf-life of 4-5 hours[3]
NHS-ester pH 8.6, 4°CHalf-life of 10 minutes[3]

Note: The stability of TCO can be significantly improved through structural modifications, as seen with d-TCO (dioxolane-fused trans-cyclooctene).

Stability in the Presence of Thiols

Thiols, such as glutathione (GSH), are present at high concentrations within cells and can challenge the stability of both TCO and maleimide linkers.

G TCO TCO (Active) CCO cis-Cyclooctene (Inactive) TCO->CCO Isomerization Thiol Thiol (e.g., GSH) Thiol->TCO promotes G cluster_conditions Stress Conditions A Prepare 10 mM Linker Stock Solutions (TCO, Maleimide, NHS-ester) in DMSO B Dilute to 1 mM in Stress Condition A->B cond1 PBS (pH 7.4) B->cond1 cond2 Human Serum B->cond2 cond3 PBS + 5 mM GSH B->cond3 C Incubate at 37°C D Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quench Reaction D->E F Analyze by RP-HPLC E->F G Calculate % Intact Linker vs. Time F->G

References

A Comparative Analysis of TCO-Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1] This reaction has become indispensable in the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2] The choice of the TCO-based linker is a critical determinant of the final conjugate's performance, influencing reaction efficiency, stability, and in vivo behavior.[3][4] This guide provides a comparative analysis of different TCO-based linkers, supported by experimental data, to facilitate an informed selection for your research and development endeavors.

Data Presentation: Performance Comparison of TCO Linkers

The performance of a TCO linker is primarily dictated by its reactivity with a tetrazine partner and its stability under physiological conditions. The following tables summarize key quantitative data for different TCO derivatives.

Table 1: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines

The second-order rate constants (k₂) are a direct measure of the reaction speed between a TCO derivative and a tetrazine. Higher values indicate a faster reaction, which is often advantageous for bioconjugation at low concentrations.

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
trans-cyclooctene (TCO)3,6-diphenyl-s-tetrazine~20009:1 Methanol/Water
TCODipyridyl tetrazine2000 (±400)Not specified
s-TCO (strained TCO)3,6-diphenyl-s-tetrazine3100Methanol, 25°C
s-TCOWater-soluble diphenyl-s-tetrazine analog2.86 x 10⁵Water
s-TCOWater-soluble di-2-pyridyl-s-tetrazine analog3.3 x 10⁶Water
d-TCO (dioxolane-fused TCO)Water-soluble 3,6-dipyridyl-s-tetrazine366,000 (±15,000)Water, 25°C
Axial-5-hydroxy-TCOWater-soluble 3,6-dipyridyl-s-tetrazine80,200 (±200)Water, 25°C
Equatorial-5-hydroxy-TCOWater-soluble 3,6-dipyridyl-s-tetrazine22,600 (±40)Water, 25°C

Table 2: Comparative Stability of TCO Derivatives

The stability of the TCO moiety is crucial to prevent premature degradation or loss of reactivity. A significant challenge is the isomerization of the reactive trans-isomer to the unreactive cis-isomer.

TCO DerivativeConditionObservation
TCOPresence of thiols (e.g., DTT, glutathione)Susceptible to isomerization to the inactive cis-cyclooctene (CCO) form.[5]
s-TCOPresence of thiolsMore susceptible to thiol-promoted isomerization compared to unstrained TCOs.[6]
d-TCOPresence of thiols (30 mM mercaptoethanol, pH 7.4)More robust than s-TCO, but still susceptible to isomerization (43% after 5 hours).[6]
TCOIn vivo (mouse serum)Can isomerize to the cis-isomer, with near-complete conversion within 7 hours at 37°C reported in one study.[7]
TCO Derivatives (general)Long-term storageCan be stabilized as Ag(I) metal complexes to extend shelf-life.[7][8]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of TCO linkers. Below are key experimental protocols for the functionalization of proteins and subsequent bioconjugation.

Protocol 1: Functionalization of a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines such as lysine residues.

Materials:

  • Protein of interest (e.g., monoclonal antibody)

  • TCO-PEGn-NHS ester (dissolved in anhydrous DMSO)

  • Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL using a spin desalting column.

  • NHS Ester Reaction: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO. Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Ligation for Protein Crosslinking

This protocol outlines the bioorthogonal reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.

Materials:

  • TCO-functionalized Protein A (from Protocol 1)

  • Tetrazine-functionalized Protein B

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in the Reaction Buffer, typically at a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C, which may require a longer incubation time.

  • Analysis: The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic UV-Vis absorbance peak between 510 and 550 nm.

  • Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

Mandatory Visualization

TCO-Tetrazine iEDDA Reaction Pathway

TCO_Tetrazine_Reaction TCO-Tetrazine iEDDA Reaction Pathway cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_elimination Retro-Diels-Alder cluster_product Product TCO Trans-cyclooctene (TCO) (Dienophile) Tetrazine Tetrazine (Diene) Cycloadduct Unstable Cycloadduct TCO->Cycloadduct + N2 Nitrogen Gas (N₂) Cycloadduct->N2 - N₂ Dihydropyridazine Stable Dihydropyridazine Adduct Cycloadduct->Dihydropyridazine

Caption: The iEDDA reaction between TCO and tetrazine proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to form a stable dihydropyridazine product and nitrogen gas.

Experimental Workflow for ADC Development using TCO-Linker

ADC_Development_Workflow ADC Development Workflow using TCO-Linker cluster_component_prep Component Preparation cluster_conjugation ADC Synthesis cluster_characterization Purification & Characterization cluster_evaluation In Vitro / In Vivo Evaluation mAb_mod Antibody Modification (mAb -> mAb-Tz) iedda iEDDA Conjugation (mAb-Tz + Linker-Payload-TCO) mAb_mod->iedda linker_payload Linker-Payload Synthesis (Linker-OH + Payload -> Linker-Payload-TCO) linker_payload->iedda purification Purification (e.g., SEC) iedda->purification analysis Analysis (DAR, Purity, Aggregation) purification->analysis evaluation Functional Assays analysis->evaluation

Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC) utilizing a TCO-based linker and tetrazine-modified antibody.

Decision Tree for TCO Linker Selection

TCO_Linker_Selection Decision Tree for TCO Linker Selection start Start: Application Requirements q1 Need for extremely fast kinetics (>10⁵ M⁻¹s⁻¹)? start->q1 ans1_yes Use highly strained TCO (s-TCO or d-TCO) q1->ans1_yes Yes ans1_no Standard TCO is likely sufficient q1->ans1_no No q2 Is the biological environment prone to cause isomerization (e.g., high thiol content)? ans2_yes Consider d-TCO (more robust than s-TCO) or stabilize with Ag(I). Thorough stability testing is crucial. q2->ans2_yes Yes ans2_no Standard TCO or s-TCO may be suitable. Proceed with stability validation. q2->ans2_no No q3 Is improved aqueous solubility or reduced steric hindrance critical? ans3_yes Incorporate a PEG spacer. Optimize PEG length for the specific application. q3->ans3_yes Yes ans3_no A non-PEGylated TCO linker may suffice. q3->ans3_no No ans1_yes->q2 ans1_no->q2 ans2_yes->q3 ans2_no->q3

Caption: A decision-making guide for selecting an appropriate TCO-based linker based on key experimental considerations.

References

A Comparative Guide to the Validation of TCO-PEG4-TCO Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methodologies for validating the purity of TCO-PEG4-TCO, a homobifunctional crosslinker. We offer a comparison of key analytical techniques, detailing their strengths in identifying the target compound and potential impurities. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation and related fields.

Introduction to this compound and Purity Assessment

This compound is a chemical linker featuring two trans-cyclooctene (TCO) groups connected by a tetraethylene glycol (PEG4) spacer. The TCO moieties are highly reactive toward tetrazine partners in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, a cornerstone of bioorthogonal chemistry.[1][2] This "click chemistry" reaction is exceptionally fast and selective, enabling the conjugation of biomolecules in complex biological environments.[3][4] The purity of the this compound conjugate is critical, as impurities can lead to inconsistent conjugation efficiency, introduce undesirable byproducts, and complicate the characterization of the final bioconjugate.

Key potential impurities in a this compound preparation include:

  • Isomers: The highly strained trans-cyclooctene can isomerize to the less reactive cis-cyclooctene (CCO).[5]

  • Synthesis Byproducts: Incomplete reactions can result in monofunctional species (e.g., TCO-PEG4-OH).

  • Degradants: Hydrolysis or oxidation of the PEG linker or TCO rings.

  • Residual Reagents: Starting materials from the synthesis process.

A multi-modal analytical approach is therefore essential for comprehensive purity validation.

Comparative Analysis of Key Validation Techniques

The validation of this compound purity relies on a combination of chromatographic and spectroscopic methods. Each technique provides distinct and complementary information regarding the identity, purity, and integrity of the conjugate.

Analytical Technique Information Provided Primary Application Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment (%), detection of non-volatile impurities, retention time (t R) for identity confirmation.Quantitative purity determination and separation of isomers and byproducts.Does not provide structural information on its own; requires reference standards for absolute quantification.
Mass Spectrometry (MS) Molecular weight confirmation, structural information of parent molecule and impurities, identification of byproducts.Unambiguous identity confirmation and characterization of unknown impurities.Can be less quantitative than HPLC-UV without appropriate standards; ionization efficiency can vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of functional groups (TCO rings, PEG chain), ratio of structural components, detection of isomers.Definitive structural confirmation and identification of isomeric impurities.Lower sensitivity compared to MS and HPLC; requires higher sample amounts and can be complex to interpret for mixtures.

Experimental Data & Protocols

The following sections provide generalized protocols for the primary analytical methods used to assess this compound purity.

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for assessing the purity of PEGylated compounds and resolving the target this compound from more or less hydrophobic impurities.[][7]

Experimental Protocol:

  • System Preparation:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 220 nm and/or 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[7]

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis: Purity is calculated based on the relative peak area of the main this compound peak compared to the total area of all peaks in the chromatogram.

Table 1: Representative RP-HPLC Purity Data

Compound Retention Time (min) Peak Area (%) Purity Assessment
This compound15.297.5Pass (>95%)
Impurity 112.81.5Identified
Impurity 216.51.0Identified

LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing definitive identification of the conjugate and its impurities by their mass-to-charge ratio (m/z).[8]

Experimental Protocol:

  • LC System: Utilize the same RP-HPLC method as described in Section 3.1.

  • MS Detector:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: 100 - 1000 m/z.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the expected m/z of this compound ([M+H]⁺, [M+Na]⁺).

    • Analyze the mass spectra of the main peak to confirm the molecular weight.

    • Analyze the mass spectra of impurity peaks to identify their structures. For this compound (C₂₈H₄₄O₅), the expected monoisotopic mass is approximately 476.32 g/mol .

Table 2: Expected Ions in LC-MS Analysis

Species Formula Expected Mass ( g/mol ) Observed Ion (m/z)
This compoundC₂₈H₄₄O₅476.32[M+H]⁺ = 477.33
[M+Na]⁺ = 499.31
TCO-PEG4-OHC₁₉H₃₂O₆356.22[M+H]⁺ = 357.23
[M+Na]⁺ = 379.21

¹H NMR provides detailed structural information, confirming the presence of characteristic protons of the TCO rings and the PEG spacer, and can be used to detect structural isomers.[5][9]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis:

    • TCO Protons: Look for characteristic signals for the vinyl and allylic protons of the trans-cyclooctene ring.

    • PEG Protons: Expect a prominent signal (typically a multiplet) around 3.6 ppm corresponding to the -O-CH₂-CH₂-O- repeating units of the PEG4 chain.

    • Integration: The ratio of the integrated peak areas of the TCO protons to the PEG protons should be consistent with the molecular structure.

Visualization of Workflows and Concepts

The following diagrams illustrate the validation process and the relationship between the analytical techniques.

G cluster_0 Purity Validation Workflow Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC Quantitative Purity LCMS LC-MS Analysis Sample->LCMS Identity & Impurity ID NMR NMR Analysis Sample->NMR Structural Confirmation Data Data Integration & Purity Report HPLC->Data LCMS->Data NMR->Data G cluster_1 Analytical Information Domain cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Product This compound (Target Molecule) HPLC HPLC (Purity %) Product->HPLC Quantifies MS MS (Molecular Weight) Product->MS Confirms NMR NMR (Structure) Product->NMR Confirms Isomer CCO Isomer Isomer->HPLC Separates Isomer->MS Identifies Isomer->NMR Distinguishes Byproduct Monofunctional PEG Byproduct->HPLC Separates Byproduct->MS Identifies Degradant Degradation Products Degradant->HPLC Separates Degradant->MS Identifies

References

A Comparative Guide to TCO Linkers for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out in the field of bioorthogonal chemistry for its exceptionally fast reaction kinetics and biocompatibility, making it a powerful tool for in vitro and in vivo applications.[1] The choice of the TCO linker is critical as it significantly influences the stability, reactivity, and overall performance of the resulting bioconjugate. This guide provides an objective comparison of various TCO linkers, supported by experimental data, to aid in the selection of the optimal linker for specific research and drug development needs.

Overview of TCO Linkers

TCO linkers are valued for their rapid, catalyst-free ligation with tetrazines, enabling the precise and efficient conjugation of biomolecules in complex biological environments.[2] These linkers are integral components in various applications, including the development of antibody-drug conjugates (ADCs), pretargeted imaging, and live-cell labeling.[3][4] The structure of the TCO core and the nature of the attached spacer arms can be modified to tune the linker's properties, such as reactivity, stability, and hydrophilicity.[5] Newer derivatives, such as sTCO (strained TCO) and d-TCO, have been developed to offer improved reaction kinetics and stability compared to earlier versions.[6][7]

Quantitative Comparison of TCO Linker Performance

The selection of a TCO linker is often a trade-off between reactivity and stability. The following tables summarize key performance parameters of different TCO linkers based on available experimental data.

Table 1: In Vitro Reaction Kinetics of TCO Derivatives with Tetrazines

TCO DerivativeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-diphenyl-1,2,4,5-tetrazine~1 x 10³ - 2 x 10³[5][8]
Axial-TCO177Lu-Tz2.7 x 10⁵[9]
sTCO (water-soluble)3,6-dipyridyl-s-tetrazine derivative3.3 x 10⁶[7]
d-TCO3,6-diphenyl-s-tetrazine> 8.0 x 10⁴[7]
Equatorial-5-hydroxy-TCO3,6-dipyridyl-s-tetrazine derivative2.26 x 10⁴[7]
Axial-5-hydroxy-TCO3,6-dipyridyl-s-tetrazine derivative8.02 x 10⁴[7]

Table 2: In Vivo and In Vitro Stability of TCO Linkers

TCO Derivative/LinkerModel SystemStability MetricResultReference
TCO-conjugated mAbTumor-free miceIn vivo deactivation half-life2.6 days[9]
Axially linked TCO-conjugated mAbTumor-free miceIn vivo deactivation half-life6.2 days[9]
sTCO-conjugated mAbTumor-free miceIn vivo deactivation half-life5.6 days[10]
Val-Cit-PABC LinkerMouse Plasma (in vitro)Intact ADC Remaining (1 day)65%[11]
Val-Cit-PABC LinkerHuman Plasma (in vitro)Intact ADC Remaining (7 days)>90%[11]
Tandem-Cleavage (Glucuronide-Val-Cit)Rat (in vivo)Total ADC (Day 12)Mostly intact[12]
Mono-cleavage (Val-Cit)Rat (in vivo)Total ADC (Day 12)Rapid payload loss[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of TCO linkers.

Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics

Objective: To measure the second-order rate constant (k₂) of the iEDDA reaction between a TCO-functionalized molecule and a tetrazine probe.

Materials:

  • TCO-containing compound

  • Tetrazine-fluorophore conjugate (e.g., Tz-Fluor)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Fluorometer or UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the TCO-compound and the tetrazine-fluorophore in a suitable solvent (e.g., DMSO).

  • In a cuvette, dilute the tetrazine-fluorophore to a known concentration in the reaction buffer.

  • Initiate the reaction by adding a known excess concentration of the TCO-compound to the cuvette.

  • Immediately begin monitoring the change in fluorescence or absorbance over time. The reaction progress can be followed by the quenching of the tetrazine's fluorescence or a shift in its absorbance spectrum upon reaction.

  • Plot the natural logarithm of the normalized signal (ln(A/A₀)) versus time.

  • The pseudo-first-order rate constant (k_obs) is the negative slope of the linear fit of the initial reaction phase.

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO-compound.

Protocol 2: In Vitro Plasma Stability Assessment of TCO-Linked ADCs

Objective: To evaluate the stability of a TCO-linked ADC in plasma by measuring payload retention over time.

Materials:

  • TCO-linked ADC

  • Mouse and human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for ADC analysis (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS)

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Spike the ADC into undiluted mouse or human plasma to a final concentration (e.g., 100 µg/mL).

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to stop the reaction.[11]

  • Analyze the samples to determine the percentage of intact ADC remaining. This can be done by:

    • HIC-HPLC: To separate ADC species with different drug-to-antibody ratios (DARs) and calculate the average DAR at each time point.[11]

    • LC-MS: To measure the amount of free payload released into the plasma.[11]

  • Plot the percentage of intact ADC or average DAR as a function of time to determine the stability profile.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of TCO linkers.

TCO_Tetrazine_Reaction TCO Trans-cyclooctene (TCO) -functionalized biomolecule Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate iEDDA Reaction Tetrazine Tetrazine -functionalized probe Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 ADC_Development_Workflow cluster_prep Component Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization Antibody Modification 1. Antibody Modification (e.g., with Tetrazine-NHS ester) ADC Conjugation 3. ADC Conjugation (iEDDA Click Chemistry) Antibody Modification->ADC Conjugation Linker-Payload Synthesis 2. Linker-Payload Synthesis (TCO-Linker + Drug) Linker-Payload Synthesis->ADC Conjugation Purification 4. Purification (e.g., SEC, Protein A) ADC Conjugation->Purification In Vitro Assays 5. In Vitro Characterization - DAR, Purity - Binding Affinity - Cytotoxicity - Plasma Stability Purification->In Vitro Assays In Vivo Evaluation 6. In Vivo Evaluation - Pharmacokinetics - Efficacy - Tolerability In Vitro Assays->In Vivo Evaluation Pretargeted_Imaging Step1 Step 1: Administration of TCO-conjugated Targeting Agent (e.g., Antibody) Step2 Accumulation at Target Site & Clearance of Unbound Agent Step1->Step2 Step3 Step 2: Administration of Radiolabeled Tetrazine Probe Step2->Step3 Step4 In Vivo Click Reaction at Target Site Step3->Step4 Step6 Rapid Clearance of Unbound Tetrazine Probe Step3->Step6 Step5 PET/SPECT Imaging of Localized Signal Step4->Step5

References

A Comparative Guide to the Efficiency of TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a superior conjugation strategy.[1] Its remarkable attributes, most notably its exceptionally rapid reaction kinetics and catalyst-free nature, set it apart from other prominent click reactions.[1][2] This guide provides an objective comparison of TCO-tetrazine ligation's performance with other alternatives, supported by experimental data, to assist researchers in selecting the optimal bioorthogonal tool for applications in live-cell imaging, drug delivery, and in vivo studies.[1]

Mechanism of Action: A Rapid and Irreversible Reaction

The TCO-tetrazine ligation is a two-step process initiated by an inverse electron-demand Diels-Alder [4 + 2] cycloaddition between the electron-deficient tetrazine and the electron-rich, strained TCO dienophile.[3][4] This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), forming a stable dihydropyridazine bond.[3][5] The reaction is highly specific and bioorthogonal, meaning the reactants do not interact with native biological functional groups.[1][2] This process is efficient in various media, including organic solvents, water, and complex biological environments, without the need for cytotoxic copper catalysts.[5][6]

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.

Quantitative Performance Evaluation

The efficiency of a bioorthogonal reaction is primarily assessed by its second-order rate constant (k₂), which quantifies the reaction speed. The TCO-tetrazine ligation boasts the fastest kinetics among commonly used click reactions, with rate constants spanning from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹, and in some cases approaching 10⁷ M⁻¹s⁻¹.[7][8] This allows for efficient conjugation even at low, nanomolar to micromolar concentrations.[2]

Table 1: Comparison of Second-Order Rate Constants for Common Click Chemistries
FeatureTetrazine-TCO Ligation (IEDDA)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 3.3 x 10⁶[9][10][11]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1][2]Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, physiological temp.[5]Requires copper(I) catalyst, ligandsAqueous media, physiological temp.
Primary Application In vivo imaging, low concentration labeling[8][12]General bioconjugation, material scienceLive-cell labeling
Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs

The reaction kinetics are highly dependent on the specific structures of the tetrazine and TCO used.[3] Electron-withdrawing groups on the tetrazine and increased strain or electron-donating groups on the TCO can dramatically accelerate the reaction.[4][13][14]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2,000Aqueous[6]
3,6-diphenyl-s-tetrazinesTCO3,100MeOH, 25°C[15]
H-tetrazine (unsubstituted)TCO26,000PBS, 37°C[13]
PEGylated tetrazinesyn-diastereomer sTCO37,00055:45 MeOH:water, 25°C[9]
Diphenyl-s-tetrazine derivativesTCO derivative286,000Water, 25°C[9]
3,6-dipyridyl-s-tetrazine derivatived-TCO366,000Water, 25°C[10][15]
Di-2-pyridyl-s-tetrazine analogsTCO derivative3,300,000Water, 25°C[9][10][11]

Note: sTCO refers to a conformationally strained TCO, and d-TCO refers to a dioxolane-fused TCO. These modifications enhance reactivity.[9][15]

Experimental Protocols for Evaluating Ligation Efficiency

Accurate determination of kinetic parameters is crucial for comparing and optimizing ligation strategies. The most common methods involve monitoring the reaction progress over time using spectroscopy or chromatography.

Protocol 1: Determining Reaction Kinetics by UV-Vis Spectroscopy

This method leverages the characteristic visible absorbance of the tetrazine chromophore (typically 510-550 nm), which disappears upon reaction.[5][7] For very fast reactions, a stopped-flow spectrophotometer is required.[9][13][16]

Methodology:

  • Prepare Stock Solutions: Dissolve the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO, PBS).[7] Accurately determine the concentration and molar extinction coefficient of the tetrazine stock solution in the chosen reaction buffer.[7]

  • Set Up Reaction: For pseudo-first-order conditions, use a significant excess (e.g., >10-fold) of the TCO derivative.[9] Equilibrate solutions to the desired temperature (e.g., 25°C or 37°C).[13]

  • Initiate and Monitor:

    • For slow reactions (manual mixing): Add the TCO solution to a cuvette containing the reaction buffer. Place the cuvette in a spectrophotometer, start data acquisition, and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[7]

    • For fast reactions (stopped-flow): Load the tetrazine and TCO solutions into separate syringes of a stopped-flow instrument.[9][13] The instrument will rapidly mix the reactants and record the absorbance decay at the tetrazine's λmax over milliseconds.[13][16]

  • Data Analysis: Record the decrease in absorbance over time.[7] Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess.[7][16]

Protocol 2: Analysis of Reaction Kinetics by LC-MS

This method provides detailed information by separating and quantifying reactants and the product at various time points.

Methodology:

  • Reaction Setup: In a thermostated vial, combine known concentrations of the tetrazine and TCO in the desired reaction buffer.[7]

  • Time Points and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture.[7] Immediately quench the reaction to stop it, which can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[7]

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[7]

  • Data Analysis: Plot the concentration of reactants versus time. The rate constant can be determined by fitting this data to the appropriate second-order rate law.

Experimental_Workflow cluster_prep cluster_reaction cluster_analysis prep_stock Prepare Reactant Stock Solutions (TCO & Tetrazine) det_conc Accurately Determine Concentrations (e.g., UV-Vis) prep_stock->det_conc setup Set up Reaction (Defined Temp & Conc.) det_conc->setup monitor Monitor Reaction Progress setup->monitor uv_vis UV-Vis / Stopped-Flow monitor->uv_vis Absorbance Decay lc_ms LC-MS monitor->lc_ms Aliquot Quenching fit_data Fit Kinetic Data to Rate Equation calc_k2 Calculate Second-Order Rate Constant (k₂) fit_data->calc_k2 uv_vis->fit_data lc_ms->fit_data Pretargeted_Imaging_Workflow cluster_step1 cluster_step2 inject_tco Administer TCO-labeled Antibody accumulate Antibody Accumulates at Target Site (e.g., Tumor) inject_tco->accumulate clearance1 Unbound Antibody Clears from Circulation accumulate->clearance1 inject_tz Administer Tetrazine-labeled Imaging Agent (e.g., PET tracer) clearance1->inject_tz Time Delay ligation In Vivo 'Click' Ligation at Target inject_tz->ligation image Image Target with High Signal-to-Background Ratio ligation->image

References

Mass Spectrometry Analysis of TCO-PEG4-TCO Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and structural proteomics is continually evolving, with an increasing demand for highly specific and efficient crosslinking reagents. TCO-PEG4-TCO, a bifunctional crosslinker, leverages the power of bioorthogonal click chemistry, offering distinct advantages in the study of protein-protein interactions and the development of novel biotherapeutics. This guide provides an objective comparison of the mass spectrometry analysis of products generated using this compound against alternative crosslinking technologies, supported by experimental data and detailed methodologies.

Performance Comparison: this compound vs. Alternative Crosslinkers

The efficacy of a crosslinking strategy is determined by its reaction chemistry, which in turn influences the efficiency of product formation and the subsequent ease and quality of mass spectrometry analysis. Here, we compare this compound with two widely used classes of crosslinkers: homobifunctional N-hydroxysuccinimide (NHS) esters (e.g., BS3) and MS-cleavable crosslinkers (e.g., DSSO).

This compound operates via the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) reaction, where the trans-cyclooctene (TCO) moieties react with tetrazine-functionalized molecules. This bioorthogonal reaction is exceptionally fast and specific, proceeding with high efficiency in complex biological mixtures without the need for a catalyst.[1]

In contrast, homobifunctional NHS esters react with primary amines (lysine residues and N-termini) and are prone to hydrolysis in aqueous solutions, which can lead to lower reaction efficiency and the formation of undesirable side products.[2] MS-cleavable crosslinkers, such as DSSO, contain a linker that can be fragmented in the mass spectrometer, simplifying data analysis by allowing for the identification of the individual crosslinked peptides.[3][4]

Performance MetricThis compound (with Tetrazine)Homobifunctional NHS Ester (e.g., BS3)MS-Cleavable Crosslinker (e.g., DSSO)Rationale & References
Reaction Chemistry Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)Acylation of primary aminesAcylation of primary aminesTCO-tetrazine ligation is a bioorthogonal "click chemistry" reaction. NHS esters are amine-reactive.[1]
Reaction Specificity Very High (TCO reacts specifically with tetrazine)Moderate (Reacts with all accessible primary amines)Moderate (Reacts with all accessible primary amines)The bioorthogonal nature of the TCO-tetrazine reaction minimizes off-target reactions. NHS esters can react with multiple lysine residues.[2]
Reaction Speed Very Fast (k ≈ 103 M-1s-1)ModerateModerateThe SPIEDAC reaction is one of the fastest bioorthogonal reactions available.[5]
Crosslinking Efficiency HighVariable (dependent on pH and buffer composition)Variable (dependent on pH and buffer composition)The high specificity and speed of the TCO-tetrazine reaction lead to high crosslinking efficiency. NHS ester reactions are sensitive to hydrolysis.[2]
MS Data Analysis Complexity Moderate (requires specialized software for crosslink identification)High (chimeric spectra from two peptides)Low to Moderate (MS-cleavable nature simplifies spectra)MS-cleavable crosslinkers simplify data analysis by allowing for the identification of individual peptides in MS/MS or MS3 experiments.[3][4][6]
Identification of Crosslinked Peptides Moderate to HighLow to ModerateHighThe simplified spectra from MS-cleavable crosslinkers generally lead to a higher number of identified crosslinked peptides.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking mass spectrometry. Below are representative protocols for crosslinking experiments using this compound (in a two-step process with a tetrazine-modified protein) and a homobifunctional NHS ester.

Protocol 1: Crosslinking with this compound and a Tetrazine-Labeled Protein

This protocol involves the functionalization of one protein with a tetrazine moiety and another with a TCO group, followed by the bioorthogonal crosslinking reaction.

Materials:

  • Protein A and Protein B

  • Methyltetrazine-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • TCO-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein A Functionalization with Tetrazine:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.

    • Add a 20-fold molar excess of Methyltetrazine-PEG4-NHS ester to the protein solution.

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.

  • Protein B Functionalization with TCO:

    • Repeat the functionalization steps described above for Protein B using TCO-PEG4-NHS ester.

  • Crosslinking Reaction:

    • Mix the tetrazine-functionalized Protein A and the TCO-functionalized Protein B in a 1:1 molar ratio.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[7]

    • The crosslinked protein conjugate is now ready for sample preparation for mass spectrometry.

Protocol 2: Crosslinking with a Homobifunctional NHS Ester (e.g., BS3)

Materials:

  • Protein mixture (containing interacting proteins)

  • BS3 (bis(sulfosuccinimidyl) suberate)

  • Amine-free buffer (e.g., HEPES or PBS), pH 7.0-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Crosslinking Reaction:

    • Prepare a fresh solution of BS3 in the reaction buffer.

    • Add the desired final concentration of BS3 to the protein sample. A concentrated stock solution is recommended.

    • Mix well and incubate at room temperature for 30-60 minutes.

  • Quenching:

    • Add quenching buffer to stop the reaction.

    • Incubate for 15 minutes at room temperature.

    • The crosslinked sample is now ready for further processing for mass spectrometry analysis.

Mass Spectrometry Sample Preparation and Analysis
  • Reduction, Alkylation, and Digestion:

    • The crosslinked protein mixture is denatured, reduced with DTT, and alkylated with iodoacetamide.

    • The proteins are then digested with a protease, typically trypsin, overnight at 37°C.[3]

  • Enrichment of Crosslinked Peptides (Optional):

    • Due to the low abundance of crosslinked peptides, an enrichment step such as size-exclusion chromatography (SEC) can be performed.

  • LC-MS/MS Analysis:

    • The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • For MS-cleavable crosslinkers like DSSO, an MSn method can be employed where the precursor ion is fragmented (MS2) and then specific fragment ions are further fragmented (MS3) to identify the individual peptides.[4] For non-cleavable crosslinkers, stepped-HCD fragmentation can improve the identification of crosslinked peptides.[1][6]

  • Data Analysis:

    • Specialized software is required to identify the crosslinked peptides from the complex MS/MS data. Examples include pLink, MeroX, and specialized modules within broader proteomics software packages.[8] These programs can handle the complexity of chimeric spectra and identify the sequences of both peptides involved in the crosslink.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_crosslinking Crosslinking cluster_ms_prep MS Sample Preparation cluster_ms_analysis MS Analysis Protein Mixture Protein Mixture Crosslinking Reaction Crosslinking Reaction Protein Mixture->Crosslinking Reaction Add Crosslinker Quenching Quenching Crosslinking Reaction->Quenching Stop Reaction Crosslinked Sample Crosslinked Sample Quenching->Crosslinked Sample Denaturation, Reduction, Alkylation Denaturation, Reduction, Alkylation Crosslinked Sample->Denaturation, Reduction, Alkylation Proteolytic Digestion Proteolytic Digestion Denaturation, Reduction, Alkylation->Proteolytic Digestion Enrichment (SEC) Enrichment (SEC) Proteolytic Digestion->Enrichment (SEC) Optional Peptide Mixture Peptide Mixture Enrichment (SEC)->Peptide Mixture LC-MS/MS LC-MS/MS Peptide Mixture->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Software (e.g., pLink) Identified Crosslinks Identified Crosslinks Data Analysis->Identified Crosslinks

Caption: Experimental workflow for crosslinking mass spectrometry.

logical_comparison cluster_tco This compound cluster_nhs Homobifunctional NHS Ester (e.g., BS3) cluster_ms_cleavable MS-Cleavable (e.g., DSSO) Crosslinker Choice Crosslinker Choice TCO_Chem Bioorthogonal Click Chemistry Crosslinker Choice->TCO_Chem NHS_Chem Amine-Reactive Chemistry Crosslinker Choice->NHS_Chem MSC_Chem Amine-Reactive Chemistry Crosslinker Choice->MSC_Chem TCO_Spec High Specificity TCO_Chem->TCO_Spec TCO_Speed Very Fast Reaction TCO_Spec->TCO_Speed TCO_MS Moderate MS/MS Complexity TCO_Speed->TCO_MS NHS_Spec Lower Specificity NHS_Chem->NHS_Spec NHS_Side Hydrolysis Side Reaction NHS_Spec->NHS_Side NHS_MS High MS/MS Complexity (Chimeric Spectra) NHS_Side->NHS_MS MSC_Spec Lower Specificity MSC_Chem->MSC_Spec MSC_MS Simplified MS/MS Analysis MSC_Spec->MSC_MS MSC_ID Higher Identification Rate MSC_MS->MSC_ID

Caption: Logical comparison of crosslinking technologies.

References

A Head-to-Head Comparison of Bifunctional vs. Monofunctional TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioconjugation, the choice of linker can be as critical as the selection of the biomolecules themselves. For researchers and drug development professionals leveraging the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine, understanding the nuances of linker functionality is paramount. This guide provides an objective comparison of bifunctional and monofunctional TCO linkers, supported by experimental data and detailed methodologies, to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to advanced molecular imaging.

The primary distinction between these linker types lies in their reactive capacity. Monofunctional TCO linkers possess a single TCO moiety, designed to conjugate with one tetrazine-modified molecule. In contrast, bifunctional TCO linkers feature two TCO groups, enabling the crosslinking of two separate tetrazine-functionalized molecules. This fundamental difference dictates their utility in experimental design.

Performance Comparison: A Quantitative Overview

The efficacy of TCO-tetrazine ligation is renowned for its exceptional speed and specificity.[1][2] The choice between a monofunctional and a bifunctional TCO linker will depend on the specific experimental goal: labeling a single biomolecule or crosslinking two. While direct head-to-head kinetic comparisons in the literature are scarce, the performance of the TCO-tetrazine reaction is consistently high. The second-order rate constants for this bioorthogonal reaction are among the fastest known, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[3]

ParameterMonofunctional TCO LinkerBifunctional TCO LinkerKey Considerations
Primary Function Labeling of a single tetrazine-modified biomoleculeCrosslinking of two tetrazine-modified biomoleculesThe experimental endpoint dictates the choice of linker functionality.
Reaction Stoichiometry Typically a slight molar excess of the TCO linker to the tetrazine-labeled molecule is used.A 1:1 or slight molar excess of the bifunctional TCO linker to the tetrazine-labeled molecules is a common starting point.[4]Optimization is crucial to avoid unwanted side products or unreacted molecules.
Common Applications Antibody-drug conjugation, fluorescent labeling for imaging, surface modification.[3][5]Studying protein-protein interactions, stabilizing protein complexes, creating multimeric bioconjugates.[4]The bifunctional linker allows for the creation of more complex molecular architectures.
Potential Challenges Incomplete labeling if reaction conditions are not optimized.Potential for intramolecular crosslinking if the target molecule has multiple tetrazine labels in close proximity. Formation of heterogeneous product mixtures.Careful design of the tetrazine-labeled biomolecule is necessary to control the crosslinking outcome.

Experimental Protocols

The following are generalized protocols for the use of monofunctional and bifunctional TCO linkers. Specific concentrations, incubation times, and purification methods may require optimization for individual applications.

Protocol 1: Labeling an Antibody with a Monofunctional TCO-NHS Ester Linker

This protocol describes the modification of an antibody with a monofunctional TCO-linker bearing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues).

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • Monofunctional TCO-PEGn-NHS ester linker

  • Anhydrous DMSO or DMF

  • Desalting spin columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a phosphate reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.[6]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[6]

  • Conjugation Reaction: Add a 20-fold molar excess of the TCO-linker solution to the antibody solution.[6] Incubate for 1 hour at room temperature.

  • Purification: Remove excess, unreacted TCO-linker using a desalting spin column.

  • Characterization: Confirm the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

  • Tetrazine Ligation: The resulting TCO-labeled antibody is now ready for reaction with a tetrazine-functionalized molecule. Add 1.05-1.5 molar equivalents of the tetrazine reagent to the TCO-labeled antibody.[6] Allow the reaction to proceed for 60 minutes at room temperature.[6]

  • Final Purification: Purify the final conjugate using size-exclusion chromatography if necessary.[6]

Protocol 2: Crosslinking Two Tetrazine-Labeled Proteins with a Bifunctional TCO Linker

This protocol assumes that the proteins to be crosslinked have already been functionalized with tetrazine moieties.

Materials:

  • Two different tetrazine-labeled protein solutions in a suitable buffer (e.g., PBS, pH 7.4)

  • Homobifunctional TCO-PEGn-TCO linker

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation: Prepare solutions of the tetrazine-labeled proteins in a suitable buffer at the desired concentration.

  • Linker Preparation: Dissolve the bifunctional TCO-linker in a compatible solvent like DMSO to create a stock solution.[4]

  • Crosslinking Reaction: Mix the two tetrazine-labeled protein solutions. Add the bifunctional TCO-linker stock solution to the protein mixture. A 1:1 or slight molar excess of TCO to the total tetrazine concentration is a recommended starting point.[4]

  • Incubation: Allow the reaction to proceed at room temperature. The optimal incubation time should be determined empirically but can range from 30 minutes to 2 hours.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, size-exclusion chromatography, or mass spectrometry to confirm the formation of the desired conjugate.[4]

Visualizing the Workflow and Logic

To further clarify the distinct applications of these linkers, the following diagrams illustrate the experimental workflows and the decision-making process for linker selection.

Monofunctional_TCO_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody (with Lysine residues) TCO_Antibody TCO-labeled Antibody Antibody->TCO_Antibody NHS ester reaction TCO_Linker Monofunctional TCO-NHS Ester TCO_Linker->TCO_Antibody Final_Conjugate Final Antibody-Payload Conjugate TCO_Antibody->Final_Conjugate iEDDA Click Reaction Tetrazine_Payload Tetrazine-labeled Payload (e.g., Drug, Fluorophore) Tetrazine_Payload->Final_Conjugate

Workflow for labeling a biomolecule with a monofunctional TCO linker.

Bifunctional_TCO_Workflow cluster_labeling Prerequisite: Tetrazine Labeling cluster_crosslinking Crosslinking Reaction Protein_A Protein A Tetrazine_A Tetrazine-labeled Protein A Protein_A->Tetrazine_A Labeling Protein_B Protein B Tetrazine_B Tetrazine-labeled Protein B Protein_B->Tetrazine_B Labeling Crosslinked_Complex Crosslinked Protein A-B Complex Tetrazine_A->Crosslinked_Complex iEDDA Click Reaction Tetrazine_B->Crosslinked_Complex Bifunctional_TCO Bifunctional TCO-Linker Bifunctional_TCO->Crosslinked_Complex

Workflow for crosslinking two biomolecules with a bifunctional TCO linker.

Linker_Selection_Logic Start What is the experimental goal? Labeling Label a single biomolecule Start->Labeling Crosslinking Crosslink two biomolecules Start->Crosslinking Monofunctional Use a Monofunctional TCO Linker Labeling->Monofunctional Bifunctional Use a Bifunctional TCO Linker Crosslinking->Bifunctional

Decision-making logic for selecting a TCO linker.

References

Assessing the Impact of TCO-PEG4-TCO on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins is a cornerstone of modern biotechnology and drug development. The choice of linker used to attach moieties such as drugs, imaging agents, or other proteins is critical, as it can significantly impact the function, stability, and immunogenicity of the final conjugate. This guide provides an objective comparison of the TCO-PEG4-TCO linker with common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal conjugation strategy.

This compound is a bifunctional linker that utilizes the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This "click chemistry" approach offers high specificity and rapid reaction kinetics under mild, physiological conditions. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Performance Comparison with Alternatives

The selection of a linker technology should be based on a thorough evaluation of its potential effects on the protein's biological activity. Below is a comparison of this compound with two widely used alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

FeatureThis compoundNHS EstersMaleimides
Reaction Chemistry Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazines.Acylation of primary amines (e.g., lysine residues).Michael addition to thiol groups (e.g., cysteine residues).
Specificity Highly specific and bioorthogonal; reacts only with tetrazine-modified molecules.[1][2]Less specific; reacts with any accessible primary amine, potentially leading to a heterogeneous product.[3]Specific for thiol groups, but can undergo exchange reactions with other thiols like glutathione.[1][4]
Reaction Conditions Mild, physiological pH (typically 6.5-7.5).[1]Requires slightly alkaline pH (7.2-9) for efficient reaction.[5]Typically performed at pH 6.5-7.5.
Stability of Linkage Forms a stable covalent bond.[6]Forms a stable amide bond.[5]The resulting thioether bond can be unstable and undergo retro-Michael reaction, leading to payload loss.[4][7]
Impact on Protein Function Generally considered to have minimal impact due to high specificity. The PEG spacer can help maintain protein conformation.[8][9]Can lead to loss of function if primary amines in the active or binding site are modified.[3]Modification of cysteine residues can disrupt disulfide bonds essential for protein structure and function.
Reaction Speed Very fast kinetics, often complete within minutes to a few hours.[6][8]Reaction times can vary from 30 minutes to several hours.[5]Reaction is typically fast, but can be influenced by accessibility of the thiol group.

Quantitative Data Summary

The following tables summarize key quantitative data from studies assessing the impact of different linkers on protein function. While direct head-to-head comparisons including this compound are emerging, the data provides valuable insights into the performance of different conjugation chemistries.

Table 1: Impact of Linker on Antibody-Drug Conjugate (ADC) Stability

Linker TypeConjugation SiteChange in Melting Temperature (Tm) vs. Unconjugated Antibody (°C)Reference
Amine-reactive (e.g., NHS ester)Lysine-1.0 to -3.8[10]
Thiol-reactive (e.g., Maleimide)Cysteine-6.7 to -7.0[10]
TCO-based (projected)Site-specificMinimal change expected due to specific and mild conjugation

Table 2: Impact of Linker on Antigen Binding Affinity (KD)

Linker TypeConjugation MethodFold Change in KD vs. Unconjugated AntibodyReference
Amine-reactive (NHS-PEG4)High drug-to-antibody ratio~17-fold decrease in affinity for Fc receptor[10]
Thiol-reactive (Maleimide-PEG8)Cysteine conjugationNo significant change in antigen affinity[10]
TCO-based (projected)Site-specific tetrazine ligationMinimal to no change in affinity expected

Experimental Protocols

To rigorously assess the impact of this compound and its alternatives on protein function, the following detailed experimental protocols are provided.

Protocol 1: Assessment of Enzyme Activity Post-Conjugation

This protocol describes a general method for comparing the enzymatic activity of a protein before and after conjugation with different linkers.

Materials:

  • Purified enzyme of interest

  • TCO-PEG4-NHS ester, SMCC, and Maleimide-PEG-NHS ester

  • Substrate for the enzyme

  • Reaction buffer appropriate for the enzyme

  • Quenching solution (if necessary)

  • Spectrophotometer or fluorometer

Methodology:

  • Protein Modification:

    • Prepare three separate reactions to modify the enzyme with TCO-PEG4-NHS ester, SMCC, and Maleimide-PEG-NHS ester according to the manufacturer's protocols. Ensure a similar degree of labeling for a valid comparison.

    • Include an unmodified enzyme control.

    • Purify the conjugated enzymes to remove excess linker.

  • Enzyme Kinetics Assay:

    • Prepare a series of substrate concentrations in the reaction buffer.

    • Initiate the enzymatic reaction by adding a fixed concentration of the unmodified or modified enzyme to each substrate concentration.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant).

    • Compare the Vmax and Km values of the modified enzymes to the unmodified control to assess the impact of each linker on catalytic efficiency and substrate affinity.

Protocol 2: Assessment of Protein Stability using Circular Dichroism (CD) Spectroscopy

This protocol outlines the use of CD spectroscopy to evaluate changes in the secondary structure and thermal stability of a protein after conjugation.

Materials:

  • Unmodified and conjugated protein samples (from Protocol 1)

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • Circular dichroism spectropolarimeter with a temperature controller

Methodology:

  • Sample Preparation:

    • Dialyze all protein samples into the same CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.

  • Far-UV CD Spectra Acquisition:

    • Acquire Far-UV CD spectra from 190 to 260 nm at a constant temperature (e.g., 25°C) to assess secondary structure.

    • Collect a buffer blank and subtract it from each protein spectrum.

  • Thermal Denaturation:

    • Monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully denatured (e.g., 95°C).

  • Data Analysis:

    • Analyze the Far-UV CD spectra to estimate the percentage of alpha-helix, beta-sheet, and random coil structures. Compare the secondary structure content of the modified proteins to the unmodified control.

    • Plot the CD signal versus temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A higher Tm indicates greater thermal stability.

Protocol 3: Assessment of Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics of a conjugated protein to its target.

Materials:

  • Unmodified and conjugated protein samples

  • Target molecule (ligand)

  • SPR instrument and sensor chips

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Immobilize the target molecule onto the surface of a sensor chip according to the manufacturer's instructions.

  • Analyte Injection:

    • Inject a series of concentrations of the unmodified and modified proteins (analytes) over the sensor chip surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the kinetic parameters of the modified proteins to the unmodified control to assess the impact of the linker on binding affinity.

Mandatory Visualizations

Experimental_Workflow_for_Assessing_Protein_Function cluster_modification Protein Modification cluster_assessment Functional Assessment Unmodified Protein Unmodified Protein Enzyme Activity Assay Enzyme Activity Assay Unmodified Protein->Enzyme Activity Assay Control Protein Stability (CD) Protein Stability (CD) Unmodified Protein->Protein Stability (CD) Control Binding Affinity (SPR) Binding Affinity (SPR) Unmodified Protein->Binding Affinity (SPR) Control This compound Conjugation This compound Conjugation This compound Conjugation->Enzyme Activity Assay This compound Conjugation->Protein Stability (CD) This compound Conjugation->Binding Affinity (SPR) NHS Ester Conjugation NHS Ester Conjugation NHS Ester Conjugation->Enzyme Activity Assay NHS Ester Conjugation->Protein Stability (CD) NHS Ester Conjugation->Binding Affinity (SPR) Maleimide Conjugation Maleimide Conjugation Maleimide Conjugation->Enzyme Activity Assay Maleimide Conjugation->Protein Stability (CD) Maleimide Conjugation->Binding Affinity (SPR)

Caption: Experimental workflow for comparing the impact of different linkers on protein function.

TCO_Tetrazine_Ligation_Pathway Protein-TCO Protein with TCO Conjugated Protein Stable Protein Conjugate Protein-TCO->Conjugated Protein iEDDA Reaction Tetrazine-Payload Payload with Tetrazine Tetrazine-Payload->Conjugated Protein

Caption: Bioorthogonal TCO-tetrazine ligation pathway for protein conjugation.

Conclusion

The choice of linker is a critical parameter in the design of protein conjugates. This compound, with its bioorthogonal reactivity, high specificity, and favorable physicochemical properties, presents a compelling option for minimizing the impact on protein function. While traditional linkers like NHS esters and maleimides have their applications, their lack of specificity can lead to heterogeneous products with potentially compromised activity and stability. For applications requiring precise control over the conjugation site and preservation of protein function, the TCO-tetrazine click chemistry approach offers significant advantages. It is, however, crucial to empirically validate the impact of any linker on the specific protein of interest using the experimental protocols outlined in this guide.

References

A Comparative Guide to TCO-PEG4-TCO in Bioconjugation: Applications, Limitations, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, offering a new paradigm for the precise and efficient assembly of complex biomolecular architectures. Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. The TCO-PEG4-TCO linker, a homobifunctional crosslinker featuring two TCO moieties connected by a tetraethylene glycol (PEG4) spacer, has emerged as a valuable tool for various applications, from antibody-drug conjugate (ADC) development to the creation of novel biomaterials.

This guide provides a comprehensive literature review of this compound, objectively comparing its performance with alternative linker technologies. We present a detailed analysis of its applications, inherent limitations, and supporting experimental data to inform the rational design of next-generation bioconjugates.

Performance Comparison of Bioconjugation Chemistries

The choice of linker is a critical determinant of the efficacy, stability, and safety of a bioconjugate. The following tables summarize key quantitative data comparing the TCO-tetrazine ligation with other commonly used bioconjugation reactions.

Table 1: Reaction Kinetics of Common Bioorthogonal and Bioconjugation Chemistries

Reaction ChemistryDienophile/ElectrophileDiene/NucleophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Inverse-electron-demand Diels-Alder (iEDDA) trans-Cyclooctene (TCO) Tetrazine (Tz) ~800 - 30,000 [1]Extremely fast, highly specific, bioorthogonal, catalyst-free. [1]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO)Azide~1[1]Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[1]
Maleimide-Thiol CouplingMaleimideThiol (e.g., Cysteine)~1000[1]Specific for thiols, but can undergo hydrolysis and exchange reactions with other thiols like glutathione.[1]
NHS Ester-Amine CouplingNHS EsterPrimary Amine (e.g., Lysine)Variable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.[1]
Hydrazone LigationHydrazoneAldehyde/KetoneVariable, pH-dependentForms an acid-labile bond, useful for pH-controlled release but can have limited plasma stability.[2][3]

Table 2: Stability of Common Linker Chemistries

Linker TypeStability ConcernConditions Affecting StabilityConsequences of Instability
trans-Cyclooctene (TCO) Isomerization to unreactive cis-cyclooctene (CCO) Thiols (e.g., glutathione), copper-containing proteins, certain components of cell culture media. [1][4][5]Loss of reactivity towards tetrazine.
Dibenzocyclooctyne (DBCO)Thiol reactivityHigh concentrations of thiols (e.g., glutathione) can lead to linker degradation.Off-target reactions and loss of conjugation efficiency.
MaleimideHydrolysis and Thiol ExchangeAqueous environments can lead to ring-opening hydrolysis. Susceptible to exchange reactions with endogenous thiols like glutathione.Premature drug release, reduced efficacy, and potential off-target toxicity.
HydrazoneHydrolysisAcidic pH promotes hydrolysis. Can exhibit poor stability in plasma.[2]Premature drug release and systemic toxicity.[2][3]

Applications of this compound

The primary application of this compound lies in its ability to act as a homobifunctional crosslinker, enabling the conjugation of two tetrazine-modified molecules. The PEG4 spacer enhances aqueous solubility and provides a flexible connection that minimizes steric hindrance.[6]

Key applications include:

  • Protein-Protein Conjugation: Creating well-defined protein dimers or higher-order oligomers for studying protein-protein interactions, assembling multi-enzyme complexes, or developing novel therapeutic formats.

  • Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers for traditional ADC construction, this compound can be used in innovative ADC designs, such as pretargeting strategies where a tetrazine-modified antibody is first administered, followed by a TCO-crosslinked drug payload.

  • Hydrogel Formation: The rapid and specific reaction with tetra-tetrazine functionalized molecules can be used to form biocompatible hydrogels for 3D cell culture or drug delivery applications.

  • Surface Modification: Immobilizing tetrazine-modified biomolecules onto TCO-functionalized surfaces for biosensor development or creating cell-adhesive substrates.

Limitations of this compound

Despite its numerous advantages, the TCO moiety is not without its limitations, which must be carefully considered during experimental design.

  • Isomerization: The most significant limitation of TCO linkers is their propensity to isomerize to the thermodynamically more stable but unreactive cis-cyclooctene (CCO) isomer.[1] This isomerization can be catalyzed by various factors present in biological systems, including thiols and copper-containing proteins.[4][5] While some studies have shown that 75% of TCO conjugated to an antibody remained reactive in vivo after 24 hours, rapid isomerization has been observed in cell culture media, which can complicate in vitro experiments.[4][5]

  • Off-Target Reactions: While the TCO-tetrazine reaction is highly bioorthogonal, the strained alkene of the TCO can, in some contexts, undergo side reactions, although this is less common than for other reactive groups.

  • Immunogenicity: The TCO-tetrazine ligation itself is considered to have low immunogenicity.[7] However, as with any modification, the introduction of the this compound linker could potentially elicit an immune response, although this is generally considered a low risk.

  • Synthesis and Purity: The synthesis of TCO-containing molecules can be complex, and ensuring high purity is crucial for reproducible results, as impurities can affect conjugation efficiency and introduce confounding variables.

Comparison with Alternative Linker Technologies

The optimal choice of linker technology depends on the specific application, the nature of the biomolecules being conjugated, and the desired properties of the final product.

This compound vs. DBCO-based Linkers

Dibenzocyclooctyne (DBCO) linkers, which react with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), are a popular alternative to TCO-based linkers.

  • Kinetics: The TCO-tetrazine reaction is significantly faster than the DBCO-azide reaction, with rate constants that can be several orders of magnitude higher.[1][8] This allows for efficient conjugation at lower concentrations and shorter reaction times.

  • Stability: DBCO linkers are generally more stable towards thiols than TCO linkers.[9] However, the stability of TCO linkers in vivo can be sufficient for many applications.

  • Specificity: Both reactions are highly bioorthogonal and specific.

This compound vs. Maleimide-based Linkers

Maleimide linkers are widely used for conjugating to cysteine residues.

  • Specificity: Maleimide linkers are specific for thiols, whereas the TCO-tetrazine ligation is bioorthogonal. The high abundance of glutathione in the cytoplasm can lead to off-target reactions and instability of maleimide-based conjugates.[1]

  • Stability: The thioether bond formed by maleimide conjugation can undergo retro-Michael addition, leading to linker cleavage. The maleimide ring itself is also susceptible to hydrolysis.[1]

  • Kinetics: The reaction of maleimides with thiols is generally fast, with rate constants around 1000 M⁻¹s⁻¹.[1]

This compound vs. Hydrazone-based Linkers

Hydrazone linkers are often used to create pH-sensitive ADCs.

  • Release Mechanism: Hydrazone linkers are designed to be cleaved in the acidic environment of endosomes and lysosomes, providing a mechanism for intracellular drug release.[2][3] this compound forms a stable covalent bond.

  • Stability: Hydrazone linkers can exhibit poor stability in plasma, leading to premature drug release and potential systemic toxicity.[2][3] The TCO-tetrazine linkage is significantly more stable in circulation.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific proteins and applications.

Protocol 1: Protein-Protein Crosslinking using this compound

This protocol describes the crosslinking of two different proteins, one functionalized with a tetrazine and the other with a TCO group, which can be adapted for using a homobifunctional this compound to crosslink two tetrazine-modified proteins.

Materials:

  • Protein A (to be modified with tetrazine)

  • Protein B (to be modified with TCO)

  • Methyltetrazine-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • TCO-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein A Functionalization with Tetrazine:

    • Dissolve Protein A in PBS to a concentration of 1-5 mg/mL.

    • Add 5 µL of 1M NaHCO₃ per 100 µL of protein solution.

    • Add a 20-fold molar excess of Methyltetrazine-PEG4-NHS ester to the protein solution.

    • Incubate for 60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.

  • Protein B Functionalization with TCO:

    • Repeat the functionalization steps described above for Protein B using TCO-PEG4-NHS ester instead of the tetrazine reagent.

  • Crosslinking Reaction:

    • Mix the tetrazine-functionalized Protein A and the TCO-functionalized Protein B in a 1:1 molar ratio.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

    • The crosslinked protein conjugate is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: In Vitro Stability Assay of TCO-Linker

This protocol can be used to assess the stability of a TCO-functionalized protein in plasma.

Materials:

  • TCO-functionalized protein

  • Human or mouse plasma

  • PBS, pH 7.4

  • Tetrazine-fluorophore conjugate

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the TCO-functionalized protein in plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Reaction with Tetrazine-fluorophore:

    • To each aliquot, add an excess of a tetrazine-fluorophore conjugate to react with the remaining active TCO groups.

    • Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of the fluorescently labeled protein.

    • A decrease in the fluorescent signal over time indicates isomerization or degradation of the TCO moiety.

Mandatory Visualizations

TCO_Tetrazine_Ligation TCO-Tetrazine Ligation Mechanism cluster_reactants Reactants cluster_product Product TCO TCO-functionalized Biomolecule Conjugate Stable Dihydropyridazine Adduct TCO->Conjugate iEDDA Cycloaddition Tetrazine Tetrazine-functionalized Biomolecule Tetrazine->Conjugate N2 N₂ (gas) Conjugate->N2 Retro-Diels-Alder Elimination

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental_Workflow Experimental Workflow for Protein Crosslinking ProteinA Protein A Func_ProteinA Tetrazine-Protein A ProteinA->Func_ProteinA ProteinB Protein B Func_ProteinB TCO-Protein B ProteinB->Func_ProteinB Tetrazine_NHS Tetrazine-NHS ester Tetrazine_NHS->Func_ProteinA TCO_NHS TCO-NHS ester TCO_NHS->Func_ProteinB PurifyA Purify Func_ProteinA->PurifyA PurifyB Purify Func_ProteinB->PurifyB Crosslink Mix and Incubate Crosslinked_Product Crosslinked Product Crosslink->Crosslinked_Product PurifyA->Crosslink PurifyB->Crosslink Analysis Analyze (SDS-PAGE, MS) Crosslinked_Product->Analysis

Caption: Workflow for protein crosslinking using TCO and tetrazine.

Conclusion

This compound and related TCO-based linkers represent a powerful class of tools for bioconjugation, driven by the exceptionally fast and bioorthogonal TCO-tetrazine iEDDA reaction. Their primary advantages lie in the speed and specificity of conjugation, enabling the efficient formation of complex biomolecular structures under mild conditions. However, the potential for isomerization of the TCO moiety is a critical limitation that must be carefully evaluated for each specific application, particularly for those requiring long-term stability in biological media.

The selection of a linker technology is a nuanced decision that requires a thorough understanding of the trade-offs between reaction kinetics, stability, and the specific requirements of the biological system. While alternatives such as DBCO, maleimide, and hydrazone linkers each have their own merits, the unparalleled speed of the TCO-tetrazine ligation ensures that TCO-based linkers will remain a cornerstone of advanced bioconjugation strategies in drug development, diagnostics, and fundamental biological research.

References

Safety Operating Guide

Proper Disposal of Tco-peg4-tco: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Tco-peg4-tco are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a bifunctional linker molecule commonly used in bioconjugation and click chemistry. Adherence to these protocols is critical for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to consult the Safety Data Sheet (SDS) for the specific this compound derivative in use. While a specific SDS for every variant may not be available, data from analogous compounds indicate several potential hazards.

Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound waste.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with a potential irritant and suspected mutagen.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical or its solutions.
Lab Coat Standard laboratory coat.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To avoid inhalation of any aerosols or vapors.

Hazard Profile Summary

Based on data for similar TCO-containing compounds, this compound should be handled as a hazardous chemical. The primary hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation May cause mild skin irritation.P264: Wash hands thoroughly after handling.
Germ Cell Mutagenicity Suspected of causing genetic defects.P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Carcinogenicity May cause cancer.P202: Do not handle until all safety precautions have been read and understood.
Specific Target Organ Toxicity May cause damage to organs through single or repeated exposure.P260: Do not breathe dust/fume/gas/mist/vapors/spray.
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a chemical inactivation step to quench the reactive trans-cyclooctene (TCO) moiety, followed by collection and disposal as hazardous chemical waste. The high reactivity of the TCO group with tetrazines provides a reliable method for its deactivation.

Experimental Protocol: Quenching of this compound with a Tetrazine Reagent

This protocol describes the deactivation of residual this compound in solution.

Materials:

  • Waste this compound solution.

  • A suitable tetrazine reagent (e.g., 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine).

  • A compatible solvent (e.g., DMSO, DMF, or an aqueous buffer in which both components are soluble).

  • Appropriate reaction vessel (e.g., a glass vial or flask).

  • Stirring apparatus (e.g., magnetic stirrer and stir bar).

Procedure:

  • Quantify Waste: Estimate the amount of this compound in the waste solution to be treated.

  • Prepare Quenching Reagent: Prepare a solution of a slight molar excess (approximately 1.1 to 1.5 equivalents) of the tetrazine reagent in a compatible solvent.

  • Reaction: While stirring the this compound waste solution at room temperature, slowly add the tetrazine solution. The reaction is typically very fast, but allow the mixture to react for at least 30 minutes to ensure complete quenching of the TCO group.

  • Collect Quenched Waste: The resulting solution containing the TCO-tetrazine adduct is now ready for collection as hazardous waste.

G cluster_0 Preparation cluster_1 Quenching cluster_2 Disposal A Waste this compound Solution C Combine and Stir (Room Temp, 30 min) A->C B Tetrazine Reagent Solution B->C D Collect as Hazardous Waste (TCO-Tetrazine Adduct) C->D E Dispose via EHS D->E

Workflow for the chemical quenching and disposal of this compound waste.
Waste Segregation and Final Disposal

  • Waste Collection: Collect the quenched this compound waste, along with any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container. The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: Label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • The chemical name: "Quenched this compound / Tetrazine Adduct"

    • Associated hazards (e.g., "Chemical Waste," "Handle with Caution").

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow all local, state, and federal regulations.

Disposal of the Polyethylene Glycol (PEG) Component:

Polyethylene glycol is generally considered to be of low toxicity and is biodegradable.[1][2] However, it should not be disposed of down the drain in large quantities as it can impact the biological and chemical oxygen demand in wastewater treatment systems.[1] By following the procedure to dispose of the entire quenched molecule as hazardous waste, the PEG component is managed responsibly.

G cluster_start Start: this compound Waste cluster_ppe Safety First cluster_quench Chemical Inactivation cluster_collect Waste Collection cluster_dispose Final Disposal Start Unused Reagent or Reaction Residue PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Quench Quench with Tetrazine (Molar Excess) PPE->Quench Collect Collect Quenched Adduct & Contaminated Materials in Labeled HDPE Container Quench->Collect Dispose Store in Satellite Accumulation Area & Arrange Pickup by EHS Collect->Dispose

Decision workflow for the safe disposal of this compound.

By implementing these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring the safety of themselves and their colleagues while maintaining compliance with environmental regulations.

References

Navigating the Safe Handling of Tco-peg4-tco: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Tco-peg4-tco, a bifunctional linker molecule. The following procedural steps and data are designed to ensure laboratory safety and build confidence in handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for the general this compound may not be readily available, a comprehensive safety profile can be constructed by examining its core components: a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a terminal functional group (which can vary). The TCO-PEG4-NHS ester is a common variant, and its SDS provides valuable insights.

Potential Hazards Associated with this compound Components:

ComponentPotential HazardsSource
Trans-cyclooctene (TCO) Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin and eye irritation. Suspected of causing cancer.
Polyethylene Glycol (PEG) Generally low toxicity. However, it can be contaminated with carcinogenic impurities such as ethylene oxide and 1,4-dioxane from the manufacturing process.[1]
TCO-PEG4-NHS Ester May cause mild skin irritation. Suspected of causing genetic defects. May cause cancer. May cause damage to organs through prolonged or repeated exposure.[1]

Given these potential hazards, a cautious approach to PPE is warranted. The following table summarizes the recommended personal protective equipment for handling this compound.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound and its components can cause skin irritation.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any potential aerosols or vapors.

The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Assess Task hazard_id Identify Potential Hazards: - Skin/Eye Irritation - Inhalation Risk - Flammability start->hazard_id ppe_selection Select Appropriate PPE hazard_id->ppe_selection hand_protection Hand Protection: Nitrile Gloves ppe_selection->hand_protection eye_protection Eye Protection: Safety Glasses/Goggles ppe_selection->eye_protection body_protection Body Protection: Lab Coat ppe_selection->body_protection respiratory_protection Respiratory Protection: Fume Hood/Ventilation ppe_selection->respiratory_protection end_ppe Proceed with Task hand_protection->end_ppe eye_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk. The following step-by-step guidance outlines a safe operational workflow.

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for TCO-PEG4-NHS ester or a similar compound.

    • Ensure a clean and organized workspace, preferably within a chemical fume hood.

    • Assemble all necessary materials, including the this compound reagent, solvents, reaction vessels, and waste containers.

    • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

  • Handling:

    • Allow the this compound container to reach room temperature before opening to prevent moisture condensation.

    • Handle the compound with care to avoid generating dust or aerosols.

    • Use only in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Keep the container tightly closed when not in use.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area thoroughly with a suitable solvent.

  • Disposal:

    • Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with local, state, and federal regulations for chemical waste.

    • Do not dispose of this compound down the drain or in the general trash.

The following diagram illustrates the operational workflow for the safe handling of this compound.

Operational_Workflow cluster_workflow Safe Handling Workflow for this compound start_op Start: Project Planning preparation Preparation: - Review SDS - Prepare Workspace - Don PPE start_op->preparation handling Handling: - Use Fume Hood - Avoid Contact - Keep Container Closed preparation->handling spill_management Spill Management: - Absorb Spill - Collect Waste - Clean Area handling->spill_management If Spill Occurs disposal Disposal: - Follow Regulations - Use Designated Waste Streams handling->disposal spill_management->disposal end_op End: Complete Experiment disposal->end_op

Caption: Operational workflow for the safe handling and disposal of this compound.

By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.